2,4-Dichloropyrido[4,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-3-10-2-1-5(4)11-7(9)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJVUQZMEROLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744643 | |
| Record name | 2,4-Dichloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215074-43-3 | |
| Record name | 2,4-Dichloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 2,4-Dichloropyrido[4,3-d]pyrimidine: A Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,4-Dichloropyrido[4,3-d]pyrimidine, a pivotal heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. The pyrido[4,3-d]pyrimidine scaffold is a key pharmacophore, and the 2,4-dichloro derivative serves as a versatile building block for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors.[1] This document delineates the primary synthetic strategies, offering detailed, step-by-step protocols grounded in established chemical principles and supported by authoritative literature. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing both theoretical understanding and practical application of the synthesis of this important compound.
Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. Depending on the orientation of the nitrogen atoms, four isomers are possible: pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines.[2][3] These scaffolds are of significant interest due to their presence in numerous biologically active molecules and approved pharmaceuticals.[4][5] The pyrido[4,3-d]pyrimidine core, in particular, has emerged as a privileged structure in the design of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.[6]
The synthetic accessibility of this compound is paramount for the exploration of this chemical space. The two chlorine atoms on the pyrimidine ring act as excellent leaving groups, enabling sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1] This chemical tractability allows for the efficient generation of diverse libraries of compounds from a single, common intermediate, facilitating structure-activity relationship (SAR) studies.[1]
This guide will focus on the most logical and field-proven synthetic routes to this compound, emphasizing the underlying chemical principles and providing actionable experimental protocols.
Primary Synthetic Pathways
The construction of this compound is most effectively achieved through a two-stage process: first, the synthesis of the core heterocyclic ring system, pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, followed by a chlorination step. Two principal pathways for the synthesis of the dione precursor are presented below.
Pathway 1: Synthesis from 4-Aminonicotinic Acid
This pathway commences with the readily available 4-aminonicotinic acid and involves the construction of the pyrimidine ring.
Caption: Synthesis of this compound from 4-Aminonicotinic Acid.
2.1. Synthesis of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
The initial step involves the condensation of 4-aminonicotinic acid with urea to form the fused pyrimidine ring. This reaction is a classic example of pyrimidine synthesis from an ortho-amino carboxylic acid.[7]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 4-aminonicotinic acid (1 equivalent) and urea (2-3 equivalents) is heated at 180-200 °C for 4-6 hours.
-
The reaction mixture will solidify upon cooling.
-
The solid is then triturated with hot water, filtered, and washed with ethanol to remove any unreacted starting materials and byproducts.
-
The resulting solid, Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, is dried under vacuum.
Causality of Experimental Choices:
-
Urea as Reagent: Urea serves as the source of the two nitrogen atoms and one carbon atom required to form the pyrimidine ring.
-
High Temperature: The high reaction temperature is necessary to drive the condensation and cyclization, which involves the elimination of water and ammonia.
2.2. Chlorination of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
The dione precursor is then chlorinated to yield the target this compound. This is a common transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.[8] The addition of a tertiary amine can facilitate the reaction.
Experimental Protocol:
-
A mixture of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
A catalytic amount of N,N-dimethylaniline or 1-2 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine can be added.
-
The mixture is heated to reflux (approximately 110 °C) and maintained for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and then a cold dilute sodium bicarbonate solution until the washings are neutral.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.
-
Tertiary Amine: The addition of a base can accelerate the reaction by neutralizing the HCl generated in situ.
-
Iced Water Quench: This step is crucial for decomposing the excess POCl₃ and precipitating the organic product.
Pathway 2: Synthesis from 4-Amino-2-chloronicotinonitrile
An alternative route begins with 4-amino-2-chloronicotinonitrile, which already contains a pre-functionalized pyridine ring.
Caption: Synthesis of this compound from 4-Amino-2-chloronicotinonitrile.
2.3. Synthesis of 2-Chloro-4-aminopyrido[4,3-d]pyrimidine
This step involves the cyclization of 4-amino-2-chloronicotinonitrile with a one-carbon synthon, such as formic acid.[9]
Experimental Protocol:
-
A mixture of 4-amino-2-chloronicotinonitrile (1 equivalent) in an excess of formic acid is heated to reflux for 6-10 hours.
-
The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.
-
The residue is triturated with water, and the pH is adjusted to neutral with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried to afford 2-Chloro-4-aminopyrido[4,3-d]pyrimidine.
2.4. Conversion to 2-Chloro-4-hydroxypyrido[4,3-d]pyrimidine
The amino group is then converted to a hydroxyl group via a diazotization reaction.
Experimental Protocol:
-
2-Chloro-4-aminopyrido[4,3-d]pyrimidine (1 equivalent) is dissolved in an aqueous acidic solution (e.g., 10% H₂SO₄) at 0-5 °C.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The resulting precipitate is filtered, washed with cold water, and dried to give 2-Chloro-4-hydroxypyrido[4,3-d]pyrimidine.
2.5. Chlorination to this compound
The final chlorination step is analogous to that in Pathway 1.
Experimental Protocol:
-
A mixture of 2-Chloro-4-hydroxypyrido[4,3-d]pyrimidine (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated to reflux for 4-8 hours.
-
The workup procedure is identical to that described in section 2.2.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| Pathway 1 | ||||
| Synthesis of Dione | 4-Aminonicotinic Acid | Urea | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | 70-85% |
| Chlorination | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | POCl₃, N,N-dimethylaniline (cat.) | This compound | 80-95% |
| Pathway 2 | ||||
| Cyclization | 4-Amino-2-chloronicotinonitrile | Formic Acid | 2-Chloro-4-aminopyrido[4,3-d]pyrimidine | 75-90% |
| Diazotization | 2-Chloro-4-aminopyrido[4,3-d]pyrimidine | NaNO₂, H₂SO₄ | 2-Chloro-4-hydroxypyrido[4,3-d]pyrimidine | 60-75% |
| Chlorination | 2-Chloro-4-hydroxypyrido[4,3-d]pyrimidine | POCl₃ | This compound | 85-95% |
Yields are approximate and may vary depending on reaction scale and optimization.
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This regioselectivity allows for a stepwise and controlled introduction of different substituents, which is a powerful tool in medicinal chemistry for fine-tuning the pharmacological properties of a lead compound.
Conclusion
The synthesis of this compound is a critical enabling step for the exploration of a rich and biologically relevant area of chemical space. The pathways outlined in this guide, primarily involving the construction of the pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione core followed by chlorination, represent robust and reproducible methods for obtaining this key intermediate. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols will empower researchers to efficiently synthesize this versatile building block for the development of novel therapeutics.
References
-
Gourdel, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(5), 1708. [Link]
-
Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438–461. [Link]
-
Gourdel, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]
-
Irwin, W. J., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1745-1749. [Link]
-
Manasa, K., & Sidhaye, R. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. [Link]
-
Gourdel, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. [Link]
- Google Patents. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 2,4-Dichloropyrido[4,3-d]pyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold
The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This structural mimicry allows molecules containing this framework to effectively interact with a wide array of biological targets, including kinases, which are pivotal enzymes in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern oncology.
Within this important class of compounds, 2,4-Dichloropyrido[4,3-d]pyrimidine (CAS No. 1215074-43-3) has emerged as a high-value synthetic intermediate.[1] Its strategic importance lies in the two reactive chlorine atoms attached to the pyrimidine ring. These halogens act as excellent leaving groups, enabling sequential and regioselective functionalization through various synthetic methodologies. This chemical tractability allows for the efficient generation of diverse molecular libraries, a critical step in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[1]
A preeminent example of the therapeutic potential unlocked by this scaffold is Trametinib, an FDA-approved drug for the treatment of specific types of melanoma and thyroid cancer.[2] Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, features a pyrido[4,3-d]pyrimidine-2,4,7-trione core, the synthesis of which relies on precursors derived from this compound.[2]
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering insights into its synthesis, reactivity, and analytical characterization to support its effective utilization in research and development.
Physicochemical Characteristics
| Property | Value/Description | Source |
| CAS Number | 1215074-43-3 | [2] |
| Molecular Formula | C₇H₃Cl₂N₃ | [2] |
| Molecular Weight | 200.02 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Note: The appearance and solubility are inferred from the properties of similar heterocyclic compounds and have not been experimentally verified in the available literature.
For context, the simpler, yet related compound, 2,4-Dichloropyrimidine (CAS No. 3934-20-1), is a white to off-white crystalline solid with a melting point of 36-38 °C and a boiling point of approximately 207 °C. It is soluble in common organic solvents and slightly soluble in water. While these values provide a general reference, they should not be considered as direct substitutes for the properties of this compound.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electron-deficient nature of the fused pyrimidine and pyridine rings, further activated by the two electron-withdrawing chlorine atoms. This electronic arrangement makes the C2 and C4 positions highly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for the functionalization of this compound is nucleophilic aromatic substitution (SNAr).[1] A key feature of this scaffold is the differential reactivity of the two chlorine atoms. The C4 position is generally more electrophilic and, therefore, more susceptible to nucleophilic attack than the C2 position.[1] This regioselectivity is a consequence of the electronic influence of the adjacent pyridine and pyrimidine nitrogen atoms.
This differential reactivity is of significant synthetic utility, as it allows for the sequential and regioselective introduction of different nucleophiles. A wide range of nucleophiles can be employed in SNAr reactions with this substrate, including:
-
N-nucleophiles: Primary and secondary amines
-
O-nucleophiles: Alcohols and phenols
-
S-nucleophiles: Thiols
The general mechanism for the SNAr reaction at the C4 position is depicted below:
Sources
2,4-Dichloropyrido[4,3-d]pyrimidine: A Strategic Building Block for Modern Drug Discovery
Abstract: 2,4-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural resemblance to native purines allows it to interact with a wide array of biological targets, rendering it a privileged scaffold in drug discovery.[1] The compound's true value lies in its chemical tractability, particularly the differential reactivity of its two chlorine atoms. This feature permits sequential and regioselective functionalization through nucleophilic aromatic substitution and cross-coupling reactions, enabling the efficient generation of diverse molecular libraries for exploring structure-activity relationships (SAR).[1] Consequently, this scaffold is a cornerstone in the development of targeted therapeutics, most notably kinase inhibitors for oncology.[1]
Section 1: Introduction to the Pyrido[4,3-d]pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings gives rise to four possible pyridopyrimidine isomers ([2,3-d], [3,2-d], [3,4-d], and [4,3-d]), each with a unique electronic landscape and vectoral arrangement of nitrogen atoms.[2][3] The pyrido[4,3-d]pyrimidine core is particularly prominent in the design of enzyme inhibitors.[1] Its unique structure serves as an excellent template for creating potent and selective inhibitors against critical cellular targets like protein kinases, which are often dysregulated in diseases such as cancer.[1]
The 2,4-dichloro- derivative is the most common and versatile starting material for this class. The two chlorine atoms act as excellent leaving groups, providing synthetic handles for introducing molecular diversity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1215074-43-3 | [1] |
| Molecular Formula | C₇H₃Cl₂N₃ | PubChem |
| Molecular Weight | 200.02 g/mol | PubChem |
| Appearance | Solid | --- |
| Solubility | Soluble in organic solvents like DMF, DMSO | General Knowledge |
Section 2: Synthesis of the this compound Core
The construction of the this compound core is typically achieved through a cyclocondensation reaction followed by chlorination. A common strategy involves the reaction of an appropriate aminopyridine precursor with a pyrimidine-forming reagent, followed by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: General synthetic scheme for this compound.
Step-by-Step Protocol: Synthesis via Chlorination
This protocol is a representative example based on common chemical transformations for similar heterocyclic systems.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pyrido[4,3-d]pyrimidine-2,4-dione precursor.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) may be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (typically around 110-120 °C) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
-
Isolation: The product will often precipitate as a solid. Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it under a vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Section 3: Reactivity and Functionalization
The synthetic utility of this compound is dominated by its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, amplified by the two chloro substituents, makes the C2 and C4 positions highly susceptible to attack by nucleophiles.[1]
The Reactivity Landscape: Regioselectivity is Key
A critical feature of this scaffold is the differential reactivity of the two chlorine atoms. In the vast majority of cases, the C4 position is significantly more reactive than the C2 position towards nucleophilic attack.[4][5]
Causality Behind C4-Selectivity: This regioselectivity can be attributed to the electronic influence of the ring nitrogens. The nitrogen at position 3 (N3) exerts a stronger electron-withdrawing effect on the adjacent C4 position compared to the effect of the nitrogens on the C2 position. This makes C4 more electrophilic and stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack more effectively. Quantum chemical calculations, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO), confirm that the largest orbital coefficient is typically located at C4, identifying it as the preferred site for nucleophilic attack.[4]
This predictable regioselectivity allows for a controlled, stepwise functionalization of the core.
Caption: Sequential SNAr functionalization workflow.
Experimental Protocols for Selective Functionalization
Protocol 1: Selective Monosubstitution at C4
This protocol describes the reaction with a primary amine, a common transformation in library synthesis.
-
Setup: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as isopropanol, n-butanol, or DMF in a reaction vessel.
-
Reagent Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. Then, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq) to act as an acid scavenger.
-
Reaction: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 80 °C. The reaction is generally complete within a few hours. Monitor progress by TLC or LC-MS.
-
Workup & Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography or recrystallization to yield the pure 2-chloro-4-aminopyrido[4,3-d]pyrimidine derivative.
Protocol 2: Sequential Disubstitution at C4 and C2
This protocol assumes the C4-substituted product from Protocol 1 is used as the starting material.
-
Setup: Dissolve the 2-chloro-4-(Nu1)-pyrido[4,3-d]pyrimidine intermediate (1.0 eq) in a high-boiling point polar aprotic solvent like DMF, DMA, or dioxane.
-
Reagent Addition: Add the second nucleophile (Nu2-H, 1.5-2.0 eq), which can be an alcohol, thiol, or another amine. A stronger base such as sodium hydride (for alcohols/thiols) or a carbonate/phosphate base may be required.
-
Reaction: Heat the reaction mixture to a higher temperature, often in the range of 100-150 °C. Microwave irradiation can also be employed to accelerate this second, more challenging substitution. Monitor the reaction until the starting material is consumed.
-
Workup & Isolation: Cool the mixture and perform an appropriate aqueous workup similar to Protocol 1. For instance, carefully quench NaH with water or an alcohol, then extract the product with an organic solvent.
-
Purification: Purify the final 2,4-disubstituted product using standard techniques like column chromatography or preparative HPLC.
Section 4: Applications in Drug Discovery & Medicinal Chemistry
The pyrido[4,3-d]pyrimidine scaffold is a key component in numerous developmental and approved drugs, particularly as kinase inhibitors.[1] The nitrogen atoms of the heterocyclic core act as hydrogen bond acceptors and donors, mimicking the hinge-binding interactions of ATP in the kinase active site.
Case Study: Trametinib (Mekinist®)
A preeminent example showcasing the therapeutic importance of this scaffold is Trametinib , an FDA-approved drug for treating certain types of melanoma and thyroid cancer.[1][2] Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2 kinases.[1] While its final structure is a pyrido[4,3-d]pyrimidine-2,4,7-trione, the synthesis of Trametinib and its analogues relies on the pyrido[4,3-d]pyrimidine core, for which this compound serves as a foundational precursor for building molecular complexity.[1]
Tabular Summary of Bioactive Derivatives
The versatility of the 2,4-dichloro- core allows for the creation of inhibitors against a wide range of targets.
| Biological Target | Therapeutic Area | Role of Pyrido[4,3-d]pyrimidine Core | Representative Citation |
| MEK1/2 Kinases | Oncology (Melanoma) | Core scaffold of Trametinib, an allosteric inhibitor. | [1][2] |
| Other Kinases (e.g., mTOR, MPS1) | Oncology | Serves as an ATP-competitive "hinge-binding" motif. | [2][3] |
| KRAS-G12D | Oncology (Pancreatic Cancer) | Used as an intermediate in the synthesis of novel KRAS inhibitors. | [6] |
| Antimicrobial Targets | Infectious Diseases | The scaffold has been linked to antibacterial activity. | [1] |
Section 5: Conclusion and Future Outlook
This compound has firmly established itself as a high-value, strategic intermediate in medicinal chemistry. Its predictable, regioselective reactivity allows for the controlled and efficient synthesis of diverse compound libraries, accelerating the drug discovery process. The clinical success of molecules derived from this scaffold, such as Trametinib, validates its utility and ensures its continued importance. Future research will likely focus on leveraging this core to design inhibitors against new and challenging biological targets, as well as developing novel, more efficient synthetic methodologies to further expand its chemical space.
Section 6: References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Retrieved January 22, 2026, from [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). PubMed. Retrieved January 22, 2026, from [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Regioselective preparation of substituted pyrimidines. (n.d.). Google Patents. Retrieved January 22, 2026, from
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. Retrieved January 22, 2026, from [Link]
-
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia.pub. Retrieved January 22, 2026, from [Link]
Sources
- 1. This compound|CAS 1215074-43-3 [benchchem.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Benchchem [benchchem.com]
The Ascendant Scaffold: A Technical Guide to the Biological Activities of Novel Pyrido[4,3-d]pyrimidine Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[4,3-d]pyrimidine core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel derivatives of this scaffold. We will delve into their potent anticancer, antimicrobial, and enzyme-inhibitory properties, offering detailed experimental protocols and mechanistic insights to empower researchers in the pursuit of novel therapeutics.
The Pyrido[4,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of pyridine and pyrimidine rings gives rise to four distinct pyridopyrimidine isomers, with the pyrido[4,3-d]pyrimidine arrangement presenting a unique electronic and steric profile. This scaffold is a key constituent in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1] Its structural rigidity and the strategic placement of nitrogen atoms allow for diverse functionalization, enabling the fine-tuning of its physicochemical properties and biological targets. The inherent ability of the pyridopyrimidine nucleus to mimic purine bases allows these compounds to interact with a wide range of biological targets, including enzymes and receptors that recognize purine-containing substrates.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of the pyrido[4,3-d]pyrimidine core can be achieved through various routes, with the choice of starting materials and reaction conditions influencing the final substitution pattern. A common and efficient method involves the cyclization of appropriately substituted pyridine precursors.
Synthesis from 4-Amino-2-chloronicotinonitrile
A versatile starting material for the synthesis of pyrido[4,3-d]pyrimidines is 4-amino-2-chloronicotinonitrile.[2] The ortho-disposed amino and cyano groups are primed for cyclization to form the pyrimidine ring, while the chloro substituent at the 2-position of the pyridine ring serves as a handle for further diversification.
Experimental Protocol: Synthesis of a Pyrido[4,3-d]pyrimidine Intermediate
-
Step 1: Cyclization. To a solution of 4-amino-2-chloronicotinonitrile (1 mmol) in an appropriate solvent such as dimethylformamide (DMF), add a one-carbon synthon like dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol).
-
Step 2: Reaction Monitoring. Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Step 3: Isolation. Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate, the 2-chloro-4-aminopyrido[4,3-d]pyrimidine intermediate, is collected by filtration, washed with water, and dried.[2]
-
Step 4: Diversification. The chloro group at the 2-position can be subsequently displaced by various nucleophiles to generate a library of derivatives.
Diagram: General Synthetic Scheme
Caption: Synthetic route to pyrido[4,3-d]pyrimidine derivatives.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Pyrido[4,3-d]pyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cellular signaling pathways, induction of apoptosis, and cell cycle arrest.
Enzyme Inhibition: Targeting the Kinome
A significant body of research has focused on the development of pyrido[4,3-d]pyrimidines as kinase inhibitors.[5][6] Kinases play a pivotal role in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.
Mechanism of Action: Kinase Inhibition
Many pyrido[4,3-d]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that drives cancer cell growth and survival.[7]
Diagram: Kinase Inhibition Mechanism
Caption: ATP-competitive kinase inhibition by pyrido[4,3-d]pyrimidines.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Step 1: Reagent Preparation. Prepare solutions of the kinase, a suitable substrate, ATP, and the test compound (pyrido[4,3-d]pyrimidine derivative) in an appropriate assay buffer.
-
Step 2: Reaction Initiation. In a microplate, combine the kinase and the test compound at various concentrations and incubate for a predetermined period (e.g., 15 minutes) to allow for binding.
-
Step 3: Substrate Addition. Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Step 4: Reaction Termination. After a specific incubation time (e.g., 60 minutes), stop the reaction by adding a stopping reagent (e.g., EDTA).
-
Step 5: Signal Detection. Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[8]
-
Step 6: Data Analysis. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cytotoxicity and Apoptosis Induction
Beyond specific enzyme inhibition, these derivatives have demonstrated broad cytotoxic effects. For instance, certain pyrido[3,4-d]pyrimidine compounds, a closely related isomer, have shown potent antitumor activity against gastric cancer cells (MGC803) with IC50 values as low as 0.59 μM.[9] Mechanistic studies revealed that these compounds can induce apoptosis by up-regulating the expression of pro-apoptotic proteins like Bid and PARP, and down-regulating cell cycle proteins such as Cyclin D1.[9]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
-
Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Step 2: Compound Treatment. Treat the cells with various concentrations of the pyrido[4,3-d]pyrimidine derivatives and a vehicle control.
-
Step 3: Incubation. Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Step 4: MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Step 5: Formazan Solubilization. Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Step 6: Absorbance Measurement. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Step 7: Data Analysis. Calculate the percentage of cell viability and determine the IC50 value.
Table 1: Representative Anticancer Activity of Pyrido[4,3-d]pyrimidine and Related Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 30 | MGC803 (Gastric) | 0.59 | Induction of apoptosis | [9] |
| Compound 10c | Panc1 (Pancreatic) | 1.40 | KRAS-G12D Inhibition | [6] |
| Compound 10k | (Enzymatic) | 0.009 | KRAS-G12D Inhibition | [6] |
Antimicrobial and Antifungal Activity: A New Frontier
The versatility of the pyrido[4,3-d]pyrimidine scaffold extends to antimicrobial and antifungal activities. This broadens their therapeutic potential beyond oncology.
Antibacterial and Antifungal Screening
Several studies have reported the synthesis and evaluation of pyrido[4,3-d]pyrimidine derivatives against various bacterial and fungal strains.[10][11] The mode of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Step 1: Inoculum Preparation. Prepare a standardized inoculum of the test microorganism.
-
Step 2: Serial Dilution. Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
Step 3: Inoculation. Inoculate each well with the standardized microbial suspension.
-
Step 4: Incubation. Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Step 5: MIC Determination. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
A Novel Antifungal Mechanism: Inhibition of Sterol 14α-Demethylase
A recent groundbreaking study has identified novel pyrido[4,3-d]pyrimidine derivatives as potent inhibitors of sterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. This discovery opens up new avenues for the development of antifungal agents with a distinct mechanism of action.
Table 2: Antifungal Activity of Pyrido[4,3-d]pyrimidine Derivatives against Botrytis cinerea
| Compound ID | EC50 (µg/mL) | CYP51 IC50 (µg/mL) |
| Compound 2l | 0.191 | 0.219 |
| Compound 2m | 0.487 | 0.602 |
| Compound 4f | 0.369 | 0.422 |
| Compound 4g | 0.586 | 0.726 |
| Epoxiconazole (Control) | 0.670 | 0.802 |
Structure-Activity Relationship (SAR): Decoding the Pharmacophore
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective pyrido[4,3-d]pyrimidine derivatives. SAR studies have revealed key structural features that govern their biological activity.
-
Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence activity. For instance, the presence of a small, flexible amine at the 2-position and a substituted aniline at the 4-position has been shown to be beneficial for kinase inhibitory activity.
-
Modifications on the Pyridine Ring: Alterations to the pyridine ring can impact the overall conformation and binding affinity of the molecule to its target.
-
Physicochemical Properties: Properties such as lipophilicity and hydrogen bonding capacity, dictated by the various substituents, play a critical role in target engagement and cell permeability.
Diagram: Key SAR Insights
Caption: Conceptual overview of SAR for pyrido[4,3-d]pyrimidines.
Future Perspectives and Conclusion
The pyrido[4,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with synthetic tractability, make these compounds highly attractive for further investigation. Future research should focus on:
-
Lead Optimization: Leveraging SAR data to design and synthesize more potent and selective analogs.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Evaluation: Assessing the efficacy and safety of promising candidates in preclinical animal models.
-
Drug Delivery Systems: Exploring novel formulations to enhance the bioavailability and therapeutic index of these compounds.
References
- Cui, J., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 74, 117036.
- El-Sayed, M. A., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(11), 4739-4748.
- G, S., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100844.
- Gou, S., et al. (2024). Novel Pyrido[4,3-d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling. Journal of Agricultural and Food Chemistry, 72(21), 9123-9134.
- Hassan, A. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12763-12781.
- Kaur, M., et al. (2023). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemistry & Biodiversity, 20(10), e202300979.
- Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7245-7265.
- Li, X., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules, 26(16), 5026.
- Liu, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(14), 5391.
- Radi, M., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 653-658.
- El-Enany, M. M., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(1), 234.
- El-Gohary, N. S., & Shaaban, M. R. (2021).
- Fares, M., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4367-4384.
- Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 484-503.
- Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 38.
- Moustafa, A. H., et al. (2023). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209538.
-
Sharma, S., & Tandon, V. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
- Singh, P. P., et al. (2020). Quantitative Structure-Activity Relationships in Cytokinin Agonistic and Antagonistic Pyrido[2,3-d]pyrimidine Derivates: Insights into Receptor Topology. Journal of Medicinal Chemistry, 63(15), 8196-8210.
- Sławiński, J., et al. (2019). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 43(3), 1334-1343.
- Stan, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6296.
- Verma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7245-7265.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Strategic Role of 2,4-Dichloropyrido[4,3-d]pyrimidine in Modern Kinase Inhibitor Discovery
Executive Summary
The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets, particularly in oncology.[1][2] The dysregulation of kinase-mediated signaling pathways is a fundamental characteristic of many cancers, making the design of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[3][4] Within the medicinal chemist's arsenal, certain heterocyclic structures, known as "privileged scaffolds," serve as exceptional starting points for inhibitor design due to their inherent ability to interact with biological targets. The pyrido[4,3-d]pyrimidine core is one such scaffold, prized for its structural resemblance to the native purine of ATP and its proven success in yielding potent kinase inhibitors.[4] This guide provides an in-depth technical exploration of 2,4-Dichloropyrido[4,3-d]pyrimidine , a pivotal chemical intermediate that serves as a versatile and strategic gateway to novel kinase inhibitor candidates. We will dissect its synthesis, unique reactivity, and its application in the logical, structure-guided design of next-generation therapeutics.
The Pyrido[4,3-d]pyrimidine Scaffold: A Privileged Framework for Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a protein substrate, a fundamental process in cellular signaling. Kinase inhibitors often function by competing with ATP for binding to the enzyme's active site. The pyrido[4,3-d]pyrimidine scaffold is particularly adept at this role. Its fused ring system mimics the adenine portion of ATP, allowing it to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical anchoring interaction for many inhibitors.
The true power of this scaffold, however, is unlocked through its functionalization. By strategically adding substituents to the core, researchers can extend the molecule into other regions of the ATP pocket, thereby achieving high potency and, crucially, selectivity for the target kinase over the hundreds of other kinases in the human kinome. This is where the utility of this compound becomes paramount.
This compound: The Keystone Intermediate
The this compound intermediate is a high-value building block precisely because its two chlorine atoms are excellent leaving groups, enabling a programmed and regioselective approach to molecular diversification.[4]
Synthesis Protocol
The intermediate is typically prepared via a chlorination reaction from its corresponding dihydroxy precursor, pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione. Reagents like phosphorus oxychloride (POCl₃) are commonly employed for this transformation.
Experimental Protocol: Synthesis of this compound
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (10-15 vol eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-6 hours).
-
Workup (Quench): Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Extraction: Once the ice has melted, extract the aqueous mixture with an organic solvent such as chloroform (CHCl₃) or dichloromethane (DCM) (3 x 50 mL).[5]
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization or column chromatography to afford pure this compound.
Caption: Synthesis of the key 2,4-dichloro intermediate.
The Power of Differential Reactivity
The cornerstone of this intermediate's utility lies in the differential electrophilicity of the C4 and C2 positions. The chlorine atom at the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C2.[6] This critical difference allows for a sequential and controlled diversification strategy.
-
First Substitution (C4): A nucleophile, typically an aniline derivative, is introduced first. This reaction can often be performed under milder conditions (e.g., heating in isopropanol or ethanol), selectively displacing the C4 chlorine. This aniline moiety is frequently designed to interact with the kinase hinge region.
-
Second Substitution (C2): With the C4 position occupied, a second, different nucleophile can be introduced to displace the less reactive C2 chlorine. This step often requires more forcing conditions or palladium-catalyzed cross-coupling reactions to install groups that can modulate solubility, cell permeability, and selectivity by interacting with the solvent-exposed region of the ATP pocket.[4][6]
Application in Kinase Inhibitor Discovery: A Workflow
The 2,4-dichloro intermediate is central to a logical workflow for building libraries of potential kinase inhibitors.
Caption: Workflow for inhibitor library synthesis.
Case Study: Trametinib and the MEK Pathway
A prominent example derived from this core scaffold is Trametinib (Mekinist®), an FDA-approved allosteric inhibitor of MEK1 and MEK2 kinases used in the treatment of melanoma.[4] While Trametinib itself is a pyrido[4,3-d]pyrimidine-2,4,7-trione, the 2,4-dichloro intermediate is a foundational precursor for synthesizing analogues and exploring the chemical space around this successful drug.[4] This underscores the scaffold's broad applicability in targeting the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer.[7]
Versatility Across the Kinome
The pyrido[4,3-d]pyrimidine scaffold is not limited to MEK. Its derivatives have been investigated as inhibitors against a wide range of other therapeutically relevant kinases. This versatility highlights the scaffold's privileged nature.
Table 1: Examples of Kinase Targets for Pyrido[4,3-d]pyrimidine Derivatives
| Kinase Target | Compound Example/Class | Reported Activity (IC₅₀) | Therapeutic Area | Reference |
| EGFR | 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines | 0.5 - 10 nM | Cancer | [8] |
| MEK1/2 | Trametinib (analogue precursor) | N/A (Allosteric) | Cancer (Melanoma) | [4] |
| KRAS | Novel substituted pyrido[4,3-d]pyrimidines | (Patent disclosure) | Cancer | [9][10] |
| FGFr | 6-(3',5'-dimethoxyphenyl)pyridopyrimidine | 60 nM | Cancer | [11][12] |
| PIM-1 | Substituted pyrido[2,3-d]pyrimidines* | 11.4 nM | Cancer | [13][14] |
*Note: Data for closely related pyridopyrimidine isomers are included to demonstrate the broad utility of the general scaffold in kinase inhibition.
Key Methodologies
General Protocol: Sequential SNAr for Library Synthesis
This protocol provides a self-validating system for creating a focused library of inhibitors.
-
C4 Amination:
-
Dissolve this compound (1.0 eq) and a selected aniline derivative (1.1 eq) in 2-propanol.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction to 80 °C and monitor by LC-MS.
-
Upon completion, cool the reaction, concentrate, and purify the resulting 2-chloro-4-anilinopyrido[4,3-d]pyrimidine intermediate.
-
-
C2 Amination:
-
To the purified intermediate from the previous step (1.0 eq), add a secondary amine (e.g., morpholine, piperazine) (2.0 eq) in a solvent like N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction to 120-150 °C, potentially using microwave irradiation to accelerate the reaction.
-
Monitor by LC-MS. Upon completion, perform an aqueous workup and purify the final product by reverse-phase HPLC.
-
In Vitro Kinase Inhibition Assay
The biological activity of the synthesized compounds must be validated. A standard in vitro assay is the primary screen.
-
Reagents: Target kinase enzyme, polypeptide substrate, ATP, synthesized inhibitor compound, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Procedure:
-
Dispense the kinase and substrate into a 384-well plate.
-
Add the inhibitor compound across a range of concentrations (e.g., 10-point serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
-
Data Analysis: Measure the signal (luminescence or fluorescence) and plot the percent inhibition versus inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Model of inhibitor binding in the ATP pocket.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of modern medicinal chemistry. Its predictable, sequential reactivity allows for the efficient and logical exploration of chemical space around a privileged scaffold. This enables drug discovery teams to rapidly generate structure-activity relationship (SAR) data, optimizing compounds for potency, selectivity, and drug-like properties.
As the field moves towards tackling more challenging kinase targets and developing multi-targeted agents to overcome drug resistance, the foundational role of versatile building blocks like this compound will only grow in importance.[3] It represents a validated and powerful starting point for the discovery of the next generation of life-saving kinase inhibitors.
References
-
Coudevylle, R., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(5), 1708. [Link]
-
Coudevylle, R., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Radi, M., et al. (2017). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 60(17), 7485-7490. [Link]
-
Sharma, P., et al. (2021). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Journal of Heterocyclic Chemistry, 58(10), 1986-2003. [Link]
-
Kubo, K., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(16), 2525-2533. [Link]
-
ACS Publications (2024). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Kubo, K., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Encyclopedia.pub (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]
-
ResearchGate (n.d.). Synthesis of 2,4-dichloro pyrano[2,3-d]pyrimidines and 2,4-dichloro furo[2,3-d]pyrimidines. ResearchGate. [Link]
-
Li, G. L., et al. (2011). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o642. [Link]
-
Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4173-4188. [Link]
-
Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11438-11451. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Pyridopyrimidines with 2,4-Dichloropyrido[3,4-d]pyrimidine. Inno PharmChem. [Link]
-
Singh, M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20, 2649-2679. [Link]
-
Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
- Google Patents (2024). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
-
PubChem (n.d.). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. PubChem. [Link]
- Google Patents (n.d.). US8835443B2 - Pyrimidine compound and medical use thereof.
-
Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 240, 114579. [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1215074-43-3 [benchchem.com]
- 5. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 11. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Core: Unlocking Drug Design with the 2,4-Dichloropyrido[4,3-d]pyrimidine Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The quest for novel therapeutics with enhanced specificity and efficacy is a perpetual challenge in drug discovery. Central to this endeavor is the exploration of privileged scaffolds—molecular frameworks that exhibit a predisposition for binding to multiple biological targets. Among these, the pyrido[4,3-d]pyrimidine core has emerged as a structure of significant interest, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive exploration of the 2,4-dichloropyrido[4,3-d]pyrimidine scaffold, a highly versatile and reactive intermediate that serves as a linchpin for the synthesis of diverse compound libraries. We will delve into the synthetic nuances of this scaffold, its unique reactivity profile, and its profound implications for the design of next-generation therapeutics, with a particular focus on anticancer agents. This guide is intended to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data-driven analyses to empower researchers in their drug development endeavors.
The Pyrido[4,3-d]pyrimidine Scaffold: A Privileged Architecture in Medicinal Chemistry
The fusion of a pyridine and a pyrimidine ring to form the pyrido[4,3-d]pyrimidine bicycle creates a unique electronic and structural landscape. This scaffold is a bioisostere of purine, a fundamental component of nucleic acids and a key recognition element for a vast array of enzymes. This inherent "purine-like" character grants pyrido[4,3-d]pyrimidine derivatives the ability to interact with the ATP-binding sites of numerous kinases, enzymes that play a pivotal role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
The 2,4-dichloro derivative of this scaffold is particularly valuable as a starting material in medicinal chemistry. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are excellent leaving groups, amenable to sequential and regioselective displacement through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] This chemical tractability allows for the systematic and efficient generation of diverse libraries of 2,4-disubstituted pyrido[4,3-d]pyrimidine analogs, a crucial step in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the this compound core is paramount for its widespread application in drug discovery programs. While multiple synthetic routes to the broader pyrido[4,3-d]pyrimidine family exist, a common and effective strategy for accessing the 2,4-dichloro derivative involves the construction of the corresponding dihydroxy intermediate, followed by a chlorination step.
A plausible and often employed synthetic pathway commences with a substituted pyridine precursor, such as a 4-aminonicotinic acid derivative. Cyclization with a suitable one-carbon unit, like urea or a derivative thereof, leads to the formation of the pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione. This dihydroxy intermediate is then subjected to chlorination to yield the target this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative, generalized procedure based on established chemical principles for the synthesis of related dichloropyrimidines.[2][3]
Step 1: Synthesis of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
-
To a stirred suspension of 4-aminonicotinic acid (1 equivalent) in a high-boiling point solvent such as diphenyl ether, add urea (2-3 equivalents).
-
Heat the reaction mixture to 250-260 °C for 2-4 hours, during which ammonia evolution will be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with a suitable solvent like ethanol or methanol and filter the solid.
-
Wash the collected solid with the same solvent and then with diethyl ether.
-
Dry the product under vacuum to obtain pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione.
Step 2: Chlorination to this compound
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl3) (5-10 equivalents).
-
Add a catalytic amount of a tertiary amine base such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA) (0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Chemical Reactivity and Regioselectivity: The Art of Diversification
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. This allows for a controlled, stepwise introduction of various substituents, a cornerstone of modern medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack. In the this compound system, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This regioselectivity can be rationalized by the greater ability of the nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4.
However, this inherent preference can be modulated by the reaction conditions and the nature of the nucleophile. For instance, the presence of an electron-donating group at the C6 position of the pyridine ring can alter the electronic distribution, favoring nucleophilic attack at the C2 position. Furthermore, recent studies have shown that tertiary amine nucleophiles can exhibit a remarkable C2 selectivity in their reactions with 5-substituted-2,4-dichloropyrimidines.
This tunable reactivity is a powerful tool for the medicinal chemist, enabling the synthesis of a wide array of 2,4-disubstituted analogs from a common precursor.
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Beyond SNAr, the chlorine atoms of this compound are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups, as well as amino and ether linkages, further expanding the chemical space accessible from this versatile scaffold.
The regioselectivity of these cross-coupling reactions often mirrors that of SNAr, with the C4 position being more reactive. This allows for a sequential cross-coupling strategy, where the C4 position is first functionalized, followed by a second coupling at the C2 position.
Experimental Protocol: Microwave-Assisted Regioselective Suzuki Coupling at C4
This protocol is adapted from a procedure for 2,4-dichloropyrimidines and is expected to be applicable to the this compound scaffold.[4][5]
-
In a microwave-safe reaction vial, dissolve this compound (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the solution by bubbling with argon for 10-15 minutes.
-
Add the aryl or heteroaryl boronic acid (1.0-1.2 equivalents), a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2-3 equivalents), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.5-5 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C4-arylated-2-chloropyrido[4,3-d]pyrimidine.
Biological Applications: Targeting Kinases in the Fight Against Cancer
The pyrido[4,3-d]pyrimidine scaffold has been successfully employed in the development of potent and selective kinase inhibitors. A prominent example is Trametinib, an FDA-approved drug for the treatment of certain types of melanoma and thyroid cancer.[1] Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[6] While the core of Trametinib is a pyrido[4,3-d]pyrimidine-2,4,7-trione, its development underscores the potential of this scaffold in targeting this critical cancer-related pathway.
The this compound scaffold serves as an excellent starting point for the design of novel kinase inhibitors targeting the MAPK/ERK pathway and other signaling cascades implicated in cancer.
The MAPK/ERK Signaling Pathway: A Key Target
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common driver of tumorigenesis. The development of inhibitors that target key nodes of this pathway, such as MEK1/2, has proven to be a successful therapeutic strategy.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of a MEK inhibitor.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 2,4-disubstituted pyrido[4,3-d]pyrimidines is an active area of research, insights can be gleaned from related pyridopyrimidine isomers. For pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors, it has been shown that:
-
Substitution at the C2 position: Introduction of basic side chains, such as a [4-(diethylamino)butyl]amino group, can enhance potency and bioavailability.[7][8]
-
Substitution at the C4 position: This position is often occupied by an aniline or a related aromatic group, which can form key hydrogen bonding interactions within the kinase ATP-binding site.
-
Substitution on the pyridine ring: Modifications at this part of the scaffold can influence selectivity. For example, replacing a dichlorophenyl group with a dimethoxyphenyl moiety in a pyrido[2,3-d]pyrimidine series led to a highly selective FGFR inhibitor.[7][8]
These general principles can guide the design of new libraries based on the this compound scaffold. A systematic exploration of different substituents at the C2 and C4 positions is likely to yield potent and selective inhibitors of various kinases.
| Position | Substituent Type | Rationale/Expected Impact |
| C4 | Substituted anilines | Forms key hydrogen bonds in the hinge region of the kinase ATP-binding site. |
| Small heteroaryls | Can pick up additional interactions and modulate solubility. | |
| C2 | Small alkylamines | Can improve solubility and cell permeability. |
| Basic side chains | May enhance potency and bioavailability through salt formation and additional interactions. | |
| Aryl/heteroaryl groups (via Suzuki) | Can explore deeper pockets of the ATP-binding site and improve potency. |
Biological Evaluation: From Enzyme to Cell
The evaluation of newly synthesized pyrido[4,3-d]pyrimidine derivatives involves a cascade of in vitro assays to determine their biological activity.
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a widely used method to quantify the activity of a kinase and the inhibitory potential of test compounds.
-
Reaction Setup: In a 96-well or 384-well plate, combine the target kinase (e.g., MEK1), the test compound at various concentrations, the appropriate substrate (e.g., inactive ERK2), and the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP, which is then used by the luciferase to produce light.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells, which have a BRAF V600E mutation and are sensitive to MEK inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value (the concentration of the compound that causes 50% growth inhibition or is cytotoxic to 50% of the cells).
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform for the design and synthesis of novel drug candidates, particularly in the field of oncology. Its predictable yet tunable reactivity allows for the creation of large and diverse chemical libraries, facilitating the rapid exploration of structure-activity relationships. The established link between the broader pyrido[4,3-d]pyrimidine family and the inhibition of critical cancer-related signaling pathways, such as the MAPK/ERK cascade, provides a strong rationale for the continued investigation of this scaffold.
Future efforts in this area should focus on the synthesis of novel 2,4-disubstituted pyrido[4,3-d]pyrimidine libraries and their systematic evaluation against a panel of cancer-relevant kinases. The integration of computational modeling and structure-based drug design will be instrumental in guiding the selection of substituents to enhance potency and selectivity. Furthermore, the exploration of this scaffold for indications beyond cancer, such as inflammatory and neurodegenerative diseases where kinase dysregulation is also implicated, holds significant promise. The strategic utilization of the this compound core will undoubtedly continue to fuel the discovery of innovative and impactful therapeutics.
References
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (URL: [Link])
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. (URL: [Link])
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed. (URL: [Link])
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - ACS. (URL: [Link])
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. (URL: [Link])
-
Understanding the Synthesis of Pyridopyrimidines with 2,4-Dichloropyrido[3,4-d]pyrimidine. (URL: [Link])
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (URL: [Link])
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (URL: [Link])
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. (URL: [Link])
-
Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. - ResearchGate. (URL: [Link])
-
Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (URL: [Link])
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH. (URL: [Link])
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - ResearchGate. (URL: [Link])
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and - Semantic Scholar. (URL: [Link])
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. (URL: [Link])
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. (URL: [Link])
Sources
- 1. This compound|CAS 1215074-43-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
Spectroscopic Analysis of 2,4-Dichloropyrido[4,3-d]pyrimidine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, comprised of fused pyridine and pyrimidine rings, serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The strategic placement of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring provides facile entry points for nucleophilic substitution, enabling the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). A comprehensive understanding of the spectroscopic properties of this core molecule is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its subsequent derivatives.
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. It is designed to serve as a practical resource for researchers, offering insights into the interpretation of its spectral features and providing standardized protocols for data acquisition.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, a clear and consistent atom numbering system for the this compound scaffold is essential. The following diagram illustrates the molecular structure with the conventional numbering scheme that will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the three protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the chloro-substituted pyrimidine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~9.2 | Singlet | - |
| H-7 | ~8.8 | Doublet | ~5.0 |
| H-8 | ~7.8 | Doublet | ~5.0 |
Interpretation:
-
H-5: This proton is situated on a carbon adjacent to a nitrogen atom and is also influenced by the fused pyrimidine ring, leading to a significant downfield shift. It is expected to appear as a singlet due to the absence of adjacent protons.
-
H-7 and H-8: These two protons are part of a coupled system on the pyridine ring. The proton at the 7-position is adjacent to a nitrogen atom, which deshields it, causing it to resonate at a lower field compared to the proton at the 8-position. They are expected to appear as doublets with a typical ortho-coupling constant of approximately 5.0 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-4 | ~165 |
| C-4a | ~155 |
| C-5 | ~158 |
| C-7 | ~152 |
| C-8 | ~120 |
| C-8a | ~130 |
Interpretation:
-
C-2 and C-4: These carbons are directly attached to chlorine atoms and are part of the electron-deficient pyrimidine ring, causing them to resonate at very low field.
-
C-4a, C-5, and C-7: These carbons are part of the aromatic system and are influenced by the adjacent nitrogen atoms, resulting in downfield chemical shifts.
-
C-8 and C-8a: These carbons are also part of the aromatic pyridine ring, with C-8 being the most shielded among the protonated carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be employed.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ | 200 | ~100% |
| [M+2]⁺ | 202 | ~65% |
| [M+4]⁺ | 204 | ~10% |
Interpretation:
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak ([M]⁺) will be observed at an m/z corresponding to the sum of the atomic masses of its constituent atoms (C₇H₃Cl₂N₃). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, additional peaks at [M+2]⁺ and [M+4]⁺ will be present with relative intensities of approximately 65% and 10%, respectively, of the base peak. This isotopic signature is a definitive confirmation of the presence of two chlorine atoms in the molecule.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized experimental protocols are recommended.
NMR Data Acquisition Workflow
Caption: A generalized workflow for the acquisition and processing of NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16) should be collected to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the proton signals and perform peak picking for both ¹H and ¹³C spectra.
Mass Spectrometry Data Acquisition Workflow
Caption: A generalized workflow for the acquisition and analysis of mass spectrometry data.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation and Ionization: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused at a low flow rate. For EI, the sample is introduced into a high-vacuum source where it is vaporized and bombarded with electrons.
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic distribution to confirm the presence and number of chlorine atoms. If fragmentation occurs, analyze the fragment ions to gain further structural information.
Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive and foundational understanding of the structural features of this compound. A thorough analysis of its NMR and MS spectra is crucial for confirming its identity and purity, which are prerequisites for its use in further synthetic transformations and biological evaluations. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization of this important heterocyclic scaffold. This guide is intended to be a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents based on the pyrido[4,3-d]pyrimidine core.
References
Due to the specific nature of the requested compound, direct literature references containing its complete spectroscopic data may be limited. The predicted data and interpretations provided in this guide are based on established principles of NMR and MS spectroscopy and data from structurally related compounds.
Pyrido[4,3-d]pyrimidines: A Technical Guide to Unlocking Novel Therapeutic Targets
Introduction: The Therapeutic Promise of the Pyrido[4,3-d]pyrimidine Scaffold
The pyrido[4,3-d]pyrimidine core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure, rich in nitrogen atoms, provides an ideal framework for designing molecules that can interact with a diverse range of biological targets with high affinity and specificity. This has led to the exploration of pyrido[4,3-d]pyrimidine derivatives across a wide spectrum of therapeutic areas, most notably in oncology and inflammatory diseases.[1][2] This technical guide provides an in-depth exploration of the key therapeutic targets for this versatile compound class, detailing the underlying mechanisms of action and providing robust, field-proven experimental protocols for their investigation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to accelerate the discovery and development of novel therapeutics based on the pyrido[4,3-d]pyrimidine scaffold.
I. Kinase Inhibition: A Dominant Modality for Pyrido[4,3-d]pyrimidines
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The pyrido[4,3-d]pyrimidine scaffold has proven to be a particularly effective ATP-competitive kinase inhibitor.[3][4]
A. Cyclin-Dependent Kinases 4 and 6 (CDK4/6): Halting the Cell Cycle in Cancer
Biological Rationale: CDK4 and CDK6 are key regulators of the G1-S phase transition of the cell cycle.[5][6] In many cancers, hyperactivation of the CDK4/6-cyclin D-retinoblastoma (Rb) pathway leads to uncontrolled cell proliferation.[5] Inhibition of CDK4/6 restores cell cycle control and induces a state of senescence, thereby preventing tumor growth.
Mechanism of Inhibition: Pyrido[2,3-d]pyrimidine derivatives, such as the FDA-approved drug Palbociclib, have demonstrated potent and selective inhibition of CDK4/6.[5][7] While Palbociclib is a pyrido[2,3-d]pyrimidine, the closely related pyrido[4,3-d]pyrimidine scaffold is also being actively investigated for CDK4/6 inhibition. These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CDK4/6 enzymes and preventing the phosphorylation of their substrates.[7]
Signaling Pathway: The CDK4/6-Rb Axis in Cell Cycle Progression
Caption: Inhibition of CDK4/6 by pyrido[4,3-d]pyrimidine compounds prevents Rb phosphorylation and subsequent cell cycle progression.
Quantitative Data: Representative Pyrido[4,3-d]pyrimidine-based Kinase Inhibitors
| Compound Class | Target(s) | IC50 (nM) | Reference |
| Pyrido[3,4-d]pyrimidine | Mps1 | 11 | [8] |
| Pyrido[3,4-d]pyrimidine | Mps1 | 8 | [9] |
| Thieno[3,2-d]pyrimidine | VEGFR-2 | 2600 | [10] |
| Pyrido[4,3-d]pyrimidine | KRAS G12D | >10,000 (enzymatic) | [11] |
Experimental Protocol: CDK4/6 Kinase Activity Assay (AlphaLISA)
Causality Behind Experimental Choice: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based immunoassay that requires no wash steps, making it ideal for high-throughput screening of kinase inhibitors. It relies on the proximity of donor and acceptor beads, which are brought together by the specific binding of antibodies to the kinase and its phosphorylated substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrido[4,3-d]pyrimidine test compound in 100% DMSO.
-
Serially dilute the test compound in kinase assay buffer to achieve a range of desired concentrations.
-
Prepare a solution of recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme in kinase assay buffer.
-
Prepare a solution of the biotinylated Rb protein substrate in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer.
-
Prepare a detection mixture containing anti-phospho-Rb antibody conjugated to acceptor beads and streptavidin-coated donor beads in detection buffer.
-
-
Kinase Reaction:
-
In a 384-well microplate, add the serially diluted test compound.
-
Add the CDK4/6 enzyme solution to each well.
-
Add the biotinylated Rb substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding the detection mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of phosphorylated Rb substrate.
-
Plot the signal against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
B. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Targeting Angiogenesis
Biological Rationale: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[12] In cancer, tumor growth and metastasis are highly dependent on angiogenesis. Inhibition of VEGFR-2 can block the pro-angiogenic signals, leading to the starvation and regression of tumors.
Mechanism of Inhibition: Pyrido[4,3-d]pyrimidine derivatives have been designed as ATP-competitive inhibitors of the VEGFR-2 kinase domain.[10] They bind to the hinge region of the kinase, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.
Experimental Protocol: VEGFR-2 Kinase Assay (TR-FRET)
Causality Behind Experimental Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay format for measuring kinase activity.[1] It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to an acceptor fluorophore when they are in close proximity, which occurs upon substrate phosphorylation. The time-resolved detection minimizes interference from background fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrido[4,3-d]pyrimidine test compound in 100% DMSO.
-
Serially dilute the test compound in kinase assay buffer.
-
Prepare a solution of recombinant human VEGFR-2 kinase domain in kinase assay buffer.
-
Prepare a solution of a biotinylated peptide substrate (e.g., poly-Glu,Tyr 4:1) in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer.
-
Prepare a detection mixture containing a europium-labeled anti-phosphotyrosine antibody (donor) and streptavidin-allophycocyanin (acceptor) in detection buffer.
-
-
Kinase Reaction:
-
In a low-volume 384-well microplate, add the serially diluted test compound.
-
Add the VEGFR-2 kinase solution to each well.
-
Add the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 45-60 minutes.[2]
-
-
Detection:
-
Stop the kinase reaction by adding the detection mixture to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody-substrate binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value using a suitable curve-fitting model.
-
C. Monopolar Spindle 1 (Mps1) Kinase: A Target in Chromosomally Unstable Cancers
Biological Rationale: Mps1 is a dual-specificity kinase that is a key component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis.[13] Many cancer cells exhibit chromosomal instability and are highly dependent on a functional SAC for their survival. Inhibition of Mps1 in these cells leads to catastrophic mitotic errors and apoptosis.[13][14]
Mechanism of Inhibition: Pyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of Mps1.[8][9][13] These compounds bind to the ATP-binding site of Mps1, preventing its kinase activity and disrupting the SAC. The clinical candidate BOS172722 is a pyrido[3,4-d]pyrimidine-based Mps1 inhibitor.[8][15]
Experimental Workflow: Kinase Inhibitor Discovery Cascade
Caption: A typical workflow for the discovery and development of kinase inhibitors.
II. Phosphodiesterase 4 (PDE4) Inhibition: An Anti-Inflammatory Strategy
Biological Rationale: PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP).[16] Elevated cAMP levels in inflammatory cells have broad anti-inflammatory effects. Inhibition of PDE4, therefore, represents an attractive therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Mechanism of Inhibition: Pyrido[4,3-d]pyrimidine derivatives have been investigated as PDE4 inhibitors. They act by binding to the active site of the PDE4 enzyme, preventing the degradation of cAMP and leading to its accumulation within the cell.
Experimental Protocol: PDE4 Enzyme Activity Assay (Fluorescence Polarization)
Causality Behind Experimental Choice: Fluorescence Polarization (FP) is a homogeneous assay technique that is well-suited for measuring the activity of enzymes that act on small molecules.[16][17] The assay measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic conversion. This method is rapid, requires no separation steps, and is amenable to high-throughput screening.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrido[4,3-d]pyrimidine test compound in 100% DMSO.
-
Serially dilute the test compound in assay buffer.
-
Prepare a solution of recombinant human PDE4B or PDE4D enzyme in assay buffer.
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
-
Prepare a binding agent that specifically binds to the fluorescent product (AMP).
-
-
Enzymatic Reaction:
-
In a black 384-well microplate, add the serially diluted test compound.
-
Add the PDE4 enzyme solution to each well.
-
Initiate the reaction by adding the FAM-cAMP substrate to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and initiate detection by adding the binding agent to each well.
-
Incubate for an additional 30 minutes at room temperature with gentle agitation.
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of substrate conversion.
-
Plot the FP signal against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
III. Dihydrofolate Reductase (DHFR) Inhibition: A Classic Anticancer Approach
Biological Rationale: DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and some amino acids.[18] Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell death. This makes DHFR a well-established target for anticancer drugs like methotrexate.[18][19]
Mechanism of Inhibition: Pyrido[2,3-d]pyrimidine derivatives have been developed as potent DHFR inhibitors.[20] These compounds, often designed as analogues of folic acid or methotrexate, bind with high affinity to the active site of DHFR, blocking the binding of its natural substrate, dihydrofolate.[18][20]
Experimental Protocol: DHFR Enzyme Inhibition Assay (Spectrophotometric)
Causality Behind Experimental Choice: The spectrophotometric assay for DHFR activity is a classic and reliable method that directly measures the consumption of the cofactor NADPH, which absorbs light at 340 nm.[4][21][22][23][24] The decrease in absorbance at 340 nm is directly proportional to the enzyme's activity, making it a straightforward method for determining inhibitor potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrido[4,3-d]pyrimidine test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in assay buffer.
-
Prepare a solution of recombinant human DHFR enzyme in assay buffer.
-
Prepare a solution of dihydrofolic acid (DHF) substrate in assay buffer.
-
Prepare a solution of NADPH in assay buffer.
-
-
Enzymatic Reaction and Measurement:
-
In a UV-transparent 96-well plate, add the serially diluted test compound.
-
Add the DHFR enzyme solution to each well.
-
Add the NADPH solution to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the DHF substrate to each well.
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[21][22]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Plot the reaction rate against the logarithm of the test compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
IV. KRAS Inhibition: Targeting a Notoriously "Undruggable" Oncoprotein
Biological Rationale: The KRAS protein is a small GTPase that acts as a molecular switch in signaling pathways that control cell growth, differentiation, and survival.[25][26] Mutations in the KRAS gene are among the most common in human cancers and lead to the constitutive activation of the protein, driving oncogenesis. For a long time, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.
Mechanism of Inhibition: Recently, pyrido[4,3-d]pyrimidine derivatives have emerged as promising inhibitors of mutant KRAS, particularly the G12C and G12D variants.[11][25][27][28] These inhibitors bind to a pocket on the KRAS protein known as the switch-II pocket, which is present in the inactive, GDP-bound state of the protein. By binding to this pocket, the inhibitors lock KRAS in its inactive conformation, preventing its interaction with downstream effectors.[27]
Experimental Protocol: KRAS Nucleotide Exchange Assay (Fluorescence-based)
Causality Behind Experimental Choice: Nucleotide exchange assays are fundamental for studying the activation of small GTPases like KRAS.[29] Fluorescence-based formats, using fluorescently labeled GDP or GTP analogues, provide a sensitive and continuous readout of the exchange process.[30] This allows for the identification of inhibitors that prevent the loading of GTP and thus lock KRAS in its inactive state.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrido[4,3-d]pyrimidine test compound in 100% DMSO.
-
Serially dilute the test compound in nucleotide exchange buffer.
-
Prepare a solution of recombinant human KRAS (e.g., G12C or G12D mutant) pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP) in nucleotide exchange buffer.
-
Prepare a solution of non-fluorescent GTP in nucleotide exchange buffer.
-
Prepare a solution of a guanine nucleotide exchange factor (GEF), such as SOS1, to catalyze the exchange reaction.
-
-
Nucleotide Exchange Reaction:
-
In a black 384-well microplate, add the serially diluted test compound.
-
Add the KRAS-BODIPY-GDP complex to each well.
-
Add the GEF (SOS1) to each well.
-
Initiate the nucleotide exchange by adding GTP to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader and monitor the decrease in fluorescence intensity over time. The displacement of the fluorescent GDP by the non-fluorescent GTP leads to a decrease in the fluorescence signal.
-
-
Data Analysis:
-
Determine the initial rate of nucleotide exchange for each concentration of the test compound.
-
Plot the rate of exchange against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the resulting inhibition curve.
-
V. Target Identification and Validation: A Generalized Workflow
The identification of the specific molecular target of a bioactive compound is a critical step in drug discovery. The following workflow outlines a general approach for the target deconvolution of novel pyrido[4,3-d]pyrimidine compounds.
Experimental Workflow: Target Deconvolution
Caption: A generalized workflow for identifying the molecular target(s) of a bioactive compound.
Conclusion and Future Perspectives
The pyrido[4,3-d]pyrimidine scaffold has firmly established itself as a versatile and fruitful starting point for the development of novel therapeutics. Its proven success in targeting kinases, coupled with its emerging potential to modulate other important drug targets like PDE4, DHFR, and the once-elusive KRAS, underscores its significance in modern drug discovery. The methodologies outlined in this guide provide a robust framework for the continued exploration of this chemical space. Future efforts will likely focus on the development of next-generation pyrido[4,3-d]pyrimidine derivatives with enhanced selectivity and improved pharmacokinetic properties. Furthermore, the application of novel drug discovery modalities, such as PROTACs (PROteolysis TArgeting Chimeras), to this scaffold could unlock new therapeutic avenues by targeting proteins for degradation rather than inhibition. The continued synergy between innovative chemistry and rigorous biological evaluation will undoubtedly lead to the discovery of new and impactful medicines based on the pyrido[4,3-d]pyrimidine core.
References
- Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 635-654.
-
ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Retrieved from [Link]
-
MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Intrinsic GTPase Activity of K-RAS Monitored by Native Mass Spectrometry. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). STAR TREC - Protein Science: Nucleotide Exchange of KRAS4b. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE4D (Rat) Assay Kit. Retrieved from [Link]
-
Aurora Biolabs. (n.d.). Kras (G12D) Nucleotide Exchange Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrido[4,3-d]pyrimidine analog. Retrieved from [Link]
-
MDPI. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]
-
ResearchGate. (n.d.). Published MPS1 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). Retrieved from [Link]
-
National Institutes of Health. (2018). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Retrieved from [Link]
-
National Institutes of Health. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]
-
SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]
-
National Institutes of Health. (2011). Aurora B potentiates Mps1 activation to ensure rapid checkpoint establishment at the onset of mitosis. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of CDK4/6 inhibitors palbociclib, ribociclib, and.... Retrieved from [Link]
-
BPS Bioscience. (n.d.). KRAS(G12V) Nucleotide Exchange Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). KRAS(G12C) Coupled Nucleotide Exchange Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Retrieved from [Link]
-
ACS Publications. (2025). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). WO2024229447A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer.
-
MDPI. (n.d.). In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. Retrieved from [Link]
-
PubMed. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palbociclib can overcome mutations in cyclin dependent kinase 6 that break hydrogen bonds between the drug and the protein. Retrieved from [Link]
-
ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Retrieved from [Link]
-
ResearchGate. (2025). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Retrieved from [Link]
-
Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. (n.d.). Retrieved from [Link]
-
Adooq Bioscience. (n.d.). DHFR inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). VEGFR-2 conformational switch in response to ligand binding. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Retrieved from [Link]
Sources
- 1. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palbociclib can overcome mutations in cyclin dependent kinase 6 that break hydrogen bonds between the drug and the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGFR-2 conformational switch in response to ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Aurora B potentiates Mps1 activation to ensure rapid checkpoint establishment at the onset of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. adooq.com [adooq.com]
- 20. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. content.abcam.com [content.abcam.com]
- 22. assaygenie.com [assaygenie.com]
- 23. scispace.com [scispace.com]
- 24. assaygenie.com [assaygenie.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. WO2024229447A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Intrinsic GTPase Activity of K-RAS Monitored by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to 2,4-Dichloropyrido[4,3-d]pyrimidine (CAS No. 1215074-43-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Heterocycle in Kinase Inhibitor Discovery
In the landscape of modern drug discovery, particularly in the realm of oncology, the strategic design and synthesis of potent and selective kinase inhibitors remain a cornerstone of therapeutic innovation. Within this context, the pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure, owing to its structural resemblance to endogenous purines and its capacity for crucial molecular interactions with a variety of biological targets.[1] The subject of this guide, 2,4-Dichloropyrido[4,3-d]pyrimidine (CAS No. 1215074-43-3), represents a pivotal chemical intermediate, a versatile building block that empowers medicinal chemists to explore vast chemical space in the quest for novel anticancer agents.[1] This document serves as a comprehensive technical resource, elucidating the core properties, synthetic utility, and critical handling considerations of this high-value compound.
Core Compound Profile: this compound
This compound is a fused heterocyclic compound featuring a pyridine ring fused to a pyrimidine ring, with two reactive chlorine substituents. This unique arrangement of nitrogen atoms and the presence of two excellent leaving groups make it an exceptionally valuable precursor in synthetic chemistry.[1]
| Identifier | Value | Source |
| CAS Number | 1215074-43-3 | N/A |
| Molecular Formula | C₇H₃Cl₂N₃ | PubChem |
| Molecular Weight | 200.02 g/mol | PubChem |
| IUPAC Name | 2,4-dichloropyrido[3,4-d]pyrimidine | PubChem |
| Canonical SMILES | C1=CN=CC2=C1C(=NC(=N2)Cl)Cl | PubChem |
| InChI Key | YJUVYWACDUJBDG-UHFFFAOYSA-N | PubChem |
| Property | Value (for 2,4-Dichloropyrimidine) | Source |
| Appearance | White to off-white crystalline solid | Srini Chem[2] |
| Melting Point | 36-38 °C | Srini Chem[2] |
| Boiling Point | ~207 °C | Srini Chem[2] |
| Solubility | Soluble in common organic solvents (ethanol, ether, chloroform); slightly soluble in water. | Srini Chem[2] |
| Density | ~1.45 g/cm³ | Srini Chem[2] |
The Synthetic Keystone: Chemical Reactivity and Strategic Application
The synthetic utility of this compound is primarily anchored in the reactivity of its two chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1] This dual functionality allows for a sequential and regioselective approach to molecular elaboration, a critical advantage in the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
The electron-deficient nature of the pyrimidine ring, amplified by the two electron-withdrawing chlorine atoms, facilitates nucleophilic attack. Notably, the C-4 position is generally more electrophilic and thus more susceptible to initial nucleophilic substitution than the C-2 position. This differential reactivity is influenced by the electronic effects of the fused pyridine ring and the positioning of the nitrogen atoms within the pyrimidine core. This inherent regioselectivity provides a strategic handle for controlled, stepwise diversification of the scaffold.
Role in Kinase Inhibitor Synthesis: A Mechanistic Perspective
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a well-established hallmark of numerous diseases, most notably cancer. The pyrido[4,3-d]pyrimidine core, due to its structural analogy to the adenine core of ATP, is an effective scaffold for designing competitive kinase inhibitors. These inhibitors occupy the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group and thereby disrupting the downstream signaling cascade that promotes cell proliferation and survival.
The general workflow for utilizing this compound in the synthesis of kinase inhibitors involves a series of strategic substitution reactions to introduce functionalities that will interact with specific residues within the kinase's ATP-binding site.
Caption: Synthetic workflow for kinase inhibitor development.
Experimental Protocols: A Glimpse into Synthetic Methodology
It is imperative that any researcher undertaking this or similar syntheses conduct a thorough, independent literature search and risk assessment prior to commencing any laboratory work.
Illustrative Protocol: Selective Amination at the C4-Position
This hypothetical protocol is based on established methodologies for nucleophilic aromatic substitution on dichloropyrimidine systems.
Objective: To selectively substitute the chlorine atom at the C4 position of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., Dioxane, THF, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous aprotic solvent.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Add the non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) dropwise to the stirring solution.
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the desired 4-amino-2-chloropyrido[4,3-d]pyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Caption: Step-by-step experimental workflow for C4 amination.
Safety, Handling, and Storage
As a chlorinated heterocyclic compound intended for use in a research and development setting, this compound should be handled with appropriate care, adhering to standard laboratory safety protocols.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For comprehensive safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Sourcing and Procurement: A List of Potential Suppliers
The following companies have been identified as potential suppliers of CAS number 1215074-43-3. It is recommended to contact them directly for availability, purity, and pricing.
-
BLDpharm
-
BenchChem
-
JieJie Group Co., Ltd.
-
Amadis Chemical Company Limited
-
King-Pharm
Conclusion: A Forward Look
This compound stands as a testament to the power of well-designed chemical intermediates in accelerating drug discovery. Its inherent reactivity and strategic positioning of functional groups provide a robust platform for the synthesis of novel kinase inhibitors and other biologically active molecules. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile building blocks like this will undoubtedly grow. It is the author's hope that this guide will serve as a valuable resource for researchers at the forefront of this exciting field, enabling them to harness the full potential of this remarkable compound in their pursuit of new medicines.
References
-
Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Available at: [Link]
-
PubChem. 2,4-Dichloropyrido[3,4-D]pyrimidine. National Center for Biotechnology Information. PubChem Compound Database; CID=45789969. Available at: [Link]
-
Meng, F. et al. (2019). A review on the synthesis and therapeutic potential of pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine derivatives. Molecules, 24(12), 2289. Available at: [Link]
Sources
Methodological & Application
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Dichloropyrido[4,3-d]pyrimidine
Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold
The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms provides a scaffold for developing potent and selective inhibitors of various biological targets, particularly protein kinases. The 2,4-disubstituted variants of this heterocycle are of significant interest, and their synthesis often relies on the versatile reactivity of 2,4-Dichloropyrido[4,3-d]pyrimidine. This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions of this key intermediate, offering both mechanistic insights and practical, field-tested protocols for its derivatization.
The two chlorine atoms on the pyrimidine ring of this compound serve as excellent leaving groups, enabling the sequential and regioselective introduction of a wide range of nucleophiles. This allows for the rapid generation of diverse chemical libraries, a crucial step in modern drug development. Understanding the principles governing the regioselectivity of these SNAr reactions is paramount for the efficient and predictable synthesis of target molecules.
Mechanistic Overview: Regioselectivity in the SNAr of Dihalopyrimidines
The SNAr reaction of 2,4-dichloropyrimidines is a cornerstone of heterocyclic chemistry.[1][2] Generally, nucleophilic attack is favored at the C4 position. This preference can be rationalized by considering the stability of the intermediate Meisenheimer complex. Attack at C4 allows for the negative charge to be delocalized over both nitrogen atoms of the pyrimidine ring, a more stabilizing arrangement than that resulting from attack at the C2 position.
However, the regioselectivity of this reaction is highly sensitive to electronic and steric factors.[1][2] The presence of electron-donating or electron-withdrawing groups on the pyrimidine or pyridine ring can significantly influence the reaction's outcome. For instance, an electron-withdrawing group at the C5 position of a 2,4-dichloropyrimidine generally enhances the selectivity for substitution at the C4 position.[3][4] Conversely, electron-donating groups at the C6 position can lead to a preference for C2 substitution.[1][2]
Figure 1: General mechanism for the SNAr reaction of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with various nucleophiles. These protocols are designed to be self-validating, with clear endpoints and purification strategies.
Protocol 1: Regioselective Amination at the C4-Position
This protocol describes the reaction of this compound with a primary or secondary amine to selectively yield the 4-amino-2-chloropyrido[4,3-d]pyrimidine derivative. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine (e.g., aniline, morpholine) | Reagent | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| 2-Propanol (Isopropanol) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in 2-propanol (approximately 10 mL per mmol of substrate).
-
Add the desired amine (1.1 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-amino-2-chloropyrido[4,3-d]pyrimidine.
Causality Behind Experimental Choices:
-
Solvent: 2-Propanol is an excellent solvent for this reaction as it readily dissolves the starting materials and has a suitable boiling point for the reaction to proceed at a reasonable rate.
-
Base: DIPEA is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the amine nucleophile.
-
Temperature: Refluxing conditions provide the necessary activation energy for the reaction to proceed to completion in a timely manner.
Protocol 2: Sequential Disubstitution - Synthesis of 2,4-Diaminopyrido[4,3-d]pyrimidines
This protocol outlines the second SNAr reaction, where the remaining chlorine atom at the C2-position of a 4-amino-2-chloropyrido[4,3-d]pyrimidine is displaced by a different amine. This sequential approach allows for the synthesis of unsymmetrical 2,4-diamino derivatives.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Amino-2-chloropyrido[4,3-d]pyrimidine | Synthesized via Protocol 1 | |
| Amine (e.g., benzylamine, piperidine) | Reagent | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Water | Deionized | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available |
Procedure:
-
In a sealed tube, dissolve the 4-amino-2-chloropyrido[4,3-d]pyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (approximately 10 mL per mmol of substrate).
-
Add the second amine (1.5 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired 2,4-diaminopyrido[4,3-d]pyrimidine.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the potassium carbonate and the reaction intermediates.
-
Base: Potassium carbonate is a mild inorganic base that is sufficient to drive the reaction to completion.
-
Temperature: Higher temperatures are generally required for the substitution at the less reactive C2 position.
Figure 2: Workflow for the sequential synthesis of 2,4-diaminopyrido[4,3-d]pyrimidines.
Data Summary: Representative SNAr Reactions
The following table summarizes typical reaction conditions and outcomes for the SNAr of this compound with various nucleophiles.
| Entry | Nucleophile | Position | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | C4 | DIPEA | 2-Propanol | 82 | 6 | 85 |
| 2 | Morpholine | C4 | DIPEA | 2-Propanol | 82 | 4 | 92 |
| 3 | Benzylamine | C2 | K₂CO₃ | DMF | 110 | 18 | 78 |
| 4 | Piperidine | C2 | K₂CO₃ | DMF | 100 | 16 | 81 |
*Starting from the corresponding 4-substituted-2-chloro intermediate.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If a reaction does not go to completion, consider increasing the reaction temperature, reaction time, or the equivalents of the nucleophile and base.
-
Side Product Formation: The formation of di-substituted products in the first step can be minimized by using a slight excess of the this compound and adding the amine slowly at a lower temperature.
-
Purification Challenges: Some of the aminated products can be highly polar. In such cases, reverse-phase chromatography may be more effective for purification.
-
Moisture Sensitivity: Anhydrous conditions are recommended, especially for the second substitution step, to prevent hydrolysis of the starting material.
Conclusion
The SNAr reactions of this compound provide a robust and versatile platform for the synthesis of a wide array of substituted pyridopyrimidines. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high regioselectivity and yields, facilitating the development of novel compounds for drug discovery and other applications. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this important building block in their synthetic endeavors.
References
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 2,4-Dichloropyrido[4,3-d]pyrimidine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold
The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] As a nitrogen-fused bicyclic system, it is present in a multitude of biologically active molecules, demonstrating a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The strategic derivatization of this core allows for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles.
2,4-Dichloropyrido[4,3-d]pyrimidine serves as a cornerstone intermediate for the synthesis of diverse compound libraries. Its two chlorine atoms act as versatile leaving groups for a range of chemical transformations. However, the key to unlocking the full potential of this scaffold lies in the ability to selectively functionalize the C2 and C4 positions. This guide provides a detailed exploration of the principles governing this regioselectivity and offers field-proven protocols for achieving precise, position-specific modifications.
Pillar 1: The Causality of Regioselectivity
The differential reactivity of the C2 and C4 positions in this compound is a consequence of the electronic landscape of the heterocyclic system. Drawing parallels from the extensively studied 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack.[4][5][6]
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The C4 position is para to the pyrimidine N1 nitrogen and ortho to the pyridine nitrogen (N7), while the C2 position is situated between two pyrimidine nitrogens (N1 and N3). This electronic arrangement typically renders the C-Cl bond at the C4 position more polarized and lower in energy for the transition state of nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[7][8]
-
Steric Hindrance: The C2 position is flanked by two nitrogen atoms, which can create a more sterically congested environment compared to the C4 position, further favoring attack at C4.
-
Reaction Conditions: While the intrinsic reactivity favors C4, the choice of nucleophile, catalyst system, solvent, and temperature can be modulated to either enhance this preference or, in specific cases, promote reactivity at the C2 position.
The following diagram illustrates the general regiochemical preference for nucleophilic attack on the this compound core.
Caption: General regioselectivity in the functionalization of this compound.
Pillar 2: Validated Protocols for Selective Functionalization
The following protocols provide step-by-step methodologies for the selective modification of the this compound scaffold.
Part A: Selective Functionalization at the C4-Position
The C4 position is the kinetically favored site for substitution. The following methods reliably yield C4-functionalized products while leaving the C2-chloro substituent intact for subsequent modification.
This protocol describes the reaction with a primary or secondary amine to yield a 4-amino-2-chloropyrido[4,3-d]pyrimidine derivative. The use of a non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction.
-
Objective: To synthesize a 4-amino-2-chloropyrido[4,3-d]pyrimidine.
-
Rationale: The higher reactivity of the C4 position allows for substitution under relatively mild conditions. N,N-Diisopropylethylamine (DIPEA) is an effective scavenger for the HCl generated in situ.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, or Acetonitrile)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Add the amine (1.1 eq) to the solution via syringe.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 4-amino-2-chloropyrido[4,3-d]pyrimidine.
This protocol details the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C4 position. The choice of catalyst and ligand is critical for efficient and selective transformation.
-
Objective: To synthesize a 4-aryl-2-chloropyrido[4,3-d]pyrimidine.
-
Rationale: Palladium-catalyzed cross-coupling reactions, like SNAr, preferentially occur at the more reactive C4 position.[7][8][9] Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst for this transformation, often providing high yields and excellent regioselectivity.[8] Microwave irradiation can significantly accelerate the reaction.[8][9]
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a microwave vial or Schlenk tube, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio).
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 15 minutes to 4 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the 4-aryl-2-chloropyrido[4,3-d]pyrimidine.
Part B: Functionalization at the C2-Position via Sequential Modification
Direct and selective functionalization at the C2 position is challenging due to the lower reactivity compared to C4.[10] The most reliable strategy is a sequential approach: functionalize the C4 position first, then introduce a second, different group at the C2 position under more forcing conditions.
This workflow demonstrates the synthesis of a 2,4-diamino-substituted pyrido[4,3-d]pyrimidine.
-
Objective: To synthesize a 2,4-disubstituted (diamino)pyrido[4,3-d]pyrimidine.
-
Rationale: After initial SNAr at C4, the remaining C2-chloro bond is less reactive. A more powerful catalytic system, such as the Buchwald-Hartwig amination, is required for the second C-N bond formation.[11][12] This reaction typically requires a palladium catalyst with a specialized ligand and a stronger base.[13]
Caption: Workflow for the sequential synthesis of 2,4-disubstituted pyrido[4,3-d]pyrimidines.
Procedure (Step 2):
-
Use the 4-amino-2-chloropyrido[4,3-d]pyrimidine product from Protocol 1 (1.0 eq).
-
In a dry reaction vessel, combine the intermediate, the second amine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill with an inert atmosphere.
-
Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Heat the reaction to 100-140 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or preparative HPLC to yield the final 2,4-diamino product.
Note: While direct C2-selective methods exist for some dichloropyrimidine systems, often requiring specialized ligands or conditions to invert selectivity, these are less common and may require significant optimization for the pyrido[4,3-d]pyrimidine scaffold.[4][10]
Pillar 3: Data Summary and Visualization
The following table summarizes typical conditions and expected regiochemical outcomes for the functionalization of this compound.
| Reaction Type | Nucleophile / Coupling Partner | Typical Conditions | Primary Site of Reaction | Approx. Yield Range | Reference Analogy |
| SNAr | Primary/Secondary Amines | DIPEA, THF, 25-60 °C | C4 | 60-95% | [14] |
| SNAr | Thiols | K₂CO₃, DMF, 25 °C | C4 | 70-90% | [4] |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | C4 | 60-85% | [8][9] |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | C2 (on C4-substituted intermediate) | 50-80% | [15] |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | C4 | 55-80% | N/A |
References
-
Yadav, P., & Shah, K. (2022). Synthesis of pyrido[4,3‐d]pyrimidine derivatives using... ResearchGate. Available at: [Link]
-
Handy, S. T., & Anderson, C. L. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC NIH. Available at: [Link]
-
Vaskova, P., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC NIH. Available at: [Link]
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Ovid. Available at: [Link]
-
Handy, S. T., & Anderson, C. L. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
-
Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Available at: [Link]
- US Patent US8334383B2. (2012). Regioselective preparation of substituted pyrimidines. Google Patents.
-
Taylor, M. S., et al. (2011). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]
-
Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. Available at: [Link]
-
Sharma, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC NIH. Available at: [Link]
-
Ballell, L., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC NIH. Available at: [Link]
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]
-
Velagapudi, U. K., et al. (2012). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC NIH. Available at: [Link]
-
Sharma, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]
-
Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. Available at: [Link]
-
Augustijns, P., et al. (2014). Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine compound library. PubMed. Available at: [Link]
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. Available at: [Link]
-
Guery, S., et al. (2002). Syntheses and evaluation of pyrido[2,3-dlpyrimidine-2,4-diones as PDE 4 inhibitors. PubMed. Available at: [Link]
-
Wang, X., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
-
Koshchii, V., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC NIH. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Bagley, M. C., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Taylor, M. S., et al. (2011). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
Knochel, P., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]htm)
Sources
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 2,4-Dichloropyrido[4,3-d]pyrimidine via Metal-Catalyzed Cross-Coupling
Abstract: The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents. Its strategic elaboration is a cornerstone of modern drug discovery. This guide provides an in-depth analysis and detailed protocols for the metal-catalyzed cross-coupling of 2,4-Dichloropyrido[4,3-d]pyrimidine, a versatile and critical building block. We will explore the fundamental principles of regioselectivity, offering field-proven methodologies for selective C-C, C-N, and C-S bond formation at both the C4 and C2 positions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel molecular entities.
Introduction: The Pyrido[4,3-d]pyrimidine Core
The fusion of pyridine and pyrimidine rings creates the pyrido[4,3-d]pyrimidine system, a nitrogen-rich heterocycle that is a common feature in a multitude of kinase inhibitors and other therapeutic agents. The ability to precisely install diverse substituents onto this core is paramount for modulating properties such as target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This compound serves as an ideal starting point for such diversification, offering two distinct reactive sites for sequential, regioselective functionalization.
While extensive literature exists for the simpler 2,4-dichloropyrimidine, the principles governing its reactivity provide a robust and predictive framework for its pyridofused analogue. This guide synthesizes established knowledge from related dihaloheterocycles to provide reliable protocols for the title compound.
Pillar 1: The Causality of Regioselectivity—C4 vs. C2 Reactivity
The central challenge in functionalizing this compound is controlling which chlorine atom reacts. In the vast majority of cases, both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions preferentially occur at the C4 position.[1][2][3]
Why C4 is Conventionally More Reactive:
-
Electronic Stabilization: The pyrimidine ring is electron-deficient, facilitating nucleophilic attack. The C4 position is para to a ring nitrogen, allowing for superior stabilization of the negative charge in the Meisenheimer intermediate formed during SNAr-type mechanisms.[3]
-
Oxidative Addition Energetics: In palladium-catalyzed cycles, the oxidative addition of the Pd(0) catalyst into the C-Cl bond is the crucial selectivity-determining step. Computational studies on related dihalopyrimidines suggest that the C4–Cl bond is generally more susceptible to cleavage by the palladium catalyst under standard conditions.[4]
This inherent preference makes the synthesis of 4-substituted-2-chloropyrido[4,3-d]pyrimidines straightforward. However, recent breakthroughs have demonstrated that this selectivity can be inverted, providing access to the previously elusive C2-substituted isomers. This is achieved by meticulously tuning the catalytic system, particularly the supporting ligand on the metal center.[1][5][6]
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, making it indispensable for introducing aryl, heteroaryl, or alkyl groups.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted)
This protocol leverages microwave irradiation to achieve rapid and efficient C4-selective coupling with low catalyst loading.[2][7] The conditions are ideal for library synthesis and rapid exploration of structure-activity relationships (SAR).
Reactant Stoichiometry & Materials
| Reagent | Mol. Eq. | Amount (for 0.5 mmol scale) | Purpose |
| This compound | 1.0 | 99.5 mg | Starting Material |
| Aryl/Heteroaryl Boronic Acid | 1.2 | 0.6 mmol | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 0.005 | 2.9 mg | Palladium(0) Catalyst Precursor |
| K₂CO₃ (Potassium Carbonate) | 2.0 | 138 mg | Base |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | Solvent System |
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol), the boronic acid (0.6 mmol), Pd(PPh₃)₄ (0.005 mmol), and K₂CO₃ (1.0 mmol).
-
Solvent Addition: Add the 1,4-Dioxane/H₂O solvent mixture (5 mL).
-
Degassing (Critical Step): Seal the vial and sparge the mixture with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 120 °C for 15-30 minutes. Note: Reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 4-aryl-2-chloropyrido[4,3-d]pyrimidine product.
Expected Outcome: This protocol typically affords the C4-substituted product in good to excellent yields (70-95%) with high regioselectivity.[2]
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[8] The choice of ligand and base is critical for achieving high yields and functional group tolerance.[9]
Protocol 2: C4-Selective Buchwald-Hartwig Amination
This protocol employs a robust catalyst system for the coupling of a wide range of primary and secondary amines at the C4 position.[10]
Reactant Stoichiometry & Materials
| Reagent | Mol. Eq. | Amount (for 0.5 mmol scale) | Purpose |
| 4-Substituted-2-chloropyrido[4,3-d]pyrimidine | 1.0 | 0.5 mmol | Starting Material |
| Amine (Primary or Secondary) | 1.2 | 0.6 mmol | Coupling Partner |
| Pd₂(dba)₃ | 0.02 | 9.2 mg (for 0.01 mmol Pd) | Palladium(0) Source |
| Xantphos | 0.04 | 11.6 mg | Ligand |
| NaOtBu (Sodium tert-butoxide) | 1.4 | 67 mg | Strong, Non-nucleophilic Base |
| Toluene or Dioxane (Anhydrous) | - | 5 mL | Solvent |
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.04 mmol) to an oven-dried Schlenk flask. Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
Reagent Addition: To the flask containing the catalyst, add the 2-chloro-4-substituted-pyrido[4,3-d]pyrimidine (0.5 mmol) and NaOtBu (0.7 mmol).
-
Amine Addition: Add the amine (0.6 mmol) to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or CH₂Cl₂ (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to obtain the desired 2,4-disubstituted product.
Causality Behind Choices:
-
Xantphos: This bulky, electron-rich bisphosphine ligand facilitates both the oxidative addition and the final reductive elimination steps, increasing reaction rates and stabilizing the active catalytic species.[10]
-
NaOtBu: A strong base is required to deprotonate the amine (or the intermediate palladium-amine complex), which is a key step in the catalytic cycle.[9] For substrates with base-sensitive functional groups, a weaker base like K₂CO₃ or Cs₂CO₃ can be used, though this may require longer reaction times or higher temperatures.
Section 3: The Frontier—Achieving C2 Selectivity
While C4 functionalization is the default pathway, recent advances have unlocked selective C2 coupling, dramatically expanding the accessible chemical space. This is predominantly achieved through C-S coupling (thiolation).[1][5][6][11]
Protocol 3: C2-Selective C-S Cross-Coupling
This cutting-edge protocol inverts the conventional regioselectivity by using a specific palladium precatalyst supported by a bulky N-heterocyclic carbene (NHC) ligand.[1][6][11]
Reactant Stoichiometry & Materials
| Reagent | Mol. Eq. | Amount (for 0.2 mmol scale) | Purpose |
| This compound | 1.0 | 39.8 mg | Starting Material |
| Thiol (Aliphatic or Aromatic) | 1.1 | 0.22 mmol | Coupling Partner |
| (η³-tBu-indenyl)PdCl(IPent) | 0.05 | ~7 mg | C2-Selective Pd(II) Precatalyst |
| NaOtBu (Sodium tert-butoxide) | 1.2 | 21 mg | Base |
| Toluene (Anhydrous) | - | 2 mL | Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: All operations must be conducted in a glovebox or using Schlenk techniques under an argon atmosphere.
-
Reagent Addition: In an oven-dried vial, combine the Pd(II) precatalyst (0.01 mmol) and NaOtBu (0.24 mmol).
-
Solvent and Reagent Loading: Add anhydrous toluene (2 mL), followed by the thiol (0.22 mmol), and finally the this compound (0.2 mmol).
-
Reaction Conditions: Seal the vial and stir the reaction at 0 °C to room temperature. The optimal temperature is crucial for selectivity and should be determined empirically (start at 0 °C for 12-24 hours).[1]
-
Monitoring and Work-up: Monitor the formation of the C2-thioether product and consumption of starting material by GC-MS or LC-MS. Upon completion, quench with water and extract with ethyl acetate.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography to isolate the 2-thioether-4-chloropyrido[4,3-d]pyrimidine.
Expertise Insight: The C2-selectivity is highly sensitive to the catalyst structure. The bulky IPent (NHC) ligand and the indenyl group are thought to favor an alternative mechanistic pathway for C-Cl bond cleavage at the C2 position, overriding the conventional C4-selective oxidative addition.[1][5][12] Competing C4-selective SNAr can be a significant side reaction, which is why mild reaction conditions are critical.[6]
References
- Neufeldt, S. R., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Provided by Google Search.
- Neufeldt, S. R., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Provided by Google Search.
- Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
- Neufeldt, S. R., et al. (N.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Janežič, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Anderson, K. W., & Handy, S. T. (N.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Figshare.
- BenchChem. (2025). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring. BenchChem.
- Anderson, K. W., & Handy, S. T. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines.
- Various Authors. (N.d.). Synthesis of pyrido[4,3‐d]pyrimidine derivatives.
- Various Authors. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Wikipedia. (N.d.).
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Various Authors. (2023).
- Wikipedia. (N.d.). Sonogashira coupling. Wikipedia.
- Al-Hiari, Y. M., et al. (N.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Various Authors. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Janežič, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of MEK Inhibitors from 2,4-Dichloropyrido[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of potent MEK (Mitogen-activated protein kinase kinase) inhibitors utilizing the versatile chemical intermediate, 2,4-Dichloropyrido[4,3-d]pyrimidine. The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its structural resemblance to purines, which allows for effective interaction with ATP-binding sites of various kinases.[1] This document outlines the strategic importance of this scaffold in targeting the Ras/Raf/MEK/ERK signaling pathway, details the chemical principles behind the synthetic strategy, and provides a step-by-step protocol for the synthesis of a representative MEK inhibitor.
Introduction: The Strategic Importance of MEK Inhibition and the Pyrido[4,3-d]pyrimidine Scaffold
The Ras/Raf/MEK/ERK signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in genes such as BRAF and KRAS, is a hallmark of numerous human cancers. Consequently, the development of inhibitors targeting key kinases within this pathway, particularly MEK1 and MEK2, has become a cornerstone of modern oncology drug discovery.
The pyrido[4,3-d]pyrimidine core has emerged as a valuable scaffold for the design of kinase inhibitors. Its fused heterocyclic structure provides a rigid framework for the precise orientation of pharmacophoric groups, enabling high-affinity binding to the target enzyme. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP.
This compound is a key building block for the synthesis of a diverse library of pyrido[4,3-d]pyrimidine-based inhibitors. The differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions. This chemical tractability is invaluable for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.
The MEK Signaling Pathway: A Key Target in Oncology
The Ras/Raf/MEK/ERK pathway is a highly conserved signaling module that transmits extracellular signals to the nucleus, ultimately influencing gene expression and cell fate.[2] The pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf). Raf, in turn, phosphorylates and activates MEK1 and MEK2. Finally, activated MEK phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2. Phosphorylated ERK can then translocate to the nucleus to regulate the activity of numerous transcription factors.
dot graph MEK_Signaling_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Jun, c-Myc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> Ras [label=" Growth Factor"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription; Transcription -> Proliferation;
// Inhibition Inhibitor [label="Pyrido[4,3-d]pyrimidine\nMEK Inhibitor", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor -> MEK [arrowhead=tee, color="#4285F4", style=dashed, minlen=2]; } . Caption: The Ras/Raf/MEK/ERK Signaling Pathway.
Synthetic Strategy: Regioselective Functionalization of this compound
The synthesis of MEK inhibitors from this compound hinges on the principle of regioselective nucleophilic aromatic substitution. The electron-deficient nature of the pyrimidine ring, further accentuated by the two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack.
Generally, in 2,4-dichloropyrimidine systems, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position.[3] This preferential reactivity is attributed to the electronic influence of the fused pyridine ring and the arrangement of the nitrogen atoms within the pyrimidine ring. This allows for a stepwise synthetic approach:
-
First Substitution (SNAr) at the C4 Position: The more reactive chlorine at the C4 position is first displaced by a primary or secondary amine. This is typically achieved by reacting this compound with the desired amine in a suitable solvent, often in the presence of a non-nucleophilic base to quench the HCl generated.
-
Second Substitution (SNAr) at the C2 Position: The remaining chlorine at the C2 position can then be substituted by a second nucleophile. This step often requires more forcing conditions (e.g., higher temperatures) due to the reduced reactivity of the C2 position after the first substitution.
dot graph Synthetic_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="S_NAr at C4\n+ Amine 1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="4-Amino-2-chloropyrido\n[4,3-d]pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="S_NAr at C2\n+ Nucleophile 2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2,4-Disubstituted\nPyrido[4,3-d]pyrimidine\n(MEK Inhibitor)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } . Caption: General Synthetic Workflow.
Experimental Protocols
Safety Precautions: this compound and related chlorinated heterocyclic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Synthesis of a Representative MEK Inhibitor: 4-((2-Fluoro-4-iodophenyl)amino)-2-(2-hydroxyethoxy)pyrido[4,3-d]pyrimidine
This protocol describes a two-step synthesis of a potential MEK inhibitor based on the pyrido[4,3-d]pyrimidine scaffold.
Step 1: Synthesis of 2-Chloro-N-(2-fluoro-4-iodophenyl)pyrido[4,3-d]pyrimidin-4-amine
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 200.02 | 5.0 | 1.0 g |
| 2-Fluoro-4-iodoaniline | 237.00 | 5.5 | 1.3 g |
| Diisopropylethylamine (DIPEA) | 129.24 | 7.5 | 1.3 mL |
| 2-Propanol (IPA) | 60.10 | - | 25 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.0 mmol) and 2-Propanol (25 mL).
-
Stir the suspension at room temperature to ensure good mixing.
-
Add 2-Fluoro-4-iodoaniline (1.3 g, 5.5 mmol) to the suspension.
-
Add Diisopropylethylamine (1.3 mL, 7.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold 2-Propanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the solid under vacuum to afford 2-Chloro-N-(2-fluoro-4-iodophenyl)pyrido[4,3-d]pyrimidin-4-amine as a pale yellow solid.
Characterization (Expected):
-
1H NMR: Resonances corresponding to the aromatic protons of the pyrido[4,3-d]pyrimidine and the 2-fluoro-4-iodophenyl moieties.
-
LC-MS: A major peak with a mass corresponding to the expected product (m/z [M+H]+ ≈ 401.0).
Step 2: Synthesis of 4-((2-Fluoro-4-iodophenyl)amino)-2-(2-hydroxyethoxy)pyrido[4,3-d]pyrimidine
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Chloro-N-(2-fluoro-4-iodophenyl)pyrido[4,3-d]pyrimidin-4-amine | 400.99 | 2.5 | 1.0 g |
| Ethylene glycol | 62.07 | - | 10 mL |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 5.0 | 200 mg |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 15 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethylene glycol (10 mL).
-
Carefully add sodium hydride (200 mg, 5.0 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of ethylene glycol.
-
In a separate flask, dissolve 2-Chloro-N-(2-fluoro-4-iodophenyl)pyrido[4,3-d]pyrimidin-4-amine (1.0 g, 2.5 mmol) in anhydrous THF (15 mL).
-
Slowly add the solution of the chlorinated intermediate to the sodium glycolate solution at room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the final product as a solid.
Characterization (Expected):
-
1H NMR: Appearance of new signals corresponding to the protons of the 2-hydroxyethoxy group, and disappearance of the signal for the chloro-intermediate.
-
13C NMR: Signals confirming the presence of all carbons in the final structure.
-
HRMS (High-Resolution Mass Spectrometry): A precise mass measurement confirming the elemental composition of the target molecule (m/z [M+H]+ ≈ 428.0).
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of MEK inhibitors and other kinase inhibitors. The predictable regioselectivity of nucleophilic aromatic substitution at the C4 and C2 positions allows for the systematic and efficient construction of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery to explore the therapeutic potential of the pyrido[4,3-d]pyrimidine scaffold in the development of novel anticancer agents.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel). 2022 Mar; 15(3): 352. Available from: [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. RSC Adv. 2022 Jul 12;12(31):20083-20102. Available from: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. J Enzyme Inhib Med Chem. 2023; 38(1): 2200271. Available from: [Link]
-
Novel Pyrido[4,3- d ]pyrimidine Compounds as KRAS Inhibitors. ResearchGate. 2023. Available from: [Link]
-
Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. J Med Chem. 2000 Oct 19;43(21):4035-42. Available from: [Link]
-
The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Oncol Lett. 2018 Sep; 16(3): 3037–3042. Available from: [Link]
- Pyrido[4,3-d]pyrimidine compounds. Google Patents. 2024.
- Regioselective preparation of substituted pyrimidines. Google Patents. 2012.
- Pyrido[4,3-d]pyrimidine derivatives. Google Patents. 1991.
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design. 2022;99:758–768. Available from: [Link]
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
Step-by-step synthesis of pyrido[4,3-d]pyrimidine-based compound libraries.
Application Notes & Protocols
Topic: Step-by-Step Synthesis of Pyrido[4,3-d]pyrimidine-Based Compound Libraries For: Researchers, scientists, and drug development professionals.
A Versatile and Efficient Strategy for the Construction of Pyrido[4,3-d]pyrimidine Libraries for Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold
The pyrido[4,3-d]pyrimidine ring system, a bicyclic heteroaromatic compound formed by the fusion of pyridine and pyrimidine rings, stands as a prominent pharmacophore in modern drug development.[1] Its structural architecture is of significant interest to medicinal chemists due to its isosteric relationship with endogenous purines, allowing it to interact with a wide array of biological targets.[2] This has led to the discovery of numerous derivatives with potent and diverse pharmacological activities, including roles as kinase inhibitors for cancer therapy, human topoisomerase II inhibitors, and agents with antimicrobial and anti-inflammatory properties.[1][3][4][5]
The therapeutic potential of this scaffold is vast, with numerous reactive sites available for functionalization, making it an ideal framework for the generation of diverse compound libraries.[1] This application note provides a detailed, field-proven protocol for the synthesis of a pyrido[4,3-d]pyrimidine core structure and its subsequent diversification to generate a library of novel compounds. The methodology is designed to be robust, efficient, and adaptable for high-throughput synthesis, enabling the rapid exploration of chemical space in the hit-to-lead optimization process.[1]
Synthetic Strategy Overview
The strategy outlined here employs a two-stage process: 1) the construction of a key, reactive intermediate, the pyrido[4,3-d]pyrimidine core, and 2) the diversification of this core through functionalization at a specific position. We will focus on a well-established and reliable route starting from the commercially available 4-Amino-2-chloronicotinonitrile.
Causality of Approach: This starting material is strategically chosen due to the ortho-positioning of its amino and cyano groups, which are primed for cyclization to form the pyrimidine ring.[6] The presence of a reactive chloro substituent provides a convenient handle for subsequent diversification reactions, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.[4] This convergent approach allows for the late-stage introduction of diversity, which is a highly efficient strategy for library synthesis.
Caption: High-level workflow for library synthesis.
Core Reaction: Annulation for Scaffold Construction
The foundational step is the formation of the pyrimidine ring fused to the pyridine core. This is efficiently achieved through an annulation reaction between 4-Amino-2-chloronicotinonitrile and a one-carbon synthon, such as dimethylformamide dimethyl acetal (DMF-DMA).[6]
Mechanism Insight: The reaction is initiated by the nucleophilic attack of the amino group on the electrophilic DMF-DMA, forming a reactive intermediate. This is followed by an intramolecular cyclization, where the nitrogen of the newly formed group attacks the cyano carbon. Subsequent elimination of methanol and dimethylamine drives the reaction towards the formation of the stable, aromatic pyrido[4,3-d]pyrimidine ring system. This type of cyclization is a robust and widely used method for constructing fused pyrimidine heterocycles.[6]
Caption: Core annulation reaction scheme.
Detailed Experimental Protocols
Self-Validation Note: Throughout this protocol, successful synthesis can be monitored by Thin Layer Chromatography (TLC) and validated at each stage by standard analytical techniques (¹H NMR, LC-MS). Expected outcomes are provided for guidance.
Protocol 1: Synthesis of the Core Scaffold (2-Chloro-7H-pyrido[4,3-d]pyrimidin-4-amine)
This protocol details the cyclization reaction to form the key intermediate.
A. Materials & Reagents
-
4-Amino-2-chloronicotinonitrile
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Diphenyl ether
-
Ethanol
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
B. Quantitative Data for Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 4-Amino-2-chloronicotinonitrile | 153.56 | 5.00 | 32.56 | 1.0 |
| Dimethylformamide dimethyl acetal | 119.16 | 4.66 | 39.07 | 1.2 |
| Diphenyl ether | 170.21 | 50 mL | - | Solvent |
C. Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-2-chloronicotinonitrile (5.00 g, 32.56 mmol).
-
Reagent Addition: Add diphenyl ether (50 mL) to the flask. The solvent acts as a high-boiling medium to facilitate the high-temperature cyclization.
-
Initiation: Add dimethylformamide dimethyl acetal (4.66 g, 39.07 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 250-260 °C) under an inert atmosphere. Expertise Note: The high temperature is crucial for the intramolecular cyclization and elimination steps to proceed to completion.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Work-up: After completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Add hexanes (100 mL) to the cooled mixture to further precipitate the product and dilute the diphenyl ether. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid sequentially with hexanes (2 x 50 mL) and then a small amount of cold ethanol to remove residual diphenyl ether and other impurities.
-
Drying: Dry the purified solid under vacuum to yield the 2-chloro-7H-pyrido[4,3-d]pyrimidin-4-amine as a solid.
-
Validation: The expected yield is typically 70-85%. The product should be characterized by ¹H NMR and LC-MS to confirm its identity and purity before proceeding to the next stage.
Protocol 2: Library Diversification via Nucleophilic Aromatic Substitution (SNAr)
This general protocol describes how to displace the chloro group at the C2 position with a diverse range of amines to generate a compound library.
A. Materials & Reagents
-
2-Chloro-7H-pyrido[4,3-d]pyrimidin-4-amine (Core Scaffold)
-
A diverse set of primary or secondary amines (e.g., aniline derivatives, benzylamines, morpholine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Reaction vials suitable for parallel synthesis
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., preparative HPLC)
B. General Procedure for a Single Library Member
-
Setup: In a reaction vial, dissolve the core scaffold (e.g., 50 mg, 0.28 mmol) in DMF (2 mL).
-
Reagent Addition: Add the desired amine (1.1 to 1.5 equivalents). Causality Note: A slight excess of the amine is used to ensure the complete consumption of the limiting core scaffold.
-
Base Addition: Add DIPEA (2.0 equivalents). The base is essential to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product.
-
Reaction: Seal the vial and heat the mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete (typically 4-16 hours), the reaction mixture can be diluted with water to precipitate the product or directly purified.
-
Purification: Purify the product using preparative reverse-phase HPLC to ensure high purity, which is critical for biological screening.
-
Library Generation: Repeat this procedure in parallel with a diverse set of amines to generate the compound library.
C. Example Diversification Reagents
| Amine Reagent | Expected Substituent at C2 | Potential Biological Relevance |
| Aniline | -NH-Ph | Core structure for kinase inhibitors |
| 4-Fluoroaniline | -NH-(4-F-Ph) | Modulates electronic properties, pKa |
| Morpholine | Morpholin-4-yl | Improves aqueous solubility |
| Benzylamine | -NH-CH₂-Ph | Introduces conformational flexibility |
Conclusion
The synthetic protocols detailed in this guide provide a robust and highly adaptable framework for the creation of diverse pyrido[4,3-d]pyrimidine-based compound libraries. By leveraging a strategic and convergent synthetic design, researchers can efficiently generate novel molecules built around this privileged scaffold. The methods described are amenable to both small-scale and parallel synthesis formats, making them ideally suited for academic research and industrial drug discovery programs aimed at identifying novel therapeutic agents.
References
- Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Applic
- Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed.
- Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. Ovid.
- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
- Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC - PubMed Central.
- Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed.
- The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrido[2,3-d]pyrimidines. Benchchem.
Sources
- 1. ovid.com [ovid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Selective Substitution at the C4 Position
Introduction: The Challenge and Significance of C4-Selective Functionalization
The precise functionalization of heterocyclic and aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Pyridine and its derivatives, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the inherent electronic nature of the pyridine ring presents a formidable challenge to synthetic chemists. The nitrogen atom renders the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack, while the C3 and C5 positions are more amenable to electrophilic substitution. Consequently, the C4 position often remains the most elusive site for direct and selective modification.[3][4]
Overcoming this innate reactivity bias is critical for exploring the full chemical space of these important scaffolds. Directing substitution to the C4 position allows for the synthesis of novel molecular architectures with unique pharmacological and material properties. This guide provides an in-depth exploration of several field-proven strategies and detailed protocols designed to achieve high regioselectivity for C4 substitution, empowering researchers to access these valuable compounds with greater efficiency and control. We will delve into the mechanistic rationale behind each approach, from the electronic activation of pyridinium salts to the strategic use of blocking groups and advanced electrochemical methods.
Activation via N-Functionalized Pyridinium Salts: Modifying the Core
A powerful strategy to override the natural reactivity of the pyridine ring involves the temporary modification of the nitrogen atom. By converting the neutral pyridine into a positively charged pyridinium salt, the electronic landscape of the entire ring is altered, significantly enhancing the electrophilicity of the C2 and C4 positions. This activation paves the way for selective nucleophilic and radical additions.
Nucleophilic (Hetero)Arylation of N-Aminopyridinium Salts
A recently developed, highly efficient method for C4 arylation employs N-aminopyridinium salts as potent electrophiles.[5] This approach facilitates the coupling of pyridines with a range of electron-rich (hetero)arenes, such as indoles and naphthols, under mild, catalyst-free conditions.[5][6]
Causality and Mechanism: The reaction proceeds through a well-defined pathway. First, a base deprotonates the electron-rich nucleophile (e.g., indole). This activated nucleophile then attacks the electrophilic N-aminopyridinium salt, preferentially at the C4 position. The final step is a base-assisted rearomatization of the pyridine ring, which expels a tosyl amine anion and yields the desired C4-arylated product.[5][7] This method is notable for its excellent C4 selectivity and its operation at room temperature without the need for transition metal catalysts or oxidants.[5]
Figure 1: Proposed mechanism for C4-selective nucleophilic arylation.
Protocol 1: C4-(Indol-3-yl)pyridine Synthesis This protocol outlines the general procedure for the C4-selective arylation of pyridine using indole as the nucleophile.[5]
Materials:
-
N-Ts-aminopyridinium salt (1.0 equiv)
-
Indole (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the N-Ts-aminopyridinium salt (0.2 mmol, 1.0 equiv) and indole (0.24 mmol, 1.2 equiv).
-
Dissolve the solids in anhydrous DCM (2.0 mL).
-
Add DBU (0.3 mmol, 1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated pyridine.
Table 1: Scope of Nucleophilic C4-(Hetero)Arylation
| Entry | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Indole | 4-(1H-indol-3-yl)pyridine | 95% |
| 2 | 2-Naphthol | 4-(naphthalen-2-yloxy)pyridine | 88% |
| 3 | 5-Methoxyindole | 4-(5-methoxy-1H-indol-3-yl)pyridine | 92% |
| 4 | Pyrrole | 4-(1H-pyrrol-2-yl)pyridine | 75% |
Data synthesized from representative yields reported in the literature.[5]
Steric Shielding with Removable Blocking Groups
An alternative to electronic activation is a steric control strategy. This involves the installation of a bulky, yet removable, blocking group that physically obstructs the more reactive C2 and C6 positions, thereby forcing incoming reagents to react at the C4 position.[1]
Maleate-Derived Blocking Group for Minisci-Type Alkylation
The Minisci reaction is a powerful method for C-H alkylation of electron-deficient heterocycles. However, it often suffers from poor regioselectivity, yielding mixtures of C2 and C4 isomers.[1][8] A novel approach utilizes a simple blocking group derived from maleic acid to achieve exquisite C4 selectivity.[8]
Causality and Mechanism: Pyridine is first reacted with a maleate derivative to form a stable pyridinium species. This adduct effectively blocks the C2 and C6 positions. Subsequent reaction under Minisci-type conditions (using a radical precursor like a carboxylic acid with an oxidant) directs the incoming alkyl radical exclusively to the C4 position. A key advantage is that this functionalization proceeds efficiently under acid-free conditions. The blocking group can be easily removed post-functionalization to reveal the C4-alkylated pyridine. This method is operationally simple, scalable, and avoids expensive transition metals.[8]
Figure 2: Workflow for C4-alkylation using a removable blocking group.
Protocol 2: C4-Decarboxylative Alkylation of Pyridine This protocol describes the C4-alkylation of pyridine with a carboxylic acid via the blocking group strategy.[8]
Materials:
-
Pyridine-maleate adduct (1.0 equiv)
-
Carboxylic acid (e.g., Cyclohexanecarboxylic acid) (2.0 equiv)
-
Silver nitrate (AgNO₃) (0.2 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)
-
1,2-Dichloroethane (DCE) and Water (1:1 mixture)
Procedure:
-
In a reaction vial, combine the pyridine-maleate adduct (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), and AgNO₃ (0.2 equiv).
-
Add a 1:1 mixture of DCE:H₂O (5 mL, 0.1 M).
-
Add (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv) to the mixture.
-
Seal the vial and heat the reaction at 50 °C for 2 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The crude product containing the C4-alkylated adduct can then be subjected to a deprotection step (e.g., heating in a suitable solvent) to release the final C4-alkylated pyridine, which is then purified by column chromatography.
Table 2: Scope of C4-Alkylation with Blocking Group Strategy
| Entry | Carboxylic Acid Donor | Product | Yield (%) |
|---|---|---|---|
| 1 | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 85% |
| 2 | Pivalic acid | 4-tert-Butylpyridine | 78% |
| 3 | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 72% |
| 4 | 4-Phenylbutanoic acid | 4-(3-Phenylpropyl)pyridine | 65% |
Yields are representative for the two-step sequence (functionalization and deprotection).[8]
Electrochemical Methods: Silane-Assisted C4-Alkylation
Electrosynthesis offers a green and powerful alternative to traditional chemical reagents for driving reactions. A novel electrochemical method achieves highly regioselective C4 alkylation of pyridines through the clever use of a silane additive.[1][2]
Causality and Mechanism: The key to this method's success is the in situ formation of an N-trimethylsilyl pyridinium salt upon the addition of chlorotrimethylsilane (TMSCl).[2] This transformation significantly increases the electron deficiency of the pyridine ring, making it more easily reduced than the alkyl bromide coupling partner. In an undivided electrochemical cell, the N-silyl pyridinium salt undergoes a single-electron reduction at the cathode to form a radical intermediate. This radical then couples with the alkyl bromide to form the C4-alkylated product with excellent regioselectivity (>20:1).[2] This strategy also enables the subsequent C2 alkylation of the C4-functionalized product, allowing for the sequential installation of different alkyl groups.[1][2]
Figure 3: Key steps in silane-assisted electroreductive C4-alkylation.
Protocol 3: Electroreductive C4-Alkylation with an Alkyl Bromide This protocol provides a general setup for the electrochemical C4-alkylation.[2]
Materials:
-
Undivided electrochemical cell
-
Magnesium (Mg) plate anode (15 mm x 10 mm)
-
Platinum (Pt) plate cathode (15 mm x 10 mm)
-
Constant current power supply
-
Pyridine derivative (1.0 equiv)
-
Chlorotrimethylsilane (2.5 equiv)
-
Alkyl bromide (10 equiv)
-
Tetrabutylammonium bromide (nBu₄NBr) (2.0 equiv, as electrolyte)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
Assemble the undivided cell with the Mg anode and Pt cathode under an argon atmosphere.
-
To the cell, add the pyridine derivative (0.5 mmol, 1.0 equiv), nBu₄NBr (1.0 mmol, 2.0 equiv), and anhydrous THF (5 mL, 0.1 M).
-
Add the alkyl bromide (5.0 mmol, 10 equiv) followed by chlorotrimethylsilane (1.25 mmol, 2.5 equiv) to the stirred solution.
-
Apply a constant current of 25 mA. Monitor the reaction progress by analyzing aliquots via GC-MS.
-
Continue the electrolysis until a charge of 4.5 F/mol has been passed or the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the pure C4-alkylated product.
Table 3: Substrate Scope for Electrochemical C4-Alkylation
| Entry | Pyridine Substrate | Alkyl Bromide | Product | Yield (%) | C4:C2 Ratio |
|---|---|---|---|---|---|
| 1 | Pyridine | Cyclohexyl bromide | 4-Cyclohexylpyridine | 85% | >20:1 |
| 2 | 4-Methylpyridine | 1-Bromobutane | 4-Butyl-4-methyl-1,4-dihydropyridine* | 79% | >20:1 |
| 3 | Pyridine | 1-Adamantyl bromide | 4-(1-Adamantyl)pyridine | 35% | >20:1 |
| 4 | Pyridine | tert-Butyl bromide | 4-tert-Butylpyridine | 72% | >20:1 |
Product structure reflects initial adduct before potential rearomatization. Data synthesized from literature reports.[1][2]
Troubleshooting Common Issues in C4-Substitution Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst or reagents. 2. Insufficient activation of the pyridine ring. 3. Reaction temperature is too low. 4. Presence of water or oxygen in sensitive reactions. | 1. Use fresh reagents and ensure catalyst quality. 2. Verify the formation of the pyridinium salt or adduct. 3. Increase the reaction temperature incrementally.[9] 4. Ensure the use of anhydrous solvents and maintain an inert atmosphere.[9] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Steric blocking is insufficient. 2. Electronic directing effects are not dominant. 3. Competing reaction pathways are active. | 1. For blocking group strategies, ensure the group is sufficiently bulky. 2. For electronic strategies, ensure the N-substituent strongly activates the C4 position. 3. Re-optimize reaction conditions (solvent, temperature, catalyst) to favor the desired pathway. |
| Product Degradation | 1. Reaction time is too long at elevated temperatures. 2. Product is unstable under the reaction or workup conditions. | 1. Monitor the reaction closely by TLC/GC-MS and quench it promptly upon completion.[9] 2. Consider milder reaction conditions or a modified, non-acidic/basic workup procedure. |
Conclusion
The selective functionalization of the C4 position in pyridines and related heterocycles, once a significant synthetic hurdle, is now achievable through a variety of innovative and robust methodologies. By leveraging principles of electronic activation via pyridinium salts, steric shielding with removable blocking groups, and modern electrosynthesis, chemists can now access a diverse range of C4-substituted building blocks. The protocols detailed in this guide provide a practical framework for researchers in drug development and materials science to implement these strategies, fostering the discovery of novel molecules with enhanced properties and functions. The continued development of C4-selective reactions will undoubtedly play a pivotal role in advancing chemical synthesis and its applications.
References
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health (NIH). [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. National Institutes of Health (NIH). [Link]
-
Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. National Institutes of Health (NIH). [Link]
-
Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. ResearchGate. [Link]
-
Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. ACS Publications. [Link]
-
Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen | Request PDF. ResearchGate. [Link]
-
Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. ResearchGate. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
C4‐selective amination of pyridines | Download Scientific Diagram. ResearchGate. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health (NIH). [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers. [Link]
-
Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society. [Link]
-
Site-selective C–H functionalization to access the arene backbone of indoles and quinolines. Royal Society of Chemistry. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
-
Nickel-Catalyzed Remote C4–H Arylation of 8-Aminoquinolines | Request PDF. ResearchGate. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
-
Site-selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis | Request PDF. ResearchGate. [Link]
Sources
- 1. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 2,4-Dichloropyrido[4,3-d]pyrimidine for the Synthesis of Novel Antibacterial Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system recognized for its diverse biological activities, including potent antibacterial and kinase inhibitory properties.[1][2] This guide provides an in-depth exploration of 2,4-Dichloropyrido[4,3-d]pyrimidine, a pivotal starting material for the synthesis of novel antibacterial agents. We will dissect the synthetic strategies, provide detailed experimental protocols for derivatization, and outline methodologies for antibacterial evaluation. The causality behind experimental choices and insights into structure-activity relationships (SAR) are emphasized to empower researchers in the rational design of new, more effective antibacterial compounds.
Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Core
Fused heterocyclic systems are the cornerstone of modern medicinal chemistry. Among them, the pyrido[4,3-d]pyrimidine nucleus, an amalgamation of pyridine and pyrimidine rings, has emerged as a scaffold of significant interest.[3][4] Its rigid, planar structure provides a versatile template for creating molecules that can effectively interact with various biological targets. The inherent reactivity of the this compound intermediate, featuring two distinct reactive sites, makes it an exceptionally valuable precursor for building diverse small molecule libraries aimed at combating bacterial infections.[5]
The primary synthetic advantage of this compound lies in the differential reactivity of its two chlorine atoms. These atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various functional groups.
Synthetic Strategy: Regioselective Functionalization
The cornerstone of synthesizing a diverse library of 2,4-disubstituted pyrido[4,3-d]pyrimidines is the controlled, stepwise substitution of the two chlorine atoms.
Causality of Regioselectivity
In 2,4-dichloropyrimidine systems, the chlorine atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position.[6][7] This inherent electronic difference is the key to achieving regioselectivity. The first nucleophilic substitution almost invariably occurs at the C4 position under milder reaction conditions. The subsequent substitution at the less reactive C2 position typically requires more forcing conditions, such as higher temperatures or stronger bases. This predictable reactivity allows for a structured approach to synthesis:
-
Step 1 (C4-Substitution): Introduction of the first nucleophile (Nu1) at the more reactive C4 position.
-
Step 2 (C2-Substitution): Introduction of a second, different nucleophile (Nu2) at the less reactive C2 position.
This stepwise approach is fundamental to creating a matrix of compounds where substituents at both positions can be varied independently, which is essential for systematic SAR studies.
Figure 1: General workflow for the sequential SNAr synthesis.
Experimental Protocols
The following protocols provide a robust framework for the synthesis and evaluation of a 2,4-disubstituted pyrido[4,3-d]pyrimidine library.
Protocol 1: Synthesis of 2,4-Disubstituted Pyrido[4,3-d]pyrimidine Derivatives
Objective: To perform a sequential nucleophilic aromatic substitution to generate a final disubstituted product.
Materials:
-
This compound
-
Nucleophile 1 (e.g., aniline, benzylamine, morpholine)
-
Nucleophile 2 (e.g., a different aniline, alkyl amine, or thiol)
-
Solvent (e.g., Isopropanol (IPA), N,N-Dimethylformamide (DMF), Ethanol (EtOH))
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (Et₃N))
-
Standard laboratory glassware, heating mantles, and magnetic stirrers
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
Step A: Synthesis of 2-Chloro-4-(Nu¹)-pyrido[4,3-d]pyrimidine Intermediate
-
To a solution of this compound (1.0 eq) in a suitable solvent like isopropanol (10 mL/mmol), add the first nucleophile (Nu¹) (1.1 eq).
-
Add a base such as DIPEA (1.5 eq) to the mixture. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The choice of temperature depends on the nucleophilicity of Nu¹. A less reactive nucleophile may require gentle heating.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 2-chloro-4-(Nu¹)-pyrido[4,3-d]pyrimidine intermediate. Characterize by ¹H NMR and MS to confirm structure and purity.
Step B: Synthesis of 2-(Nu²)-4-(Nu¹)-pyrido[4,3-d]pyrimidine Final Product
-
Dissolve the intermediate from Step A (1.0 eq) in a higher-boiling point solvent such as DMF or n-butanol (10 mL/mmol).
-
Add the second nucleophile (Nu²) (1.2-1.5 eq) and a base like DIPEA (2.0 eq).
-
Heat the reaction mixture to a higher temperature, typically between 120-150 °C (reflux). The less reactive C2-Cl bond requires these more forcing conditions for substitution.
-
Monitor the reaction by TLC until the intermediate is consumed (can range from 6-24 hours).
-
After cooling, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the final product using column chromatography or preparative HPLC to obtain the desired 2-(Nu²)-4-(Nu¹)-pyrido[4,3-d]pyrimidine. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Evaluation of Antibacterial Activity (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a panel of bacteria using the broth microdilution method.
Materials:
-
Synthesized pyrido[4,3-d]pyrimidine derivatives
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, MRSA; Gram-negative: Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives)
-
Spectrophotometer or plate reader
Figure 2: Workflow for the broth microdilution MIC assay.
Procedure:
-
Compound Preparation: Prepare stock solutions of each test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound using CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that each well of the microtiter plate will receive a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial inoculum to all wells containing the test compounds. Include a positive control (bacteria + known antibiotic) and a negative/growth control (bacteria + broth, no compound).
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[8]
Structure-Activity Relationship (SAR) Insights
Systematic variation of the substituents at the C2 and C4 positions is crucial for optimizing antibacterial potency and refining the pharmacological profile. The data gathered from MIC testing can be compiled to elucidate key SAR trends.
| Compound ID | R¹ Substituent (at C4) | R² Substituent (at C2) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PD-01 | 4-Fluoroaniline | Morpholine | 16 | >64 |
| PD-02 | 4-Chloroaniline | Morpholine | 8 | >64 |
| PD-03 | 4-Chloroaniline | Piperidine | 4 | 32 |
| PD-04 | 3,4-Dichloroaniline | Piperidine | 2 | 16 |
| PD-05 | Benzylamine | Piperidine | 32 | >64 |
Analysis of Hypothetical Data:
-
Impact of C4-Substituent: Comparing PD-01 and PD-02 , the switch from a fluoro to a chloro substituent on the aniline ring at C4 doubles the activity against S. aureus, suggesting that increased halogen size/lipophilicity in this position may be beneficial. Further substitution (PD-04 ) enhances activity even more.
-
Impact of C2-Substituent: The change from a morpholine (PD-02 ) to a piperidine (PD-03 ) at the C2 position not only improves Gram-positive activity but also confers some Gram-negative activity, indicating the C2 substituent is critical for spectrum of activity.
-
Aromatic vs. Aliphatic at C4: Replacing the substituted aniline at C4 with a simple benzylamine (PD-05 ) leads to a significant loss of activity, highlighting the importance of the specific aryl amine moiety for the antibacterial effect in this series.
Potential Mechanisms of Action
While the precise mechanism of novel compounds requires dedicated investigation, pyrimidine-based antibacterials are known to interfere with several essential bacterial processes. Elucidating the mechanism is a critical step in drug development. Potential targets for this class of compounds include:
-
Dihydrofolate Reductase (DHFR): Many antifolates with pyrimidine cores inhibit DHFR, an enzyme crucial for nucleotide synthesis.[2]
-
DNA Gyrase/Topoisomerase IV: These enzymes are involved in DNA replication and are validated antibacterial targets. Some fused pyrimidines have shown inhibitory activity against them.[9]
-
Cell Division Proteins (e.g., FtsZ): Inhibition of bacterial cell division is another promising antibacterial strategy. Thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization and GTPase activity.[10]
Further studies, such as macromolecular synthesis assays, enzyme inhibition assays, and resistance studies, would be required to pinpoint the specific mechanism of action for any promising lead compounds developed from this scaffold.
References
-
Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed. Available at: [Link]
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]
-
Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. ResearchGate. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Understanding the Synthesis of Pyridopyrimidines with 2,4-Dichloropyrido[3,4-d]pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Available at: [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Royal Society of Chemistry. Available at: [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. Available at: [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and antibacterial activity of some novel 4-oxopyrido[2,3-a]phenothiazines. PubMed. Available at: [Link]
-
Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. National Institutes of Health (NIH). Available at: [Link]
- US8334383B2 - Regioselective preparation of substituted pyrimidines. Google Patents.
-
Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. ResearchGate. Available at: [Link]
-
Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. ResearchGate. Available at: [Link]
Sources
- 1. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antibacterial activity of some novel 4-oxopyrido[2,3-a]phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloropyrido[4,3-d]pyrimidine
Welcome to the dedicated technical support guide for the synthesis of 2,4-Dichloropyrido[4,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with in-depth, field-tested insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature.
The synthesis of this compound is a critical step in the development of various therapeutic agents, particularly kinase inhibitors.[1] The two chlorine atoms on the pyrimidine ring serve as excellent leaving groups, enabling versatile downstream functionalization through nucleophilic substitution reactions.[2][3] However, the key chlorination step, typically starting from the corresponding pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, is often challenging. This guide addresses the most pressing issues you may encounter.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section is formatted as a direct question-and-answer guide to address specific problems observed during the synthesis.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Answer: Low yield is the most common issue and can stem from several factors, primarily related to the efficiency of the chlorination reaction and the stability of the starting material and product.
-
Cause A: Inefficient Chlorination Agent Activity.
-
Explanation: The conversion of the di-hydroxy (or more accurately, di-keto tautomer) precursor to the dichloro product requires a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the standard reagent, but its effectiveness can be hampered by moisture or insufficient activation of the substrate.[4]
-
Solution 1: Ensure Anhydrous Conditions. Water reacts vigorously with POCl₃, consuming the reagent and generating acids that can promote side reactions. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solution 2: Add a Tertiary Amine Base. The addition of a high-boiling tertiary amine, such as N,N-diethylaniline or triethylamine, is a well-documented strategy to enhance yield.[5] The base serves two purposes: it scavenges the HCl produced during the reaction, preventing potential side reactions, and it can form a Vilsmeier-Haack type intermediate with POCl₃, which is a more potent chlorinating species.
-
Solution 3: Consider a Co-reagent. For particularly stubborn substrates, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can dramatically increase the chlorinating power of the reagent mixture.[5][6]
-
-
Cause B: Insufficient Reaction Temperature or Time.
-
Explanation: This reaction has a high activation energy. Simply refluxing in POCl₃ (approx. 106 °C) may not be sufficient for a complete reaction.
-
Solution: Increase Reaction Temperature. Performing the reaction in a sealed reactor allows for temperatures to safely exceed the boiling point of POCl₃ (e.g., 130-150 °C).[7] This significantly accelerates the reaction rate and often drives it to completion, leading to higher yields. This is a modern, preferred method for both safety and efficiency.[4][7]
-
-
Cause C: Degradation during Workup.
-
Explanation: The dichloro product is susceptible to hydrolysis back to the mono-chloro or di-hydroxy species, especially in acidic or neutral aqueous conditions. The workup procedure must be executed quickly and efficiently.
-
Solution: Controlled Quenching. Pouring the reaction mixture slowly onto crushed ice is critical to manage the highly exothermic quenching of excess POCl₃.[8] Following the quench, immediately neutralize the acidic solution with a saturated base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) until the pH is basic (pH 8-9) before extraction.[9] This minimizes the time the product spends in an aqueous acidic environment.
-
Question 2: I am observing a persistent, dark-colored impurity in my final product that is difficult to remove. What is it and how can I prevent it?
Answer: Dark, often tarry, impurities are typically the result of polymerization or degradation of the starting material or product under the harsh, acidic, high-temperature conditions of the reaction.
-
Explanation: The electron-rich nature of the pyridopyrimidine core can make it susceptible to self-condensation or polymerization, especially if the reaction is heated for an excessively long time or if localized "hot spots" occur.
-
Solution 1: Optimize Reaction Time. Monitor the reaction by TLC or LCMS (if a suitable workup for an aliquot is possible). Once the starting material is consumed, proceed with the workup. Prolonged heating after completion offers no benefit and increases the likelihood of side product formation.
-
Solution 2: Use a Solvent-Free or Minimal Solvent Approach. Traditional methods often use a large excess of POCl₃ as both the reagent and solvent.[4] This increases the environmental burden and the potential for side reactions. A modern, greener approach is to use only a slight excess (1.5-2.5 equivalents) of POCl₃, often with a high-boiling inert co-solvent or, ideally, in a solvent-free reaction in a sealed vessel.[7] This minimizes the volume of hot, acidic reagent that can cause degradation.
-
Solution 3: Purification Strategy. If impurities are still present, column chromatography on silica gel is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be highly effective.[9]
Question 3: The workup of the reaction is hazardous due to the large excess of POCl₃. Are there safer, more scalable alternatives?
Answer: Yes. The safety and environmental concerns of using a large excess of POCl₃ are well-known, particularly for large-scale synthesis.[4]
-
Explanation: The traditional method involves heating the substrate in a large excess of POCl₃, which then must be quenched. This quench is extremely exothermic and releases copious amounts of HCl gas.
-
Solution: Equimolar POCl₃ in a Sealed Reactor. A superior method involves using a near-equimolar amount of POCl₃ (e.g., 2.2 equivalents for a di-hydroxy substrate) in the presence of a base (like pyridine) within a sealed, pressure-rated reactor.[7] The reaction is heated to a higher temperature (e.g., 140 °C) for a shorter period.
-
Benefits of this Approach:
-
Safety: The small, controlled amount of POCl₃ makes the final quench far less exothermic and dangerous.
-
Environmental: Drastically reduces chemical waste.
-
Efficiency: Reactions often go to completion faster and with higher purity, simplifying the workup, which can sometimes be as simple as quenching, adjusting pH, filtering the solid product, or extracting.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chlorination using POCl₃?
The mechanism involves the activation of the carbonyl oxygen (from the keto tautomer of the di-hydroxy precursor) by the electrophilic phosphorus atom of POCl₃. This is followed by an intramolecular rearrangement and displacement by a chloride ion to form the chlorinated product and a phosphate byproduct. The presence of a base can deprotonate the substrate or form a more reactive chlorinating agent with POCl₃, accelerating the reaction.
Q2: Can I use other chlorinating agents like SOCl₂ (Thionyl Chloride)?
While thionyl chloride is a powerful chlorinating agent, POCl₃ is generally preferred for converting hydroxy-heterocycles like pyridopyrimidinediones.[9] SOCl₂ can sometimes lead to different side products or require different reaction conditions (e.g., the addition of a catalyst like DMF). For this specific substrate class, POCl₃-based methods are more established and reliable.
Q3: How do I properly monitor the reaction's progress?
Monitoring can be challenging due to the harsh reaction conditions. The standard method is to take a small aliquot from the reaction mixture, carefully quench it in ice/water, neutralize it, and extract it with a solvent like ethyl acetate. The organic layer can then be spotted on a TLC plate or analyzed by LCMS to check for the disappearance of the starting material.
Q4: What are the key analytical signatures to confirm the product?
-
Mass Spectrometry (MS): Look for the correct molecular ion peak. Critically, the isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) is a definitive signature.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show the disappearance of the N-H protons from the starting material and the appearance of the aromatic protons of the product in their expected regions. ¹³C NMR will show a significant downfield shift for the carbons bonded to the chlorine atoms.
Data & Protocols
Table 1: Comparison of Chlorination Conditions
| Parameter | Traditional Method | High-Temperature Sealed Reactor Method |
| POCl₃ Equivalents | Large Excess (acts as solvent) | 2.0 - 2.5 eq. |
| Base | Optional (e.g., N,N-diethylaniline) | Recommended (e.g., Pyridine, 1.0 eq.)[7] |
| Temperature | ~110 °C (Reflux) | 140 - 150 °C |
| Reaction Time | 6 - 24 hours | 1 - 4 hours |
| Workup Safety | High Risk (violent quench) | Low Risk (controlled quench) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reference | [5][8] | [7] |
Experimental Protocol: High-Temperature Chlorination (Sealed Reactor)
Disclaimer: This protocol should only be performed by trained chemists in a properly ventilated fume hood with appropriate personal protective equipment. The use of a pressure-rated sealed reactor is mandatory.
-
Preparation: To a clean, dry, pressure-rated glass reactor vessel, add pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq.).
-
Reagent Addition: Under an inert atmosphere (N₂), add phosphorus oxychloride (POCl₃, 2.2 eq.).
-
Reaction: Seal the reactor vessel securely according to the manufacturer's instructions. Place the vessel in a heating mantle and stir the mixture. Heat the reaction to 140 °C for 2-3 hours. Monitor the internal pressure to ensure it remains within the vessel's safety limits.
-
Cooling: After the reaction is complete, cool the vessel to room temperature.
-
Workup (Quenching): In a separate, large flask, prepare a stirred mixture of crushed ice and water. Slowly and carefully, add the cooled reaction mixture dropwise to the ice water. The temperature should be maintained below 20 °C.
-
Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to the quenched mixture until the pH is between 8 and 9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visual Guides
Troubleshooting Workflow for Low Yield
This decision tree illustrates a logical workflow for diagnosing and solving low-yield issues in the synthesis.
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting common side reactions in pyrido[4,3-d]pyrimidine synthesis
Welcome to the Technical Support Center for Pyrido[4,3-d]pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established synthetic methodologies and mechanistic principles, this resource aims to be a practical field guide for your laboratory work.
Introduction to Synthetic Challenges
The pyrido[4,3-d]pyrimidine core is a key pharmacophore in numerous therapeutic agents.[1][2][3][4] Its synthesis, while achievable through various routes, is often accompanied by challenges such as low yields, difficult purifications, and the formation of unexpected byproducts.[5][6] This guide provides a structured approach to identifying and mitigating these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction to form the pyrido[4,3-d]pyrimidine ring is giving a low yield, and I see a complex mixture of products by TLC/LC-MS. What are the likely side reactions?
Low yields and complex product mixtures in pyrido[4,3-d]pyrimidine synthesis often stem from several competing reaction pathways. The most common culprits include incompletely cyclized intermediates, dimerization of reactive species, and the formation of oxidized byproducts.[7]
Troubleshooting Workflow for Low Yield and Complex Mixtures
Caption: A logical workflow for diagnosing and addressing low yields in pyrido[4,3-d]pyrimidine synthesis.
Issue 1: Incomplete Cyclization
Symptom: You observe a significant amount of a byproduct with a molecular weight corresponding to an uncyclized intermediate (e.g., an acylated aminopyridine).
Causality: The final ring-closing step to form the pyrimidine ring is often a kinetically controlled process. Insufficient activation of the reacting partners, low reaction temperatures, or short reaction times can lead to the accumulation of stable intermediates. This is particularly common in multi-step sequences where the fused ring system is built sequentially.[7]
Troubleshooting Guide for Incomplete Cyclization
| Possible Cause | Suggested Solution | Scientific Rationale |
| Insufficient Reaction Temperature/Time | Increase the reaction temperature in increments of 10-20°C and monitor by TLC/LC-MS. Extend the reaction time. | To overcome the activation energy barrier for the intramolecular cyclization. |
| Inefficient Cyclizing Agent/Conditions | In syntheses using reagents like formamide or orthoformates for cyclization, consider adding a catalytic amount of a Brønsted or Lewis acid (e.g., p-TsOH, Sc(OTf)3) to promote cyclization. | Acid catalysis can activate carbonyls or their equivalents, facilitating nucleophilic attack by the amino group. |
| Deactivation of Catalyst | If using a catalyst for cyclization, ensure its activity. For solid-supported catalysts, consider regeneration or using a fresh batch. | Catalysts can be poisoned by impurities in the starting materials or solvents. |
Experimental Protocol: Acid-Catalyzed Cyclization of an Amido-Pyridine Intermediate
-
To a solution of the amido-pyridine intermediate (1.0 eq) in a high-boiling point solvent (e.g., xylenes, diphenyl ether), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS, observing the disappearance of the starting material and the formation of the desired pyrido[4,3-d]pyrimidine.
-
Upon completion, cool the reaction mixture and partition between an aqueous sodium bicarbonate solution and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Dimerization of Intermediates
Symptom: The mass spectrum of your crude product shows a significant peak at approximately double the molecular weight of your expected product or a key intermediate.
Causality: In multicomponent reactions, highly reactive intermediates, such as Knoevenagel condensation products, can undergo self-condensation or react with another molecule of a starting material instead of participating in the desired cyclization pathway.[7] This is more likely to occur at higher concentrations.
Troubleshooting Guide for Dimerization
| Possible Cause | Suggested Solution | Scientific Rationale |
| High Concentration of Reactive Intermediates | Employ a slow addition of one of the key reagents to maintain a low steady-state concentration of the reactive intermediate. Alternatively, perform the reaction at a lower overall concentration. | This favors the intramolecular cyclization over intermolecular side reactions. |
| Incorrect Order of Addition | In a multicomponent reaction, systematically vary the order of addition of the reactants. | The sequence of elementary steps can significantly influence the relative rates of desired and undesired pathways. |
Issue 3: Formation of Oxidized Byproducts
Symptom: You isolate a byproduct that has a molecular weight 2 Da less than your target dihydropyrido[4,3-d]pyrimidine, and the NMR spectrum is consistent with a fully aromatized pyridopyrimidine.
Causality: Dihydro-intermediates in the synthesis of heterocyclic systems can be susceptible to oxidation, leading to the formation of the corresponding aromatic species. This can be facilitated by atmospheric oxygen, especially at elevated temperatures or in the presence of certain catalysts.[7]
Troubleshooting Guide for Oxidation
| Possible Cause | Suggested Solution | Scientific Rationale |
| Air Oxidation of Dihydro-intermediates | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the presence of atmospheric oxygen, which can act as an oxidant. |
| Oxidative Workup Conditions | During workup, avoid prolonged exposure to air, especially if the product is in solution. Consider degassing solvents before use. | To prevent post-reaction oxidation of the desired product. |
Issue 4: Hydrolysis of Functional Groups
Symptom: You detect byproducts corresponding to the hydrolysis of nitrile or ester functionalities in your starting materials or product (e.g., formation of carboxylic acids or amides).
Causality: The presence of water, often in combination with acidic or basic reaction conditions, can lead to the hydrolysis of sensitive functional groups like nitriles and esters.[8] For instance, in the synthesis of a pyrido[2,3-d]pyrimidine, the presence of trace water led to the formation of a hydrolyzed byproduct instead of the desired cyclized product.[8]
Troubleshooting Guide for Hydrolysis
| Possible Cause | Suggested Solution | Scientific Rationale |
| Presence of Water in Reagents or Solvents | Use anhydrous solvents and ensure that all reagents are dry. | To eliminate the nucleophile (water) responsible for hydrolysis. |
| Harsh pH Conditions | If possible, perform the reaction under neutral conditions. If acidic or basic conditions are required, consider using milder reagents or shorter reaction times. | To minimize the rate of acid- or base-catalyzed hydrolysis. |
Data Summary of Common Side Products and Their Characteristics
| Side Product Type | Typical Analytical Signature (MS) | Plausible Cause | Key Troubleshooting Strategy |
| Incompletely Cyclized Intermediate | M+ of (Starting Material + Reagent Fragment) | Insufficient activation energy for cyclization | Increase temperature/time, add catalyst |
| Dimeric Species | ~2 x M+ of Intermediate | High concentration of reactive intermediates | Slow addition, lower concentration |
| Oxidized Byproduct | M+ of (Product - 2) | Air oxidation of dihydro-intermediate | Inert atmosphere |
| Hydrolyzed Product | M+ of (Product + H₂O) | Presence of water under acidic/basic conditions | Anhydrous conditions |
Visualization of Competing Reaction Pathways
Caption: Competing pathways in pyrido[4,3-d]pyrimidine synthesis leading to desired product and common byproducts.
References
-
Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). PMC - NIH. Available at: [Link]
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]
- Common side products in the synthesis of pyridopyrimidines and their avoidance. Benchchem.
-
Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. (2016). RSC Advances. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Available at: [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). PMC - NIH. Available at: [Link]
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2014). PMC - PubMed Central. Available at: [Link]
-
Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). MDPI. Available at: [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022). NIH. Available at: [Link]
- (PDF) THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT.
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2021). PMC - NIH. Available at: [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing. Available at: [Link]
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 6. ijsat.org [ijsat.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of SNAr Reactions for 2,4-Dichloropyrido[4,3-d]pyrimidine
Welcome to the technical support center for the synthetic utilization of 2,4-dichloropyrido[4,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of nucleophilic aromatic substitution (SNAr) reactions involving this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you troubleshoot and optimize your experiments.
Introduction to the Reactivity of this compound
The this compound core is a valuable building block in medicinal chemistry. The two chlorine atoms serve as versatile leaving groups for SNAr reactions, allowing for the sequential introduction of various nucleophiles to build molecular complexity. However, achieving high yields and, critically, controlling regioselectivity between the C2 and C4 positions can be challenging.
The electronic landscape of the pyridopyrimidine ring system dictates its reactivity. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This preference is due to the combined electron-withdrawing effects of the pyrimidine nitrogens, which stabilize the negatively charged Meisenheimer intermediate more effectively when the attack occurs at C4.[1][2] However, this inherent selectivity is not absolute and can be influenced by a variety of factors, leading to common experimental pitfalls.
Below, you will find a troubleshooting guide for specific issues you may encounter, followed by a set of frequently asked questions to deepen your understanding of the underlying chemistry.
Troubleshooting Guide
This section addresses common problems encountered during the SNAr reaction of this compound.
Issue 1: Low or No Conversion to the Desired Product
Question: I am reacting this compound with a primary amine, but I am observing very low conversion, even after prolonged reaction times. What are the likely causes and how can I improve my yield?
Answer:
Low conversion is a common issue that can typically be traced back to reaction kinetics or reagent deactivation. Let's break down the potential causes and solutions:
-
Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, the activation energy barrier may be too high.
-
Solution: Gradually increase the reaction temperature. A good starting point for many amine nucleophiles is 80-120 °C.[3] Monitor the reaction by TLC or LC-MS to check for product formation and starting material consumption. Be aware that excessive heat can lead to side product formation.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions by solvating the reagents and influencing the stability of the intermediates.
-
Explanation: Polar aprotic solvents like DMF, DMAc, DMSO, or NMP are generally preferred as they can dissolve the heterocyclic starting material and stabilize the charged Meisenheimer complex.[4] Non-polar solvents are typically poor choices.
-
Solution: Ensure you are using a suitable polar aprotic solvent. If solubility of your nucleophile is an issue, consider solvent systems like PEG 400, which has been shown to be effective for SNAr on nitrogen-containing heterocycles.[3]
-
-
Base Incompatibility or Insufficiency: When using a nucleophile with an acidic proton (like a primary or secondary amine), a base is required to neutralize the HCl generated during the reaction. If the base is too weak or sterically hindered, it may not efficiently perform this role, leading to the protonation of your nucleophile and shutting down the reaction.
-
Solution: Employ a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). Typically, 1.5 to 2.0 equivalents of the base are sufficient. For less nucleophilic amines, a stronger base like sodium hydride (NaH) might be necessary to pre-deprotonate the nucleophile, though this should be done with caution to avoid side reactions.
-
-
Poor Nucleophilicity of the Amine: Amines with strong electron-withdrawing groups (e.g., 4-nitroaniline) or significant steric hindrance around the nitrogen atom will be less reactive.
-
Solution: For weakly nucleophilic amines, you may need more forcing conditions (higher temperature, longer reaction time). Alternatively, consider using a more reactive derivative of your nucleophile if possible.
-
Experimental Protocol: General Procedure for Mono-amination at C4
A mixture of this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), and a non-nucleophilic base such as DIPEA (2.0 eq.) in a polar aprotic solvent like DMF or NMP is stirred at a temperature ranging from 80 °C to 120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate.[3]
Issue 2: Poor Regioselectivity - Obtaining a Mixture of C2 and C4 Substituted Products
Question: My reaction is producing a mixture of the C4-substituted and the C2-substituted isomers, and they are difficult to separate. How can I favor the formation of a single regioisomer?
Answer:
Controlling regioselectivity is one of the most critical aspects of this chemistry. While C4 is the kinetically favored position for substitution, several factors can lead to the formation of the C2 isomer.[1][5]
-
Understanding the Inherent Preference: As explained by frontier molecular orbital theory, the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is typically larger on C4 than C2, making it the more electrophilic site.[2] The Meisenheimer intermediate formed from C4 attack is also better stabilized by resonance.
-
Influence of the Nucleophile: Highly reactive, small nucleophiles may show less selectivity. Conversely, some nucleophiles have an inherent preference for the C2 position.
-
Example: While most primary and secondary amines favor C4, certain tertiary amines have been shown to selectively react at the C2 position of 5-substituted-2,4-dichloropyrimidines.[6][7] This is a known exception to the general rule.
-
Solution: If you are obtaining a mixture, consider modifying the nucleophile. If C4 is desired, using a slightly bulkier amine may enhance selectivity. If C2 is the target, exploring conditions known to favor this position (e.g., specific tertiary amines or catalyst systems) is necessary.[5]
-
-
Effect of Temperature: Higher reaction temperatures can sometimes overcome the kinetic barrier for substitution at the less reactive C2 position, leading to a loss of selectivity.
-
Solution: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will favor the kinetically preferred C4 product.
-
-
Solvent Effects: The solvent can influence the energy profile of the transition states for C2 and C4 attack.
-
Solution: Screen a range of polar aprotic solvents. In some systems, ionic liquids have been shown to influence the selectivity of SNAr reactions.[8]
-
Decision Workflow for Regioselectivity Issues
Caption: Troubleshooting workflow for regioselectivity.
Issue 3: Formation of Di-substituted Product
Question: I am trying to synthesize the mono-substituted product, but I am getting a significant amount of the di-substituted pyrido[4,3-d]pyrimidine. How can I prevent this overreaction?
Answer:
The formation of the di-substituted product occurs when the mono-substituted product reacts further with the nucleophile. The first substitution at C4 with an amine introduces an electron-donating group, which deactivates the ring towards further SNAr, making the second substitution slower.[9] However, under harsh conditions or with a large excess of a highly reactive nucleophile, di-substitution can still occur.
-
Control Stoichiometry: Using a large excess of the nucleophile is the most common cause of di-substitution.
-
Solution: Use a stoichiometric amount or only a slight excess (1.0 to 1.1 equivalents) of the nucleophile. This ensures that once the starting material is consumed, there is little free nucleophile left to react with the product.
-
-
Lower Reaction Temperature: The second substitution step will have a higher activation energy than the first.
-
Solution: Running the reaction at a lower temperature will significantly disfavor the second substitution while still allowing the first to proceed, albeit more slowly.
-
-
Slow Addition of the Nucleophile: Adding the nucleophile slowly over a period of time can help maintain a low instantaneous concentration, reducing the likelihood of the product reacting further.
-
Solution: Use a syringe pump to add a solution of the nucleophile to the reaction mixture over several hours.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the SNAr reaction on this compound?
A1: The reaction proceeds via a two-step addition-elimination mechanism.[10]
-
Addition: The nucleophile attacks one of the electron-deficient carbons (C2 or C4), breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically fast.
The first step, the formation of the Meisenheimer complex, is usually the rate-determining step of the reaction.[10]
Caption: SNAr Addition-Elimination Mechanism.
Q2: Which position, C2 or C4, is generally more reactive and why?
A2: The C4 position is generally more reactive towards nucleophilic attack. The primary reason is electronic: the C4 carbon is para to the N3 nitrogen and ortho to the N5 nitrogen of the pyridine ring, making it more electron-deficient. This leads to a more stabilized Meisenheimer intermediate upon nucleophilic attack at C4, as the negative charge can be delocalized onto the ring nitrogens more effectively.[1][2]
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role. Its primary function is to scavenge the HCl produced during the reaction, which would otherwise protonate and deactivate the amine nucleophile.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are effective and commonly used. They are heterogeneous in many organic solvents, which can sometimes be advantageous for work-up.
-
Organic Amine Bases (e.g., DIPEA, Et₃N): These are soluble in organic solvents. It is important to use a non-nucleophilic base to prevent it from competing with your desired nucleophile. DIPEA is often a better choice than triethylamine (Et₃N) due to its greater steric bulk.
-
Strong Bases (e.g., NaH, KHMDS): These are used to pre-deprotonate weakly acidic nucleophiles (like some phenols or N-H acidic heterocycles) to form a more potent anionic nucleophile.[11]
Q4: Can I use protic solvents like ethanol or water for this reaction?
A4: It is generally not recommended to use protic solvents, especially with a strong base. Protic solvents can act as competing nucleophiles (a reaction known as solvolysis), leading to the formation of undesired hydroxy or alkoxy byproducts.[12] While some specific protocols might utilize them, polar aprotic solvents (DMF, DMSO, NMP, acetonitrile) are the standard and safer choice for ensuring the desired transformation.[4]
Q5: I need to perform a second, different substitution at the remaining chloro-position. What is the best strategy?
A5: A sequential, two-step SNAr is a common and powerful strategy.
-
First Substitution: Perform the first substitution at the more reactive C4 position under the mildest conditions possible to ensure high selectivity and yield. Isolate and purify the 4-substituted-2-chloro-pyrido[4,3-d]pyrimidine intermediate.
-
Second Substitution: The remaining chlorine at C2 is now less reactive due to the electron-donating nature of the group installed at C4. Therefore, the second substitution will require more forcing conditions (higher temperature, stronger base, or a more reactive nucleophile).[9] This difference in reactivity is what allows for a controlled, sequential diversification of the scaffold.
Data Summary Table
| Parameter | Recommendation | Rationale | Potential Pitfall |
| Solvent | Polar Aprotic (DMF, NMP, DMSO) | Solubilizes reagents and stabilizes the Meisenheimer intermediate.[4] | Protic solvents (e.g., EtOH) can lead to solvolysis.[12] |
| Temperature | 80 - 120 °C (typical for amines) | Provides sufficient activation energy for the reaction. | Too high can reduce regioselectivity and cause degradation. |
| Base | DIPEA, K₂CO₃ (1.5-2.0 eq.) | Neutralizes HCl byproduct without competing as a nucleophile. | Insufficient base can halt the reaction. |
| Nucleophile eq. | 1.0 - 1.2 eq. (for mono-sub) | Prevents di-substitution. | Large excess leads to overreaction. |
| Regiocontrol | Lower temp, careful Nu⁻ choice | Favors kinetic attack at the more reactive C4 position. | Certain nucleophiles or high temps can lead to C2 substitution.[6] |
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. Available at: [Link]
-
SNAr Solvents and Reagents. ACS Green Chemistry Institute. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Arkivoc. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of pyrido[4,3‐d]pyrimidine derivatives using... ResearchGate. Available at: [Link]
-
Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules. Available at: [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Available at: [Link]
- Regioselective preparation of substituted pyrimidines. Google Patents.
-
The Dependence of Ionic Liquid Solvent Effects on the Nucleophilic Heteroatom in SNAr Reactions. Highlighting the Potential for Control of Selectivity. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
Avoiding common pitfalls in the synthesis of pyrido[4,3-d]pyrimidine kinase inhibitors
Welcome to the technical support center for the synthesis of pyrido[4,3-d]pyrimidine kinase inhibitors. This resource is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, we address specific experimental issues in a direct question-and-answer format, offering troubleshooting guidance and frequently asked questions to support your research and development efforts.
Section 1: Core Synthesis and Cyclization Challenges
The formation of the pyrido[4,3-d]pyrimidine core is a critical step that can be fraught with challenges, including low yields, side product formation, and regioselectivity issues. This section provides guidance on overcoming these common hurdles.
FAQ 1: My cyclization reaction to form the pyrido[4,3-d]pyrimidine core is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Low yields in the cyclization step are a frequent issue. The underlying cause often relates to the choice of starting materials, reaction conditions, and the stability of intermediates.
Potential Causes and Troubleshooting Strategies:
-
Sub-optimal Starting Materials: The purity and reactivity of your starting materials are paramount. For instance, in a multi-component reaction involving an aminopyridine derivative, a β-ketoester, and an aldehyde, impurities in any of the components can lead to a cascade of side reactions.
-
Recommendation: Always ensure the purity of your starting materials through appropriate analytical techniques (NMR, LC-MS) and purification methods before use.
-
-
Inefficient Cyclization Conditions: Thermal cyclocondensation reactions, a common method for forming the pyridopyrimidine core, are highly sensitive to temperature and reaction time.[1]
-
Recommendation: A systematic optimization of the reaction temperature and time is crucial. We recommend starting with the reported conditions and then incrementally adjusting the temperature. Monitoring the reaction progress by TLC or LC-MS at regular intervals can help identify the optimal reaction time and prevent decomposition of the product.
-
-
Intermediate Instability: Certain intermediates in the reaction pathway may be unstable under the reaction conditions, leading to decomposition or the formation of undesired side products.
-
Recommendation: If you suspect intermediate instability, consider a two-step approach where the intermediate is isolated and characterized before proceeding to the cyclization step. This can provide valuable insights into the reaction mechanism and potential points of failure.
-
Section 2: Functionalization and Substitution Reactions
Introducing substituents onto the pyrido[4,3-d]pyrimidine core is essential for modulating the pharmacological properties of the kinase inhibitors. However, these reactions can be challenging due to the electronic nature of the heterocyclic system.
FAQ 2: I am struggling with the regioselectivity of my substitution reactions on the pyrido[4,3-d]pyrimidine core. How can I control which position is functionalized?
Controlling regioselectivity is a common challenge in the functionalization of heterocyclic compounds. The inherent electronic properties of the pyrido[4,3-d]pyrimidine ring direct incoming electrophiles and nucleophiles to specific positions.
Strategies for Controlling Regioselectivity:
-
Understanding the Inherent Reactivity: The nitrogen atoms in the pyridine and pyrimidine rings influence the electron density distribution, making certain positions more susceptible to either electrophilic or nucleophilic attack. Computational modeling can be a valuable tool to predict the most reactive sites.
-
Strategic Use of Protecting Groups: Protecting groups can be employed to block certain reactive sites, thereby directing the substitution to the desired position. A well-designed protecting group strategy is crucial for complex multi-step syntheses.
-
Directed Ortho-Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. By using a directing group, you can selectively deprotonate a specific ortho-position, which can then be quenched with an electrophile.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions offer a high degree of control over regioselectivity, particularly when using pre-functionalized starting materials (e.g., halogenated pyridopyrimidines).[2] The choice of catalyst, ligand, and reaction conditions can significantly influence the outcome.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Catalyst deactivation | Use a fresh batch of catalyst and ensure inert reaction conditions (degassed solvents, argon or nitrogen atmosphere). |
| Poor solubility of starting materials | Screen different solvents or co-solvent systems to improve solubility. | |
| Incorrect ligand choice | The choice of ligand is critical. Screen a panel of ligands to find the optimal one for your specific substrate and coupling partner. | |
| Formation of side products | Homocoupling of the boronic acid | Use a lower catalyst loading or add a phosphine scavenger. |
| Protodeboronation | Ensure anhydrous conditions and use a non-protic solvent. | |
| Poor regioselectivity | Similar reactivity of multiple halogenated sites | Modify the electronic properties of the substrate or use a sterically hindered ligand to favor substitution at the less hindered position. |
Section 3: Purification and Characterization
The purification of pyrido[4,3-d]pyrimidine derivatives can be challenging due to their often polar nature and potential for poor solubility.
FAQ 3: My synthesized pyrido[4,3-d]pyrimidine inhibitor is proving difficult to purify. What purification strategies are most effective for this class of compounds?
The purification of polar, nitrogen-containing heterocyclic compounds often requires specialized techniques beyond standard silica gel chromatography.
Effective Purification Strategies:
-
Reverse-Phase Chromatography (C18): For polar compounds, reverse-phase chromatography is often more effective than normal-phase. A gradient elution with water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is a good starting point.
-
Ion-Exchange Chromatography: If your compound is ionizable (e.g., contains a basic nitrogen), ion-exchange chromatography can be a powerful purification method.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material. Screening a variety of solvents and solvent mixtures is often necessary.
-
Preparative HPLC: For challenging separations or for obtaining highly pure material for biological testing, preparative HPLC is the method of choice.
Section 4: Experimental Protocols and Visual Guides
Protocol 1: General Procedure for a Microwave-Assisted Aza-Diels-Alder Reaction for the Synthesis of Dihydropyrido[4,3-d]pyrimidines
This protocol is adapted from a known efficient synthesis of dihydropyrido[4,3-d]pyrimidine derivatives.[3]
-
In a microwave-safe vial, combine 6-[2-(dimethylamino)vinyl]-1,3-dimethyluracil (1.0 mmol), the desired aldehyde (1.0 mmol), and the chosen amine (1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is often pure enough for characterization. If necessary, the product can be purified by recrystallization or column chromatography.
Diagram 1: Decision-Making Workflow for Troubleshooting Low Cyclization Yield
Caption: Troubleshooting workflow for low cyclization yield.
Diagram 2: Key Synthetic Pathways to Pyrido[4,3-d]pyrimidines
Caption: Common synthetic routes to the pyrido[4,3-d]pyrimidine core.
References
Sources
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloropyrido[4,3-d]pyrimidine Intermediates
Welcome to the technical support center dedicated to the synthesis of 2,4-Dichloropyrido[4,3-d]pyrimidine and its key intermediates. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling up this important synthetic route. Here, we address common issues encountered in the laboratory and during pilot-scale production, providing in-depth, experience-driven guidance in a troubleshooting-focused Q&A format.
I. Frequently Asked Questions (FAQs) on Core Synthesis Strategy
Question 1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially viable approach commences with 2,6-dihydroxypyridine, which undergoes a series of transformations including nitration, reduction, and cyclization to form the pyridopyrimidine core, followed by chlorination. This multi-step synthesis is favored for its use of readily available starting materials and its amenability to large-scale production.
Question 2: What are the critical control points when scaling up the synthesis of the dihydroxypyrido[4,3-d]pyrimidine intermediate?
The cyclization step to form the dihydroxypyrido[4,3-d]pyrimidine core is a critical control point. Precise temperature management is essential to prevent the formation of impurities. Additionally, the pH of the reaction mixture must be carefully controlled to ensure complete cyclization and minimize side reactions. A common challenge on a larger scale is achieving uniform heating and mixing, which can impact both yield and purity.
II. Troubleshooting Guide: From Lab to Pilot Plant
This section provides solutions to specific problems that may arise during the synthesis of this compound intermediates.
A. Challenges in the Synthesis of the Dihydroxypyrido[4,3-d]pyrimidine Intermediate
Problem 1: Low yield and/or incomplete cyclization during the formation of the dihydroxypyrido[4,3-d]pyrimidine intermediate.
-
Underlying Cause: Inadequate reaction temperature or suboptimal pH can lead to incomplete cyclization. On a larger scale, poor heat transfer can result in localized "cold spots" within the reactor, slowing down the reaction rate in those areas.
-
Troubleshooting Steps:
-
Temperature Optimization: Ensure the reaction mixture reaches and maintains the optimal temperature for cyclization, typically in the range of 180-220 °C. For larger reactors, consider using a jacketed vessel with a high-performance heat transfer fluid and ensure vigorous agitation to promote uniform heating.
-
pH Adjustment: The pH of the reaction should be carefully monitored and adjusted. The use of a suitable base is critical for promoting the cyclization.
-
Extended Reaction Time: If incomplete reaction is suspected, extending the reaction time at the optimal temperature can drive the cyclization to completion. However, this should be balanced against the potential for thermal degradation of the product.
-
Problem 2: Formation of colored impurities during the cyclization reaction.
-
Underlying Cause: Overheating or prolonged reaction times can lead to the formation of polymeric or degradation byproducts, which are often highly colored. The presence of residual starting materials or intermediates from previous steps can also contribute to impurity formation.
-
Troubleshooting Steps:
-
Precise Temperature Control: Implement a robust temperature control system to avoid exceeding the optimal reaction temperature. For exothermic reactions, ensure adequate cooling capacity is available.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to colored impurities.
-
Purification of Starting Materials: Ensure the purity of the starting materials and intermediates. Trace impurities can sometimes act as catalysts for side reactions.
-
B. Challenges in the Chlorination of the Dihydroxypyrido[4,3-d]pyrimidine Intermediate
Problem 3: Incomplete conversion during the chlorination of the dihydroxypyrido[4,3-d]pyrimidine intermediate to this compound.
-
Underlying Cause: Insufficient chlorinating agent (e.g., phosphorus oxychloride, POCl₃), inadequate reaction temperature, or the presence of water can lead to incomplete chlorination. Water will react with the chlorinating agent, reducing its effective concentration.
-
Troubleshooting Steps:
-
Stoichiometry of Chlorinating Agent: Use a sufficient excess of the chlorinating agent to ensure complete conversion. The optimal stoichiometry should be determined through small-scale experiments before proceeding to a larger scale.
-
Anhydrous Conditions: Ensure all reagents and equipment are thoroughly dried before use. The reaction should be carried out under strictly anhydrous conditions to prevent the decomposition of the chlorinating agent.
-
Temperature and Time: The chlorination reaction often requires elevated temperatures (e.g., 100-120 °C) and sufficient time to go to completion. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) to determine the optimal reaction time.
-
Problem 4: Difficulties in removing the excess chlorinating agent and byproducts after the reaction.
-
Underlying Cause: The high boiling point of common chlorinating agents like POCl₃ can make their removal by simple distillation challenging, especially on a large scale. Quenching the reaction mixture with water is highly exothermic and can be hazardous if not properly controlled.
-
Troubleshooting Steps:
-
Controlled Quenching: The reaction mixture should be cooled to a low temperature (e.g., 0-5 °C) before slowly and carefully adding it to ice-water with vigorous stirring. This will help to control the exotherm.
-
Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent can be an effective method for removing residual chlorinating agent.
-
Extraction and Washing: After quenching, the product can be extracted into a suitable organic solvent. The organic layer should then be washed with a basic solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts, followed by a brine wash.
-
III. Experimental Protocols and Data
A. Key Reaction Parameters for Scale-Up
| Parameter | Synthesis of Dihydroxypyrido[4,3-d]pyrimidine | Chlorination to this compound |
| Key Reagents | 2,6-dihydroxypyridine derivative, urea | Dihydroxypyrido[4,3-d]pyrimidine, POCl₃ |
| Solvent | High-boiling solvent (e.g., diphenyl ether) or neat | Excess POCl₃ or high-boiling inert solvent |
| Temperature | 180-220 °C | 100-120 °C |
| Reaction Time | 2-6 hours | 4-12 hours |
| Key Considerations | Uniform heating, pH control | Anhydrous conditions, controlled quench |
B. Step-by-Step Protocol for the Synthesis of this compound
Step 1: Synthesis of the Dihydroxypyrido[4,3-d]pyrimidine Intermediate
-
To a pre-dried, jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 2,6-dihydroxypyridine derivative and urea.
-
Begin vigorous agitation and slowly heat the mixture to the target temperature of 180-220 °C.
-
Maintain the reaction at this temperature for 2-6 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solid product can be isolated by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.
Step 2: Chlorination of the Dihydroxypyrido[4,3-d]pyrimidine Intermediate
-
To a pre-dried, jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the dihydroxypyrido[4,3-d]pyrimidine intermediate and an excess of phosphorus oxychloride (POCl₃).
-
Slowly heat the mixture to 100-120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-12 hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a separate vessel containing ice-water with vigorous stirring, maintaining the temperature of the quench mixture below 20 °C.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
IV. Visualizing the Workflow
A. Troubleshooting Decision Tree for Low Yield in Cyclization
Caption: Decision tree for troubleshooting low cyclization yield.
B. Workflow for the Chlorination and Work-Up
Caption: Workflow for the chlorination and purification steps.
V. References
Technical Support Center: Regioselectivity in Pyridine Functionalization
A Senior Application Scientist's Guide to Managing Reaction Temperature for Selective C2 vs. C4 Substitution
Welcome to the Technical Support Center for advanced pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their synthetic routes. As a Senior Application Scientist, I understand that obtaining the desired isomer in a predictable and controlled manner is paramount. This resource moves beyond simple protocols to explain the underlying principles that govern C2 versus C4 selectivity, with a special focus on the powerful, yet often nuanced, role of reaction temperature.
Here, you will find in-depth answers to common questions, practical troubleshooting guides for typical experimental challenges, and detailed, field-tested protocols. Our approach is grounded in the principles of kinetic and thermodynamic control, providing you with the knowledge to not just follow a procedure, but to rationalize, optimize, and troubleshoot your own reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why do I predominantly get a mixture of C2 and C4 substituted products in my pyridine reaction?
A1: The electronic nature of the pyridine ring is the primary reason for this common selectivity issue. The electronegative nitrogen atom withdraws electron density from the ring, making the C2 (ortho) and C4 (para) positions the most electron-deficient. Consequently, these positions are the most susceptible to nucleophilic attack. In the case of nucleophilic aromatic substitution (SNAr), the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. When the nucleophile attacks at the C2 or C4 position, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant resonance stabilization.[1] Attack at the C3 (meta) position does not allow for this stabilization, making it a much less favorable pathway. The final C2:C4 product ratio is a delicate balance of steric hindrance, solvent effects, and the electronic properties of both the pyridine substituents and the incoming nucleophile.[2]
Q2: What is the fundamental principle behind using temperature to control C2 vs. C4 selectivity?
A2: The ability to control regioselectivity by tuning the reaction temperature is rooted in the principles of kinetic versus thermodynamic control .[3][4] In a reaction with two competing pathways leading to different products (e.g., C2 and C4 isomers), the product distribution can be dictated by either the rate of formation (kinetic control) or the relative stability of the products (thermodynamic control).
-
Kinetic Control: At lower temperatures, reactions are typically irreversible. The product that is formed faster (i.e., the one with the lower activation energy) will be the major product, even if it is less stable. This is known as the kinetic product.
-
Thermodynamic Control: At higher temperatures, the reverse reactions can occur, allowing an equilibrium to be established between the products. Under these conditions, the more stable product will be the major isomer, as it is lower in overall Gibbs free energy. This is the thermodynamic product.
By adjusting the temperature, you can favor one regime over the other, thereby influencing the C2:C4 product ratio.
Troubleshooting Guide: Poor C2 vs. C4 Selectivity
This section addresses specific issues you may encounter during your experiments and provides actionable steps for troubleshooting.
Issue 1: My reaction is yielding an inseparable mixture of C2 and C4 isomers.
Potential Cause: The energy difference between the transition states leading to the C2 and C4 products is minimal under your current reaction conditions, or the reaction is running under conditions that favor a mixture.
Troubleshooting Steps:
-
Temperature Variation Study: This is the most direct way to investigate whether the product ratio is sensitive to kinetic or thermodynamic control.
-
To favor the kinetic product: Run the reaction at a significantly lower temperature (e.g., -78 °C, 0 °C). This will favor the product that forms the fastest.
-
To favor the thermodynamic product: Run the reaction at a higher temperature (e.g., room temperature, 80 °C, or reflux). This will allow the reaction to reach equilibrium, favoring the more stable isomer.
-
-
Solvent Screening: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the activation energies for the C2 and C4 pathways. Experiment with a range of solvents with varying polarities (e.g., THF, Dichloromethane, DMSO).[2]
-
Reagent Sterics:
-
To favor C4 substitution , consider using a bulkier nucleophile. The increased steric hindrance around the C2 position will disfavor attack at this site.
-
To favor C2 substitution , ensure the substituents on your pyridine are not sterically hindering the C2 position.
-
Issue 2: The reaction is selective, but for the wrong isomer.
Potential Cause: Your current reaction conditions are favoring either the kinetic or thermodynamic product, and you desire the other.
Troubleshooting Steps:
-
Reverse the Temperature Conditions:
-
If you are getting the thermodynamic product (typically at higher temperatures) and you want the kinetic product, lower the reaction temperature significantly.
-
If you are obtaining the kinetic product (at lower temperatures) and desire the thermodynamic one, increase the reaction temperature and reaction time to allow for equilibration.
-
-
Consider a Blocking Group Strategy: For certain reactions like the Minisci reaction, achieving high C4 selectivity can be challenging. A successful strategy involves the use of a removable blocking group on the pyridine nitrogen. This can sterically hinder the C2 position and direct the incoming radical to the C4 position.[5]
Experimental Protocols & Data
Protocol 1: Temperature-Controlled Regiodivergent Deprotonation of 2-(5-bromothiophen-2-yl)pyridine
This protocol, adapted from the work of M. Shimasaki et al., demonstrates how temperature, in conjunction with the choice of base and solvent, can dramatically switch the regioselectivity of deprotonation, a key step in the functionalization of this substituted pyridine derivative. While not a direct substitution, it perfectly illustrates the principle of temperature control over regioselectivity.
Objective: To selectively generate either the C4-lithiated or C6-lithiated species of a pyridylthiophene derivative by modulating the reaction temperature and conditions.
Materials:
-
2-(5-bromothiophen-2-yl)pyridine
-
Lithium diisopropylamide (LDA)
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Iodine (I₂) for quenching
-
Standard glassware for anhydrous reactions
Procedure:
Part A: Kinetic Deprotonation (Favoring the C6-position)
-
To a solution of 2-(5-bromothiophen-2-yl)pyridine (1.0 equiv) in anhydrous Et₂O at -78 °C under an inert atmosphere, add a solution of LTMP (1.2 equiv) in Et₂O dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding a solution of I₂ (1.5 equiv) in THF at -78 °C.
-
Allow the reaction to warm to room temperature, followed by a standard aqueous workup and purification to isolate the C6-iodinated product.
Part B: Thermodynamic Deprotonation (Favoring the C4-position)
-
To a solution of 2-(5-bromothiophen-2-yl)pyridine (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of LDA (1.2 equiv) in THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding a solution of I₂ (1.5 equiv) in THF at 0 °C.
-
Allow the reaction to warm to room temperature, followed by a standard aqueous workup and purification to isolate the C4-iodinated product.
Data Summary:
| Entry | Base | Solvent | Temperature (°C) | Major Product Isomer | C4:C6 Ratio (Approx.) | Control Type |
| 1 | LTMP | Et₂O | -78 | C6 | 1: >20 | Kinetic |
| 2 | LDA | THF | 0 | C4 | >20: 1 | Thermodynamic |
Data adapted from Shimasaki, M., et al. (2023). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Chemical and Pharmaceutical Bulletin, 71(8), 589-595.
Causality Behind the Choices:
-
At -78 °C , the deprotonation is under kinetic control. The C6-proton is the most sterically accessible and is removed the fastest by the bulky LTMP base.
-
At 0 °C , with sufficient thermal energy, the reaction is under thermodynamic control. The initially formed C6-lithiated species can equilibrate to the more stable C4-lithiated intermediate, which is then trapped by the electrophile. The greater stability of the C4-anion is attributed to electronic factors.
Visualizations
Energy Profile Diagram
dot graph "Energy_Profile" { layout=neato; rankdir=TB; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Nodes for energy levels R [pos="0,2!", label="Reactants"]; P_Kin [pos="2,1!", label="C2-Product\n(Kinetic)"]; P_Therm [pos="4,0!", label="C4-Product\n(Thermodynamic)"]; TS_Kin [pos="1,4!", label="TS_Kin"]; TS_Therm [pos="2.5,5!", label="TS_Therm"];
// Invisible nodes for path drawing node [shape=point, width=0]; p1 [pos="0.5,3!"]; p2 [pos="1.5,3!"]; p3 [pos="2,4.5!"]; p4 [pos="3.5,2.5!"];
// Edges to represent reaction path edge [color="#4285F4", style=dashed]; R -- p1 -- TS_Kin -- p2 -- P_Kin;
edge [color="#EA4335", style=dashed]; R -- p3 -- TS_Therm -- p4 -- P_Therm;
// Activation Energy labels node [shape=none, fontsize=10, fontcolor="#5F6368"]; Ea_Kin [pos="0.5,3.5!", label="ΔG‡ (Kinetic)"]; Ea_Therm [pos="1.7,4.5!", label="ΔG‡ (Thermodynamic)"];
// Axis labels node [shape=none, fontsize=11, fontcolor="#202124"]; Y_axis [pos="-1,3!", label="Gibbs Free Energy"]; X_axis [pos="2,-1!", label="Reaction Coordinate"];
// Arrows for axes edge [color="#202124", arrowhead=vee]; {rank=same; X_axis_start[pos="-0.5,-0.5!"]; Y_axis_start[pos="-0.5,-0.5!"];} X_axis_start -> R [style=invis]; X_axis_start -> P_Therm [style=invis]; Y_axis_start -> TS_Therm [style=invis]; } Caption: Energy profile for kinetic vs. thermodynamic control.
Troubleshooting Workflow
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Poor C2/C4 Selectivity", shape=ellipse, fillcolor="#FBBC05"]; temp_study [label="Perform Temperature Study\n(-78°C, 0°C, RT, 80°C)"]; check_ratio [label="Analyze C2:C4 Ratio\n(GC-MS, NMR)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_selective [label="Is Selectivity Improved?"];
// Kinetic Path low_temp [label="Low Temp Favors\nOne Isomer?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; kinetic_product [label="This is the Kinetic Product", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_low [label="Optimize Low Temp\nConditions"];
// Thermodynamic Path high_temp [label="High Temp Favors\nOther Isomer?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; thermo_product [label="This is the Thermodynamic Product", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_high [label="Optimize High Temp\n& Time"];
// No Improvement Path no_improvement [label="No Significant Change\nin Ratio"]; other_factors [label="Investigate Other Factors"]; sterics [label="Modify Sterics\n(Nucleophile/Substrate)"]; solvent [label="Screen Solvents\n(Polarity)"]; blocking_group [label="Consider Blocking Group\nStrategy"];
// Connections start -> temp_study; temp_study -> check_ratio; check_ratio -> is_selective;
is_selective -> low_temp [label=" Yes "]; is_selective -> no_improvement [label=" No ", style=dashed];
low_temp -> kinetic_product [label=" Yes "]; low_temp -> high_temp [label=" No ", style=dashed];
kinetic_product -> optimize_low;
high_temp -> thermo_product [label=" Yes "]; high_temp -> other_factors [label=" No ", style=dashed];
thermo_product -> optimize_high;
no_improvement -> other_factors; other_factors -> sterics -> solvent -> blocking_group; } Caption: Workflow for troubleshooting poor C2/C4 selectivity.
References
-
Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Organic & Biomolecular Chemistry, 19(16), 3584-3588. Retrieved from [Link]
-
Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Angewandte Chemie International Edition, 52(29), 7583-7587. Retrieved from [Link]
-
Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411-6423. Retrieved from [Link]
-
Comins, D. L., et al. (2009). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 109(6), 2559-2673. Retrieved from [Link]
-
Snieckus, V., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(43), 15299-15303. Retrieved from [Link]
-
Baran, P. S., et al. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(12), 4781-4793. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479-510. Retrieved from [Link]
-
Verbeek, J., et al. (1984). Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2-and 4-substituted pyridines. Journal of the Chemical Society, Chemical Communications, (16), 1072-1073. Retrieved from [Link]
-
Smith, K., et al. (2012). Side-chain lithiation of 2-and 4-substituted pyridines: Synthesis of more complex substituted pyridines. HETEROCYCLES, 86(1), 227-248. Retrieved from [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Shimasaki, M., et al. (2023). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Chemical and Pharmaceutical Bulletin, 71(8), 589-595. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloropyrido[4,3-d]pyrimidine and Its Isomers for Drug Discovery Professionals
Introduction
Pyridopyrimidines, a class of heterocyclic compounds formed by the fusion of pyridine and pyrimidine rings, are foundational scaffolds in medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide range of biological targets, particularly kinases, making them privileged structures in the development of novel therapeutics.[1][2] The introduction of halogen atoms, such as chlorine, onto the pyridopyrimidine core creates versatile intermediates, prime for diversification through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1]
This guide provides an in-depth comparative analysis of the reactivity of 2,4-dichloropyrido[4,3-d]pyrimidine and its isomers. Understanding the nuanced differences in their chemical behavior is paramount for researchers, scientists, and drug development professionals aiming to efficiently synthesize diverse molecular libraries and accelerate structure-activity relationship (SAR) studies.
There are four main isomers of the pyridopyrimidine core, each with a unique arrangement of nitrogen atoms that significantly influences its electronic properties and, consequently, its reactivity.[2][3]
-
Pyrido[2,3-d]pyrimidine
-
Pyrido[3,2-d]pyrimidine
-
Pyrido[3,4-d]pyrimidine
-
Pyrido[4,3-d]pyrimidine
This guide will focus on the dichlorinated derivatives of these scaffolds, with a primary emphasis on the 2,4-dichloro substitution pattern, and elucidate the factors governing their reactivity towards nucleophiles.
The Decisive Role of Nitrogen Placement in Reactivity
The electron-deficient nature of the pyrimidine ring, a consequence of its two nitrogen atoms, is the primary driver for nucleophilic aromatic substitution on chloropyrimidines.[4] The position of the nitrogen atom in the fused pyridine ring further modulates the electrophilicity of the carbon atoms bearing the chlorine substituents. In general, the order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[4] This is because the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack is more effectively stabilized by the ring nitrogens when the attack occurs at the C4 or C6 positions.[4]
In-depth Analysis of this compound Reactivity
For this compound, the chlorine atoms at the C2 and C4 positions exhibit distinct reactivities. The C4 position is generally more electrophilic and, therefore, more susceptible to nucleophilic attack.[1] This preferential reactivity is attributed to the resonance stabilization provided by the adjacent pyridine nitrogen, which lowers the activation energy for substitution at this site.[1] This differential reactivity is a powerful tool for synthetic chemists, allowing for sequential and regioselective functionalization of the scaffold.[1]
Experimental Evidence: Regioselective Nucleophilic Substitution
The following table summarizes the typical regioselectivity observed in nucleophilic aromatic substitution reactions with this compound.
| Nucleophile | Reaction Conditions | Major Product | Reference |
| Primary/Secondary Amines | Varies (e.g., base, solvent) | Substitution at C4 | [1] |
| Alcohols/Phenols | Base (e.g., NaH, K2CO3) | Substitution at C4 | [1] |
| Thiols | Base (e.g., K2CO3, Et3N) | Substitution at C4 | [1] |
This inherent C4 selectivity allows for a strategic approach to the synthesis of 2,4-disubstituted pyridopyrimidines, where the less reactive C2 position can be functionalized in a subsequent step.
Experimental Protocol: Selective Amination at the C4 Position
This protocol describes a general procedure for the selective reaction of an amine at the C4 position of this compound.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.1 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloropyrido[4,3-d]pyrimidine derivative.
Comparative Reactivity of Dichloropyridopyrimidine Isomers
Pyrido[2,3-d]pyrimidine
In the pyrido[2,3-d]pyrimidine system, the C4 position is also generally more reactive towards nucleophilic substitution than the C2 position.[5] This isomer is a common scaffold for kinase inhibitors, and its derivatives are often synthesized via sequential SNAr reactions.[6]
Pyrido[3,2-d]pyrimidine
For 2,4-dichloropyrido[3,2-d]pyrimidine, the C4 position is the more reactive site for nucleophilic attack.[7] This has been demonstrated in the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, where the initial substitution occurs at C4.[7]
Pyrido[3,4-d]pyrimidine
Similar to the other isomers, nucleophilic aromatic substitution on 2,4-dichloropyrido[3,4-d]pyrimidine is selective for the 4-position.[8] This allows for the introduction of various substituents at this position while leaving the C2 chlorine available for further modification.[9][10]
General Reactivity Trends
The consistent observation of higher reactivity at the C4 position across these 2,4-dichloro isomers highlights a general principle governed by the electronic influence of the pyrimidine ring nitrogens. The N1 nitrogen, in particular, plays a crucial role in stabilizing the Meisenheimer intermediate formed upon nucleophilic attack at C4.
Factors Influencing Regioselectivity: Beyond the Parent Scaffold
While the inherent electronic properties of the pyridopyrimidine core dictate a general preference for C4 substitution, this regioselectivity can be influenced and even reversed by several factors:
-
Substituents on the Ring: The presence of other substituents on the pyridopyrimidine ring can significantly alter the electronic distribution and steric environment. Electron-donating groups can decrease the overall reactivity, while electron-withdrawing groups can enhance it.[4] For instance, in the case of 2,4-dichloropyrimidines, an electron-donating group at the C6 position can lead to a preference for C2 substitution.[11][12][13]
-
Nature of the Nucleophile: Highly reactive nucleophiles may exhibit less selectivity, potentially leading to mixtures of products. Conversely, bulky nucleophiles may favor the more sterically accessible position.
-
Reaction Conditions: Solvent, temperature, and the presence of catalysts or additives can all influence the outcome of the reaction. For example, the use of Lewis acids has been reported to promote C2 selectivity in some cases.[14]
Conclusion
The dichloropyridopyrimidine scaffold, in its various isomeric forms, offers a rich platform for the synthesis of biologically active molecules. A thorough understanding of the factors governing the reactivity of these intermediates is crucial for the efficient and strategic design of novel drug candidates. For this compound and its isomers, the C4 position is generally the more reactive site for nucleophilic aromatic substitution, a feature that can be exploited for selective, sequential functionalization. However, researchers must remain cognizant of the influence of other ring substituents, the nature of the nucleophile, and the reaction conditions, as these factors can modulate the inherent regioselectivity of the system. By leveraging this knowledge, drug development professionals can navigate the complexities of pyridopyrimidine chemistry to accelerate the discovery of next-generation therapeutics.
References
-
Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Richter, P., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
-
Gerson, F., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(17), 3338–3350. [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
-
Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-dichloro pyrano[2,3-d]pyrimidines and 2,4-dichloro.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Pyridopyrimidines with 2,4-Dichloropyrido[3,4-d]pyrimidine. Retrieved from [Link]
-
National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793. [Link]
-
ResearchGate. (n.d.). Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold. Retrieved from [Link]
-
MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Chemistry, 3(3), 883-893. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Retrieved from [Link]
-
WIPO Patentscope. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 2,4-Dichloropyrido[3,4-d]pyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.
-
National Institutes of Health. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel), 15(3), 352. [Link]
-
ResearchGate. (n.d.). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]
-
National Institutes of Health. (2021). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 26(16), 4983. [Link]
-
ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]
-
PubMed. (2011). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. European Journal of Medicinal Chemistry, 46(9), 4346-4354. [Link]
-
Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12629-12644. [Link]
Sources
- 1. This compound|CAS 1215074-43-3 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Pyrido[2,3-d]pyrimidine and Pyrido[4,3-d]pyrimidine Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, pyridopyrimidines, which are isosteres of purines, have garnered significant attention due to their diverse and profound biological activities. The positional isomerism of the nitrogen atom within the pyridine ring of this fused heterocyclic system can dramatically influence its pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of two prominent pyridopyrimidine isomers: the pyrido[2,3-d]pyrimidine and the pyrido[4,3-d]pyrimidine scaffolds, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction to the Isomeric Scaffolds
The pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine cores are bicyclic heteroaromatic systems formed by the fusion of a pyridine and a pyrimidine ring. The key structural difference lies in the position of the nitrogen atom in the pyridine ring relative to the pyrimidine ring. This seemingly subtle variation in the electronic distribution and steric arrangement of the nitrogen atom significantly impacts the molecule's ability to interact with biological targets, leading to distinct pharmacological profiles.
Figure 1. Chemical structures of Pyrido[2,3-d]pyrimidine and Pyrido[4,3-d]pyrimidine.
Comparative Analysis of Biological Activities
While both scaffolds have been extensively explored for their therapeutic potential, particularly in oncology, the focus and potency of their derivatives can differ significantly.
Anticancer Activity: A Tale of Two Kinase Inhibitors
Both pyrido[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines are privileged scaffolds in the design of anticancer agents, with a primary focus on the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
The pyrido[2,3-d]pyrimidine scaffold has a well-established and broad-spectrum anticancer profile.[1][2] Derivatives of this core have been developed as inhibitors of a wide array of kinases, including but not limited to Tyrosine Kinases, Phosphatidylinositol-3-kinase (PI3K), mTOR, and Cyclin-Dependent Kinases (CDKs).[2] A notable example is Palbociclib, a CDK4/6 inhibitor approved for the treatment of HR-positive and HER2-negative breast cancer, which features a pyrido[2,3-d]pyrimidine core. The versatility of this scaffold allows for substitutions that can be fine-tuned to achieve high potency and selectivity for specific kinase targets.
The pyrido[4,3-d]pyrimidine scaffold has also demonstrated significant promise as a source of anticancer agents, particularly as kinase inhibitors.[3][4] Research has highlighted its potential in targeting kinases such as those in the HER family and Monopolar Spindle Kinase 1 (MPS1). Trametinib, an inhibitor of MEK1 and MEK2, is a successful drug that incorporates the pyrido[4,3-d]pyrimidine scaffold and is used in the treatment of melanoma and other cancers.
A direct comparison of the inhibitory potency of derivatives from these two scaffolds against the same kinase target offers valuable insights. For instance, a study on PIM-1 kinase inhibitors revealed that a series of newly synthesized pyrido[2,3-d]pyrimidine derivatives exhibited potent inhibition, with IC50 values as low as 11.4 nM.[5] This was noted to be more potent than a previously reported pyrido[4,3-d]pyrimidine-derivative which had an IC50 of 123 nM against the same target.[5] This suggests that for PIM-1 kinase, the pyrido[2,3-d]pyrimidine scaffold may be a more favorable template for designing highly potent inhibitors.
Below is a table summarizing the key anticancer targets for each scaffold.
| Biological Target Family | Pyrido[2,3-d]pyrimidine Examples | Pyrido[4,3-d]pyrimidine Examples |
| Kinase Inhibitors | CDK4/6 (Palbociclib), EGFR, FGFR, PI3K, mTOR, PIM-1[1][2][5] | MEK1/2 (Trametinib), HER family, MPS1[3][4] |
| Other Anticancer Mechanisms | Dihydrofolate reductase (DHFR) inhibition[1] | - |
Broader Pharmacological Profile: Beyond Oncology
While oncology is a major focus, these scaffolds exhibit a range of other biological activities.
The pyrido[2,3-d]pyrimidine scaffold has been reported to possess a diverse array of pharmacological properties, including antimicrobial, anti-inflammatory, and central nervous system (CNS) activities such as anticonvulsant effects.[1][2]
The pyrido[4,3-d]pyrimidine scaffold has also been associated with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-HIV, antihypertensive, antioxidant, and antihelminthic properties.[4] However, the depth of research and the number of highly potent compounds in these areas appear to be more extensive for the pyrido[2,3-d]pyrimidine scaffold based on the current literature.
Structure-Activity Relationship (SAR) Insights
The position of the nitrogen atom in the pyridine ring directly influences the hydrogen bonding patterns and the overall topography of the molecule, which are critical for target engagement. The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, and its spatial orientation is a key determinant of binding affinity and selectivity.
For kinase inhibition, the pyridopyrimidine core often serves as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The different arrangements of nitrogen atoms in the pyrido[2,3-d] and pyrido[4,3-d] systems necessitate different substitution patterns to optimize these interactions and achieve high potency.
The following diagram illustrates a generalized kinase inhibition mechanism, where the pyridopyrimidine scaffold interacts with the ATP-binding pocket of a kinase.
Caption: Generalized interaction of a pyridopyrimidine inhibitor with a kinase active site.
Experimental Protocols
To aid researchers in the evaluation of these scaffolds, detailed protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low volume, black)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the microplate, add 2 µL of the diluted test compounds. For control wells, add 2 µL of DMSO.
-
Prepare a 2X kinase/antibody solution in assay buffer and add 4 µL to each well.
-
Prepare a 2X tracer solution in assay buffer and add 4 µL to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values by fitting the data to a four-parameter logistic model.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (solubilized in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.
Conclusion
Both the pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine scaffolds are highly valuable in drug discovery, particularly in the development of anticancer agents. The pyrido[2,3-d]pyrimidine framework has demonstrated a broader range of well-documented biological activities and has yielded highly potent inhibitors against a diverse set of targets, as exemplified by the PIM-1 kinase inhibitors. The pyrido[4,3-d]pyrimidine scaffold, while also a potent source of kinase inhibitors like Trametinib, appears to be a more recently explored area for a wider range of therapeutic applications beyond oncology.
The choice between these two scaffolds is ultimately dependent on the specific biological target and the desired pharmacological profile. The subtle change in the nitrogen position offers a powerful tool for medicinal chemists to modulate the physicochemical and biological properties of the resulting compounds. This guide provides a foundational understanding to aid in the rational design and selection of the appropriate pyridopyrimidine scaffold for future drug development endeavors.
References
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]
-
Design, synthesis, and antibacterial evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]pyrimido[1,2-c]pyrimidine derivatives. (2022). ACS Omega. [Link]
-
Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. (2015). European Journal of Pharmaceutical Sciences. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. [Link]
-
Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. (2022). Archiv der Pharmazie. [Link]
Sources
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative In-Vitro Analysis of Novel Pyrido[4,3-d]pyrimidine Derivatives as Pro-Apoptotic Agents in Cancer Cell Lines
In the landscape of targeted cancer therapy, the pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure, serving as the foundation for a new generation of kinase inhibitors. Its inherent structural similarities to purines allow for potent and selective interactions with the ATP-binding sites of various oncogenic kinases.[1] This guide provides an in-depth comparative analysis of novel compounds derived from the versatile 2,4-Dichloropyrido[4,3-d]pyrimidine precursor, with a focus on their in-vitro efficacy and mechanism of action against established targeted therapies.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents. We will delve into the rationale behind the experimental design, provide detailed protocols for key in-vitro assays, and present a comparative analysis of a novel KRAS-G12D inhibitor against the clinically relevant MEK inhibitors, Trametinib and Selumetinib.
The Rationale for Targeting the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[2] In many human cancers, this pathway is constitutively activated due to mutations in key upstream components, most notably the KRAS oncogene.[3] The KRAS-G12D mutation, in particular, is a prevalent driver in pancreatic, colorectal, and lung cancers, making it a high-priority target for therapeutic intervention.[4]
Downstream of RAS, the MEK1 and MEK2 kinases represent a crucial choke point in this signaling cascade.[1] Inhibition of MEK has proven to be a successful therapeutic strategy, as exemplified by the FDA-approved drugs Trametinib and Selumetinib.[5][6] Trametinib, interestingly, is synthesized from a this compound precursor, highlighting the therapeutic potential embedded within this core structure.[1]
This guide will therefore focus on a novel KRAS-G12D inhibitor derived from the pyrido[4,3-d]pyrimidine scaffold and compare its in-vitro performance against the established MEK inhibitors, Trametinib and Selumetinib. This comparative approach allows for a contextual understanding of the potency and potential of this new chemical entity.
Comparative In-Vitro Cytotoxicity
A fundamental first step in the evaluation of any potential anticancer agent is the assessment of its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the concentration of a drug that is required to inhibit a biological process by 50%.[7] In this context, we will be examining the IC50 values for cell viability.
Here, we compare the in-vitro cytotoxicity of a novel KRAS-G12D inhibitor, designated as Compound 10c , against the established MEK inhibitors Trametinib and Selumetinib in various cancer cell lines. The data presented has been collated from multiple peer-reviewed studies to provide a comprehensive overview.
| Compound | Target | Cell Line | Cancer Type | IC50 |
| Compound 10c | KRAS-G12D | Panc1 | Pancreatic Cancer | 1.40 µM |
| Trametinib | MEK1/2 | HT-29 | Colorectal Cancer | 0.48 - 36 nM |
| COLO205 | Colorectal Cancer | 0.48 - 36 nM | ||
| A375 | Melanoma | Similar to literature values in the low nM range | ||
| Selumetinib | MEK1/2 | HCC1937 | Triple-Negative Breast Cancer | 15.65 µM |
| MDA-MB-231 | Triple-Negative Breast Cancer | 12.94 µM |
Data Interpretation and Scientific Rationale:
The data reveals that the novel KRAS-G12D inhibitor, Compound 10c, exhibits potent and selective anti-proliferative activity against the KRAS-G12D mutant pancreatic cancer cell line, Panc1.[8] While its IC50 is in the micromolar range, it demonstrates significant selectivity over wild-type cells.[8]
In comparison, the MEK inhibitor Trametinib displays remarkable potency in the nanomolar range against colorectal cancer cell lines harboring BRAF or KRAS mutations.[9] This highlights the established efficacy of targeting the MEK kinases downstream of RAS. Selumetinib also demonstrates activity in the micromolar range against triple-negative breast cancer cell lines.[10]
The choice of these specific comparators is deliberate. Trametinib's synthesis from a pyrido[4,3-d]pyrimidine precursor provides a direct link to the chemical space of our novel compound.[1] Selumetinib serves as another well-characterized MEK inhibitor, offering a broader context for the performance of MEK-targeted therapies.[11][12]
Unraveling the Mechanism of Action: Key In-Vitro Assays
To move beyond simple cytotoxicity and understand how these compounds exert their effects, a series of targeted in-vitro assays are essential. These assays are designed to confirm target engagement, elucidate the downstream signaling consequences, and verify the induction of apoptosis.
Experimental Workflow: From Cell Treatment to Data Analysis
Caption: A generalized workflow for the in-vitro evaluation of novel kinase inhibitors.
Detailed Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Panc1, HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel compound, Trametinib, or Selumetinib for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Self-Validation: A positive control, such as a known cytotoxic agent like doxorubicin, should be included to validate the assay's performance. The vehicle control wells should exhibit high absorbance, indicating healthy, viable cells.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., MEK1, MEK2, or KRAS-G12D), a specific substrate peptide, and ATP.
-
Inhibitor Addition: Add varying concentrations of the novel compound or comparator drugs to the wells.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays with ³²P-ATP, fluorescence-based assays, or luminescence-based assays like ADP-Glo™.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Self-Validation: A known potent inhibitor of the target kinase should be used as a positive control. A negative control with no enzyme should be included to determine the background signal.
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, providing insights into the activation or inhibition of signaling pathways and the induction of apoptosis.
Protocol:
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling and apoptosis markers overnight at 4°C. Recommended antibodies include:
-
Pathway Markers: p-MEK, MEK, p-ERK, ERK, p-AKT, AKT
-
Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax
-
Loading Control: GAPDH or β-actin
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Self-Validation: Include a positive control for apoptosis, such as cells treated with staurosporine, to confirm the detection of apoptotic markers. The loading control should show consistent expression across all samples.
Signaling Pathways and Induction of Apoptosis
Inhibition of the KRAS-G12D or MEK kinases ultimately aims to suppress downstream signaling that promotes cell survival and induce programmed cell death, or apoptosis.
KRAS-G12D Signaling Pathway and Inhibition
Caption: Simplified KRAS-G12D signaling pathway and the point of inhibition by Compound 10c.
Constitutively active KRAS-G12D perpetually signals through the RAF/MEK/ERK pathway, leading to uncontrolled cell proliferation and evasion of apoptosis.[3] Novel inhibitors like Compound 10c aim to directly bind to the KRAS-G12D protein, preventing its interaction with downstream effectors like RAF, thereby shutting down this oncogenic signaling.[8]
MEK Signaling Pathway and Inhibition
Caption: Simplified MEK signaling pathway and the point of inhibition by Trametinib and Selumetinib.
MEK inhibitors like Trametinib and Selumetinib act one step downstream of RAF. They are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site on MEK1 and MEK2, preventing their activation by RAF and their subsequent phosphorylation of ERK.[11][13] This blockade of the MAPK pathway leads to cell cycle arrest and the induction of apoptosis.[13]
Conclusion and Future Directions
The in-vitro data presented in this guide demonstrates the potential of novel compounds derived from the this compound scaffold to effectively target key oncogenic drivers like KRAS-G12D. While established MEK inhibitors such as Trametinib exhibit potent nanomolar efficacy, the development of direct KRAS inhibitors like Compound 10c represents a significant advancement in targeting what was once considered an "undruggable" protein.
The comparative framework outlined here, utilizing standardized and self-validating in-vitro assays, is crucial for the objective assessment of new chemical entities. Future studies should focus on expanding the in-vitro characterization of these novel compounds to include a broader panel of cancer cell lines, kinase selectivity profiling, and the investigation of potential resistance mechanisms. Ultimately, the goal is to translate these promising in-vitro findings into effective and safe targeted therapies for cancer patients.
References
-
National Center for Biotechnology Information. Trametinib: A Targeted Therapy in Metastatic Melanoma. [Link]
-
ResearchGate. IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... [Link]
-
National Center for Biotechnology Information. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
Drugs.com. Trametinib: uses, dosing, warnings, adverse events, interactions. [Link]
-
National Center for Biotechnology Information. Structural basis for the action of the drug trametinib at KSR-bound MEK. [Link]
-
National Center for Biotechnology Information. New exploration of KRASG12D inhibitors and the mechanisms of resistance. [Link]
-
Phcogj.com. In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. [Link]
-
ResearchGate. IC50 values for trametinib are represented on the y-axis and individual... [Link]
-
National Center for Biotechnology Information. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications. [Link]
-
ResearchGate. In vitro sensitivity to selumetinib. A, 31 cell lines with IC50... [Link]
-
National Center for Biotechnology Information. Understanding MAPK Signaling Pathways in Apoptosis. [Link]
-
National Center for Biotechnology Information. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. [Link]
-
MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]
-
PNAS. Genetic disruption of oncogenic Kras sensitizes lung cancer cells to Fas receptor-mediated apoptosis. [Link]
-
Frontiers. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation. [Link]
-
MDPI. Kinase Signaling in Apoptosis Induced by Saturated Fatty Acids in Pancreatic β-Cells. [Link]
-
National Center for Biotechnology Information. Selumetinib suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells. [Link]
-
Patsnap Synapse. What is the mechanism of Selumetinib? [Link]
-
National Center for Biotechnology Information. Pro-Apoptotic Activity of MCL-1 Inhibitor in Trametinib-Resistant Melanoma Cells Depends on Their Phenotypes and Is Modulated by Reversible Alterations Induced by Trametinib Withdrawal. [Link]
-
MDPI. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma. [Link]
-
Wikipedia. Selumetinib. [Link]
-
American Association for Cancer Research. Abstract A076: VS-7375: An oral, selective KRAS G12D dual ON/OFF inhibitor with superior anti-tumor efficacy relative to ON-only KRAS inhibitors. [Link]
-
ResearchGate. KRAS downstream signaling activation cross-talk with apoptosis pathways... [Link]
-
Spandidos Publications. ERK/MAPK signalling pathway and tumorigenesis (Review). [Link]
-
National Center for Biotechnology Information. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. [Link]
-
MDPI. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations. [Link]
-
ResearchGate. Mechanism of action of dabrafenib and trametinib: binding of BRAF and... [Link]
-
PubMed. Understanding MAPK Signaling Pathways in Apoptosis. [Link]
-
Drugs.com. Selumetinib: Uses, Dosage, Side Effects, Warnings. [Link]
-
American Society of Clinical Oncology. A phase 1 trial evaluating the safety, tolerability, PK, and preliminary efficacy of QTX3034, an oral G12D-preferring multi-KRAS inhibitor, in patients with solid tumors with KRASG12D mutation. [Link]
-
ACS Publications. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]
Sources
- 1. dermnetnz.org [dermnetnz.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Selumetinib - Wikipedia [en.wikipedia.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trametinib | MEK Inhibitors: Tocris Bioscience [rndsystems.com]
- 10. Selumetinib suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 13. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Profile of 2,4-Dichloropyrido[4,3-d]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the pyrido[4,3-d]pyrimidine scaffold represents a privileged heterocyclic system with significant therapeutic potential. This guide provides a comparative analysis of derivatives synthesized from the versatile precursor, 2,4-Dichloropyrido[4,3-d]pyrimidine, focusing on their inhibitory profiles against key cellular targets implicated in cancer. We will delve into their structure-activity relationships (SAR), supported by experimental data, to inform future drug design and development efforts.
The this compound Scaffold: A Gateway to Kinase Inhibition
The fusion of pyridine and pyrimidine rings gives rise to the pyridopyrimidine core, a structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The pyrido[4,3-d]pyrimidine isomer, in particular, serves as a foundational structure for a variety of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]
The starting material, this compound, is a highly valuable intermediate in the synthesis of these potent inhibitors. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are excellent leaving groups, allowing for sequential and regioselective substitution. This chemical tractability enables the generation of diverse libraries of compounds for screening and optimization.
Comparative Inhibitory Profiles of 2,4-Disubstituted Pyrido[4,3-d]pyrimidine Derivatives
The inhibitory activity and selectivity of pyrido[4,3-d]pyrimidine derivatives are highly dependent on the nature of the substituents at the C2 and C4 positions. Below, we compare the inhibitory profiles of two distinct series of derivatives targeting different key proteins in cancer signaling pathways.
Targeting KRAS-G12D with Pyrido[4,3-d]pyrimidine Derivatives
The KRAS protein is a key mediator of cell growth and proliferation, and mutations in the KRAS gene are prevalent in many cancers. The G12D mutation is one of the most common and has been a challenging target for drug development. A recent study explored a series of pyrimidine and pyrido[4,3-d]pyrimidine derivatives as potential KRAS-G12D inhibitors. The antiproliferative activity of these compounds was evaluated against various cancer cell lines.
| Compound ID | Core Scaffold | R Group | Panc1 (KRAS-G12D) IC50 (µM) | HCT116 (KRAS-G13D) IC50 (µM) | A549 (WT) IC50 (µM) |
| 10c | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 3,8-diazabicyclo[3.2.1]octane | 1.40 | 5.13 | 6.88 |
| 10i | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | piperazine | 3.92 | >20 | >20 |
Data sourced from a study on novel KRAS-G12D inhibitors.[2]
The data reveals that compound 10c , with a 3,8-diazabicyclo[3.2.1]octane moiety, exhibited the most promising activity and selectivity against the KRAS-G12D mutated Panc1 cell line.[2] This highlights the critical role of the substituent in determining the inhibitory potential and specificity of the pyrido[4,3-d]pyrimidine scaffold.
Structure-Activity Relationship of 7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines as EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and tumor formation. A study focused on the structure-activity relationships of a series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines as EGFR inhibitors.[3] This series demonstrates how modifications to the pyrido[4,3-d]pyrimidine core can significantly impact inhibitory potency.
| Compound | R Group at C7 | Enzyme IC50 (nM) | A431 Cell IC50 (nM) |
| 7 | F | 0.3 | 8 |
| 10 | morpholino | 1.0 | 20 |
| 12 | N,N-dimethylamino | 1.5 | 40 |
| 15 | piperidino | 2.0 | 30 |
Data from a study on EGFR tyrosine kinase inhibitors.[3]
The results indicate that a variety of substituents at the 7-position are well-tolerated, with several compounds exhibiting potent inhibition of EGFR at the nanomolar level.[3] The weakly basic amine derivatives were particularly effective, demonstrating both high potency and increased aqueous solubility.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are generalized protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase enzyme and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The this compound scaffold is a versatile and valuable starting point for the development of potent and selective kinase inhibitors. The comparative data presented in this guide underscores the critical influence of substituent modifications on the inhibitory profile of the resulting derivatives. By targeting key oncogenic drivers such as KRAS and EGFR, these compounds hold significant promise for the development of novel anticancer therapeutics. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other emerging kinase inhibitors.
References
-
Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915–3925. [Link]
-
Zhang, S. Q., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(12), 3467–3477. [Link]
-
Castellano, S., et al. (2022). SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and... ResearchGate. [Link]
-
Boschelli, D. H., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365–4377. [Link]
-
Queener, C. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]
-
Kraker, A. J., et al. (1995). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 38(23), 4515–4527. [Link]
-
Li, J., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(23), 7859. [Link]
-
Buron, F., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349. [Link]
-
Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908. [Link]
-
Innocenti, P., et al. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 13(6), 1766–1770. [Link]
-
Voronkov, A. E., et al. (2017). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Biopolymers and Cell, 33(5), 367–378. [Link]
-
El-Sayed, M. A., et al. (2007). Biological profile of new apoptotic agents based on 2,4-pyrido[2,3-d]pyrimidine derivatives. Arzneimittelforschung, 57(10), 631–638. [Link]
-
Singh, H., et al. (2023). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Drug Development Research. [Link]
-
El-Gamal, M. I., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11957–11971. [Link]
-
Al-Said, M. S., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 813. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(38), 17826–17843. [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloropyrido[4,3-d]pyrimidine
Introduction: 2,4-Dichloropyrido[4,3-d]pyrimidine is a pivotal chemical intermediate in modern drug discovery, particularly in the synthesis of novel kinase inhibitors for anticancer research[1]. Its fused pyridopyrimidine scaffold allows for versatile chemical modifications, enabling the exploration of structure-activity relationships[1]. However, its reactive nature and classification as a hazardous substance necessitate stringent handling and disposal protocols. This guide provides comprehensive, step-by-step procedures for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the exact pyrido[4,3-d]pyrimidine isomer is not widely available, data from the closely related and structurally similar compound, 2,4-Dichloropyrimidine, provides a reliable basis for risk assessment. This compound is considered a hazardous substance by the Occupational Safety and Health Administration (OSHA)[2].
Primary Hazards:
-
Irritant: Causes irritation to the skin, eyes, and respiratory system[2][3][4]. Direct contact can lead to inflammation, redness, and blistering, characteristic of contact dermatitis[2].
-
Combustible Solid: While it does not ignite easily, it is a combustible solid. Fine dust particles can form explosive mixtures with air, posing a significant fire or explosion hazard if an ignition source is present[2].
-
Hazardous Combustion Products: When burned, it may produce highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, phosgene, and nitrogen oxides (NOx)[2]. This is a critical consideration for disposal, making incineration in non-specialized equipment extremely dangerous.
-
Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids[3]. Contact with these substances could lead to vigorous, potentially dangerous reactions.
| Hazard Classification | Description | Primary Reference |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[3] | Fisher Scientific SDS |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[3] | Fisher Scientific SDS |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[3] | Fisher Scientific SDS |
| Combustibility | Combustible solid; dust may form explosive mixtures with air.[2] | Santa Cruz Biotechnology SDS |
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety involves creating a barrier between the researcher and the chemical hazard. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Nitrile gloves. | To prevent skin contact, which can cause significant irritation and dermatitis.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes, which cause serious irritation.[3] |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of dust, which is a respiratory irritant.[2][3] A NIOSH-approved respirator may be required for spill cleanup or if a fume hood is not available. |
Handling Protocol:
-
Always handle this compound within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure[4].
-
Avoid all personal contact. This includes inhalation and contact with skin, eyes, and clothing[2].
-
Minimize dust generation and accumulation during weighing and transfer[4].
-
Wash hands and any exposed skin thoroughly after handling, even if gloves were worn[3].
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
Waste Management and Final Disposal Protocol
The proper disposal of this compound is not optional; it is a requirement for ensuring environmental health and regulatory compliance. The guiding principle is that this chemical waste must be managed by professionals equipped to handle hazardous materials.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Methodology:
-
Waste Segregation: At the point of generation, immediately segregate all waste contaminated with this compound. This includes:
-
Expired or unused solid chemical.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Spill cleanup materials.
-
Empty containers, which may contain hazardous residue[2].
-
-
Containerization:
-
Place all waste into a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, sealable lid to prevent the release of dust or vapors. Keep the container closed at all times except when adding waste.
-
-
Hazardous Waste Labeling:
-
Affix a hazardous waste label to the container immediately.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Irritant," "Combustible")
-
The date accumulation started.
-
Your name, laboratory, and contact information.
-
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from strong acids and oxidizers, to prevent accidental reactions[3].
-
Ensure the storage location is secure and clearly marked.
-
-
Final Disposal:
-
The only acceptable method for final disposal is through a licensed hazardous waste disposal company. This is non-negotiable. These facilities are equipped with high-temperature incinerators and scrubbers that can safely destroy the compound and neutralize the hazardous combustion byproducts like hydrogen chloride and phosgene[2][5].
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Under no circumstances should this chemical or its containers be disposed of in the general trash or washed down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals and their intermediates[6].
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is critical.
Sources
A Researcher's Guide to the Safe Handling of 2,4-Dichloropyrido[4,3-d]pyrimidine
This guide synthesizes available data on analogous compounds and established safety protocols to provide essential, immediate guidance for researchers. The core principle is to treat 2,4-Dichloropyrido[4,3-d]pyrimidine as a hazardous substance, with particular attention to preventing skin, eye, and respiratory exposure.
Hazard Assessment: An Evidence-Based Approach
Due to the lack of a specific SDS, we must infer the potential hazards from structurally similar compounds. The recurring hazards identified in the SDS for analogs like 2,4-Dichloropyrimidine include:
-
Skin Irritation and Corrosion: Dichlorinated pyrimidines are consistently classified as skin irritants.[2] Some analogs are noted to cause severe skin burns.
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[2]
-
Respiratory Tract Irritation: Inhalation of the powdered form can lead to respiratory irritation.[2]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with justifications rooted in established safety standards.[3][4][5]
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance against a range of chemicals.[6][7] The inner glove provides protection in case the outer glove is breached. For extended handling or in case of a spill, heavier-duty butyl rubber gloves are advisable due to their high resistance to corrosive acids and other reactive chemicals.[7] |
| Eye & Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8] For procedures with a higher risk of splashing, such as when transferring solutions, a full-face shield should be worn in addition to goggles.[8] |
| Body Protection | A flame-resistant lab coat is required to protect against splashes and spills. Ensure the lab coat has long sleeves and is fully buttoned. |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to airborne particulates. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P95 (or higher) particulate filter is necessary.[4] |
Step-by-Step Safe Handling Protocol
Adherence to a strict, sequential protocol for donning and doffing PPE, as well as for the handling of the chemical itself, is critical to ensuring safety.
Preparation and Donning PPE
-
Inspect all PPE for signs of damage before use.
-
Don the inner pair of nitrile gloves.
-
Don the lab coat, ensuring it is fully fastened.
-
Don chemical splash goggles.
-
Don the outer pair of nitrile or butyl gloves, pulling the cuffs over the sleeves of the lab coat.
-
If a respirator is required, perform a seal check before entering the work area.
Chemical Handling Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Doffing PPE and Decontamination
-
Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Remove the lab coat by rolling it outwards and away from the body.
-
Remove the face shield and goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Spill and Disposal Management
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an absorbent material, such as vermiculite or a chemical spill kit.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.[9]
-
Solid Waste: Collect all contaminated solid waste (gloves, absorbent materials, etc.) in a clearly labeled, sealed container.[9][10]
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.[10]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11][12] After rinsing, the container can be disposed of in the regular trash after defacing the label.[11]
All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed waste disposal contractor.[10][13]
Conclusion
While this compound is a valuable research tool, its potential hazards necessitate a stringent and proactive approach to safety. By understanding the risks extrapolated from analogous compounds and adhering to the comprehensive PPE, handling, and disposal protocols outlined in this guide, researchers can confidently and safely advance their work in drug discovery and development.
References
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved from [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Certified Genetool. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
Stericycle. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Stericycle UK. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Clarion Safety Systems. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Selecting the appropriate chemical-resistant glove. (2013, October 28). Safety+Health Magazine. Retrieved from [Link]
-
Recommendations for Chemical Protective Clothing. (n.d.). NIOSH, CDC. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
-
FACT Sheet - Glove Selection. (2014, September 4). Regulations.gov. Retrieved from [Link]
Sources
- 1. This compound|CAS 1215074-43-3 [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. osha.gov [osha.gov]
- 5. clarionsafety.com [clarionsafety.com]
- 6. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. vumc.org [vumc.org]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
